molecular formula C6H11ClO B1293684 3,3-Dimethylbutyryl chloride CAS No. 7065-46-5

3,3-Dimethylbutyryl chloride

Cat. No.: B1293684
CAS No.: 7065-46-5
M. Wt: 134.6 g/mol
InChI Key: BUTKIHRNYUEGKB-UHFFFAOYSA-N
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Description

3,3-Dimethylbutyryl chloride is a useful research compound. Its molecular formula is C6H11ClO and its molecular weight is 134.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3,3-dimethylbutanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H11ClO/c1-6(2,3)4-5(7)8/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUTKIHRNYUEGKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4064557
Record name Butanoyl chloride, 3,3-dimethyl-
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Molecular Weight

134.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

7065-46-5
Record name 3,3-Dimethylbutanoyl chloride
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Record name Butanoyl chloride, 3,3-dimethyl-
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Record name Butanoyl chloride, 3,3-dimethyl-
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Record name Butanoyl chloride, 3,3-dimethyl-
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Record name 3,3-dimethylbutyryl chloride
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Foundational & Exploratory

A Comprehensive Technical Guide to 3,3-Dimethylbutyryl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethylbutyryl chloride, also known as tert-butylacetyl chloride, is a reactive acyl chloride compound that serves as a critical intermediate in organic synthesis.[1][2] Its unique structural feature, a sterically hindered tert-butyl group adjacent to the carbonyl chloride, imparts specific reactivity and properties that are leveraged in the synthesis of complex molecules. This guide provides an in-depth overview of its chemical and physical properties, synthesis protocols, reactivity, and applications, with a focus on its relevance to the pharmaceutical and agrochemical industries.[1][2]

Chemical Identity and Properties

This compound is a colorless to light yellow liquid that is highly flammable and corrosive.[3][4] It is sensitive to moisture and reacts with water.[5][6]

CAS Number: 7065-46-5[1][6][7]

Table 2.1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₆H₁₁ClO[1][7]
Molecular Weight 134.60 g/mol [1][7]
Appearance Colorless to light yellow liquid[3]
Boiling Point 127-129 °C (lit.)[5][6][8]
Melting Point -57 °C to -56 °C[9]
Density 0.969 g/mL at 25 °C (lit.)[5][6][8]
Refractive Index (n²⁰/D) 1.421 (lit.)[5][8]
Flash Point 21 °C (69.8 °F) - closed cup[10]
Solubility Soluble in ether, benzene, toluene. Reacts with water.[5][9]
SMILES String CC(C)(C)CC(Cl)=O[8]
InChI Key BUTKIHRNYUEGKB-UHFFFAOYSA-N[8]

Synthesis and Experimental Protocols

The primary route for synthesizing this compound is through the chlorination of 3,3-dimethylbutanoic acid.[2] Common chlorinating agents include thionyl chloride (SOCl₂), phosphorus trichloride (B1173362) (PCl₃), and oxalyl chloride.[2][11] The choice of reagent can influence reaction conditions, byproducts, and overall yield.

Synthesis_Workflow cluster_start Starting Material cluster_process Chlorination cluster_purification Purification cluster_end Final Product Start 3,3-Dimethylbutanoic Acid Process Reaction with Chlorinating Agent (e.g., SOCl₂, PCl₃) Start->Process Chlorination Purification Fractional Distillation (under reduced pressure) Process->Purification Work-up & Isolation End This compound Purification->End Pure Product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis using Thionyl Chloride

This method is common for laboratory-scale synthesis due to the clean byproducts (SO₂ and HCl), which are gaseous and easily removed.[2]

Reagents and Equipment:

  • 3,3-Dimethylbutanoic acid

  • Thionyl chloride (SOCl₂)

  • Round-bottomed flask equipped with a reflux condenser and a gas outlet to a scrubbing system (to neutralize HCl and SO₂)

  • Heating mantle

  • Distillation apparatus

Procedure:

  • In a fume hood, charge a round-bottomed flask with 3,3-dimethylbutanoic acid.

  • Slowly add an excess of thionyl chloride (typically 1.5 to 2.0 equivalents) to the flask at room temperature.

  • Fit the flask with a reflux condenser and gently heat the reaction mixture to reflux (approximately 70-80 °C) for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation at atmospheric pressure.

  • The crude this compound is then purified by fractional distillation, typically under reduced pressure, to yield the final product.[7]

Experimental Protocol: Synthesis using Phosphorus Trichloride

This method is often employed for industrial-scale production.[1][9]

Reagents and Equipment:

  • 3,3-Dimethylbutanoic acid

  • Phosphorus trichloride (PCl₃)

  • Reaction vessel with a stirrer, thermometer, and addition funnel

  • Separatory funnel

  • Vacuum distillation apparatus

Procedure:

  • Add 3,3-dimethylbutanoic acid to the reaction vessel.[9]

  • While stirring, slowly add phosphorus trichloride (typically 0.4 to 0.5 equivalents) to the acid, maintaining the temperature between 25-35 °C.[3]

  • After the addition is complete, heat the mixture to 50-80 °C for 1-4 hours.[5][9]

  • Cool the reaction mixture to room temperature and allow it to stand, which will cause it to separate into two layers.[5][9]

  • Transfer the mixture to a separatory funnel and separate the lower layer of phosphorous acid (H₃PO₃), which is a byproduct.[5][9]

  • The upper layer, containing the crude this compound, is then purified by vacuum distillation.[9] Collect the fraction boiling at 79-81 °C under an absolute pressure of 20 kPa.[5][9]

Chemical Reactivity and Mechanisms

The reactivity of this compound is dominated by its function as an acylating agent.[2] The electrophilic carbonyl carbon is susceptible to attack by various nucleophiles, leading to the substitution of the chloride ion.[2]

Reactivity_Diagram cluster_reactions Key Reactions cluster_products Products Main 3,3-Dimethylbutyryl Chloride Hydrolysis Hydrolysis (with H₂O) Main->Hydrolysis Alcoholysis Alcoholysis (with R'-OH) Main->Alcoholysis Amidation Amidation (with R'-NH₂) Main->Amidation FC_Acylation Friedel-Crafts Acylation (with Arene + AlCl₃) Main->FC_Acylation Acid 3,3-Dimethylbutanoic Acid Hydrolysis->Acid forms Ester Ester Alcoholysis->Ester forms Amide Amide Amidation->Amide forms Ketone Aryl Ketone FC_Acylation->Ketone forms

Caption: Major reaction pathways of this compound.

  • Hydrolysis: It reacts readily with water and moisture to hydrolyze back to 3,3-dimethylbutanoic acid and hydrochloric acid.[2] This necessitates handling under anhydrous conditions.[2]

  • Reaction with Alcohols (Alcoholysis): In the presence of an alcohol, it forms the corresponding ester, a reaction crucial in the synthesis of various pharmaceutical compounds.[2]

  • Reaction with Amines (Amidation): It reacts with primary and secondary amines to yield amides.[2] This is a pivotal reaction in the synthesis of many active pharmaceutical ingredients (APIs).[2]

  • Friedel-Crafts Acylation: With an aromatic compound and a Lewis acid catalyst (e.g., AlCl₃), it undergoes Friedel-Crafts acylation to introduce the 3,3-dimethylbutanoyl group onto the aromatic ring, forming a ketone.[2]

Applications in Research and Drug Development

This compound is a valuable building block in the synthesis of a wide range of chemical products.

  • Pharmaceuticals: It is a key intermediate in the production of amide and phenyl ester drugs.[1][9] Notable examples include certain types of penicillin, cefotaxime, and cefdinir.[9]

  • Agrochemicals: It serves as a precursor in the manufacturing of the insecticide imidacloprid (B1192907) and the herbicide isoxadifen.[1][9]

  • Organic Synthesis: It is widely used in research and development laboratories as an acylating agent to introduce the sterically bulky tert-butylacetyl group into molecules, which can modulate their biological activity and physical properties.[2][12]

Safety and Handling

This compound is a hazardous chemical that requires strict safety precautions during handling and storage.

Table 6.1: Hazard and Safety Information

Hazard CategoryDescriptionReference(s)
Physical Hazards Highly flammable liquid and vapor.[3][4]
Health Hazards Causes severe skin burns and eye damage. May cause respiratory irritation.[4][12]
Signal Word Danger[4][10]
Hazard Statements H225: Highly flammable liquid and vapor. H314: Causes severe skin burns and eye damage.[4]
Precautionary Statements P210: Keep away from heat, sparks, open flames. P280: Wear protective gloves/clothing/eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P403+P235: Store in a well-ventilated place. Keep cool.[4]
Personal Protective Equipment Faceshields, gloves, goggles, chemical-resistant apron, type ABEK (EN14387) respirator filter.[10][12]
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed. Moisture sensitive. Recommended storage temperature: 2-8°C.[8]

Disclaimer: This document is intended for informational purposes only and does not constitute a safety data sheet (SDS). Always consult the full SDS from the supplier before handling this chemical and adhere to all institutional and governmental safety regulations.

References

An In-depth Technical Guide to 3,3-Dimethylbutyryl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 3,3-Dimethylbutyryl chloride, a key intermediate in organic synthesis. It is intended for researchers, scientists, and professionals in the fields of drug development and chemical manufacturing. This document details its chemical identity, physical and chemical properties, a detailed experimental protocol for its synthesis, and a visual representation of the synthetic pathway.

Chemical Identity

IUPAC Name: 3,3-dimethylbutanoyl chloride[1][2]

Synonyms:

  • tert-Butylacetyl chloride[1][2][3][4]

  • t-Butylacetyl chloride[1][2]

  • neohexanoyl chloride[1][2]

  • Butanoyl chloride, 3,3-dimethyl-[1][2]

  • 3,3-Dimethylbutanoic acid chloride[1][4]

  • tert-Butyl acetyl chloride[1][2]

Physicochemical Properties

The quantitative data for this compound are summarized in the table below for ease of reference and comparison.

PropertyValueSource(s)
Identifiers
CAS Number7065-46-5[1][5]
Molecular FormulaC6H11ClO[1][5]
Molecular Weight134.60 g/mol [1][5]
InChIKeyBUTKIHRNYUEGKB-UHFFFAOYSA-N[1][5]
SMILESCC(C)(C)CC(=O)Cl[1][5]
Physical Properties
AppearanceClear, colorless to slightly yellow liquid[1][6]
Boiling Point127-129 °C (lit.)[1][5][6]
Density0.969 g/mL at 25 °C (lit.)[1][5][6]
Refractive Indexn20/D 1.421 (lit.)[5][6]
Flash Point21 °C (69.8 °F) - closed cup[5]
Chemical Properties
SolubilityReacts with water. Soluble in ether, benzene, and toluene.[4][6][7]
StabilityMoisture sensitive.[1][4][6]
Storage
Storage Temperature2-8°C[5]

Synthesis of this compound

This compound is commonly synthesized by the chlorination of 3,3-dimethylbutanoic acid. Several chlorinating agents can be employed, including thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus trichloride (B1173362) (PCl₃).[1] The following protocol details a common laboratory-scale synthesis using phosphorus trichloride, adapted from established industrial methods.[5][6]

Experimental Protocol: Synthesis via Phosphorus Trichloride

Materials:

  • 3,3-Dimethylbutanoic acid

  • Phosphorus trichloride (PCl₃)

  • Anhydrous reaction vessel (e.g., round-bottom flask) equipped with a magnetic stirrer, dropping funnel, and a condenser with a gas outlet to a scrubbing system (to neutralize HCl and other acidic gases).

  • Heating mantle

  • Separatory funnel

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 3,3-dimethylbutanoic acid. The system should be under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with atmospheric moisture.[1]

  • Addition of Reagent: While stirring the 3,3-dimethylbutanoic acid, slowly add phosphorus trichloride from the dropping funnel. An exothermic reaction may occur, so the addition rate should be controlled to maintain a steady reaction temperature.

  • Reaction: After the addition is complete, heat the reaction mixture to approximately 60-80°C for several hours to drive the reaction to completion.[1][5] The progress of the reaction can be monitored by the cessation of gas evolution.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Allow the mixture to stand, which will result in the separation of two layers. The lower layer consists of phosphorous acid (H₃PO₃), a byproduct of the reaction.[5][6]

    • Carefully separate the upper layer, which is the crude this compound, using a separatory funnel.

  • Purification:

    • Purify the crude product by vacuum distillation.[1]

    • Collect the fraction boiling at 79-81°C at a reduced pressure of 20 kPa to obtain the pure this compound.[5][6]

Visualized Synthesis Workflow

The following diagram illustrates the synthesis pathway of this compound from 3,3-dimethylbutanoic acid using phosphorus trichloride.

SynthesisWorkflow Reactant 3,3-Dimethylbutanoic Acid Process Reaction & Separation Reactant->Process Reagent Phosphorus Trichloride (PCl₃) Reagent->Process Product This compound Byproduct Phosphorous Acid (H₃PO₃) Process->Product Process->Byproduct

References

Synthesis of 3,3-Dimethylbutyryl chloride from 3,3-dimethylbutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthesis of 3,3-dimethylbutyryl chloride from 3,3-dimethylbutanoic acid. This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] This document details the prevalent synthetic method using thionyl chloride, including a comprehensive experimental protocol, reaction mechanism, and process workflow. Quantitative data, including physicochemical properties and comparative synthesis parameters, are summarized for clarity. Safety precautions essential for handling the involved reagents are also outlined.

Physicochemical Properties of Key Compounds

A thorough understanding of the physical and chemical properties of the reactant, reagent, and product is crucial for the successful execution of the synthesis, particularly for purification by distillation.

Property3,3-Dimethylbutanoic AcidThionyl Chloride (SOCl₂)This compound
CAS Number 1070-83-37719-09-77065-46-5
Molecular Formula C₆H₁₂O₂Cl₂OSC₆H₁₁ClO
Molecular Weight 116.16 g/mol 118.97 g/mol 134.60 g/mol [3]
Boiling Point 185-190 °C76 °C127-129 °C[4]
Density 0.912 g/mL at 25 °C1.636 g/mL at 20 °C0.969 g/mL at 25 °C[4]
Appearance LiquidColorless to pale yellow liquidClear, colorless to slightly yellow liquid[2]
Refractive Index n20/D 1.411n20/D 1.517n20/D 1.421[4]

Synthesis Methods and Quantitative Data

The conversion of 3,3-dimethylbutanoic acid to its corresponding acyl chloride is typically achieved via chlorination with reagents like thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃).[2] Thionyl chloride is often preferred in laboratory settings due to the convenient removal of gaseous byproducts (SO₂ and HCl).[5]

ParameterMethod 1: Thionyl ChlorideMethod 2: Phosphorus Trichloride
Chlorinating Agent Thionyl Chloride (SOCl₂)Phosphorus Trichloride (PCl₃)
Typical Conditions Reflux with excess SOCl₂ (e.g., 2 eq.), 1-3 hours.[1]Heat to 50-80 °C for 1-4 hours.[6]
Byproducts SO₂(g), HCl(g)H₃PO₃ (phosphorous acid)
Reported Yield High yields are expected; >89% reported for analogous substrates.[4][7]79% - 95.8%[2]
Reported Purity High purity achievable via distillation.>99.5% (by GC)
Purification Fractional or vacuum distillation.[2]Vacuum distillation (e.g., 79-81 °C at 20 kPa).[6]

Reaction Mechanism and Workflow

Reaction Mechanism

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The carboxylic acid first acts as a nucleophile, attacking the sulfur atom of thionyl chloride. This is followed by the elimination of a chloride ion and subsequent internal attack by the chloride to form a tetrahedral intermediate. The collapse of this intermediate, driven by the irreversible loss of sulfur dioxide and hydrochloric acid gases, yields the final acid chloride product.[5]

reaction_mechanism cluster_reactants Reactants cluster_intermediate Chlorosulfite Intermediate cluster_products Products RCOOH 3,3-Dimethylbutanoic Acid Intermediate Acyl Chlorosulfite RCOOH->Intermediate Nucleophilic Attack SOCl2 Thionyl Chloride SOCl2->Intermediate RCOCl This compound Intermediate->RCOCl Nucleophilic Attack by Cl⁻ SO2 Sulfur Dioxide (g) Intermediate->SO2 HCl Hydrogen Chloride (g) Intermediate->HCl

Caption: Reaction mechanism for the formation of this compound.

Experimental Workflow

The overall process involves the initial reaction under reflux, followed by the removal of the excess reagent and subsequent purification of the product via vacuum distillation to achieve high purity.

experimental_workflow node1 Setup node2 Charge Reactants (Acid + SOCl₂) node1->node2 Dry Glassware under N₂ node3 Reaction (Heat to Reflux, 3h) node2->node3 node4 Workup (Cool to RT) node3->node4 node5 Remove Excess SOCl₂ (Vacuum) node4->node5 node6 Purification node5->node6 Crude Product node7 Vacuum Distillation node6->node7 node8 Characterization (GC, NMR, IR) node7->node8 Purified Fractions node9 Final Product node8->node9

Caption: General experimental workflow for synthesis and purification.

Experimental Protocol

This section provides a representative laboratory-scale procedure for the synthesis of this compound.

Disclaimer: This protocol is adapted from a general procedure published in Organic Syntheses and should be performed by trained personnel with appropriate safety measures in a well-ventilated fume hood.[1]

Equipment
  • 50 mL two-necked, round-bottomed flask

  • Magnetic stir bar

  • Reflux condenser with a gas outlet connected to a gas trap (e.g., a bubbler with mineral oil or an aqueous base trap)

  • Heating mantle

  • Apparatus for vacuum distillation (short-path distillation head, receiving flasks, vacuum pump, and manometer)

Reagents
  • 3,3-Dimethylbutanoic acid (e.g., 5.81 g, 50.0 mmol, 1.0 equiv)

  • Thionyl chloride (e.g., 7.3 mL, 11.9 g, 100 mmol, 2.0 equiv)

Procedure
  • Reaction Setup: Assemble the two-necked flask with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere. Ensure all glassware is thoroughly dried to prevent hydrolysis of the reagent and product.[1]

  • Charging Reactants: Charge the flask with 3,3-dimethylbutanoic acid. To this, add thionyl chloride (2.0 equivalents).[1]

  • Reaction: Heat the reaction mixture to a gentle reflux using a heating mantle. Maintain reflux with stirring for 3 hours.[1] The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.

  • Workup - Removal of Excess Reagent: After the reaction is complete, cool the flask to room temperature. Carefully remove the excess thionyl chloride by distillation at atmospheric pressure, followed by vacuum distillation.[1] This step must be performed in a fume hood.

  • Purification: The crude this compound is purified by vacuum distillation.[2] Collect the fraction boiling at approximately 79-81 °C at a reduced pressure of 20 kPa.[6]

  • Characterization: The identity and purity of the final product can be confirmed using Gas Chromatography (GC), Infrared (IR) Spectroscopy (monitoring for the characteristic C=O stretch of the acyl chloride around 1800 cm⁻¹), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[2]

Safety Precautions

The synthesis of this compound involves hazardous materials that require strict safety protocols.

  • Thionyl Chloride (SOCl₂): Highly toxic, corrosive, and reacts violently with water to release toxic gases (SO₂ and HCl). It causes severe burns to the skin, eyes, and respiratory tract. Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), a lab coat, and chemical safety goggles with a face shield.

  • 3,3-Dimethylbutanoic Acid: Corrosive and can cause severe skin burns and eye damage.

  • This compound: Corrosive, flammable, and reacts with moisture. Handle under anhydrous conditions.

  • Gaseous Byproducts (HCl, SO₂): Both are toxic and corrosive. The reaction apparatus must be equipped with a gas trap to neutralize these acidic gases before they are released into the fume hood exhaust.

Conclusion

The conversion of 3,3-dimethylbutanoic acid to this compound using thionyl chloride is a robust and efficient method for producing this valuable synthetic intermediate. The procedure offers the advantage of forming volatile byproducts that are easily removed from the reaction mixture. With careful attention to anhydrous conditions and adherence to stringent safety protocols, this synthesis can be reliably performed to yield a high-purity product suitable for applications in pharmaceutical and materials science research and development.

References

Physical properties of 3,3-Dimethylbutyryl chloride (boiling point, density)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a focused examination of the key physical properties of 3,3-Dimethylbutyryl chloride (also known as tert-butylacetyl chloride), a crucial reagent and building block in organic synthesis, particularly within the pharmaceutical and agrochemical industries. This document compiles and presents literature-reported values for its boiling point and density. Furthermore, it outlines standardized, detailed experimental protocols for the accurate determination of these properties, tailored to the compound's reactive nature. The methodologies are presented to ensure reproducibility and precision in a laboratory setting.

Core Physical Properties

This compound is a colorless to light yellow liquid under standard conditions. It is characterized by its reactivity, particularly its sensitivity to moisture, which necessitates careful handling under anhydrous conditions. The primary physical constants, boiling point and density, are critical for its purification by distillation and for various stoichiometric calculations in reaction design.

Data Presentation

The following table summarizes the reported physical properties of this compound from various chemical data sources. The ranges provided reflect minor variations in experimental conditions and measurement purity across different literature sources.

Physical PropertyValueTemperature (°C)PressureNotesCitations
Boiling Point 127 - 129 °C-AtmosphericThe most commonly cited range.[1][2][3][4]
132 °C-Atmospheric[5]
129 - 130 °C-Atmospheric[6]
127 - 130 °C-AtmosphericComposite range from multiple sources.[7][8]
Density 0.969 g/mL25 °C-[1][2][3][4]
0.964 g/cm³20 °C-[6]
Specific Gravity 0.9720/20 °C-Ratio of density to water at 20°C.[5]

Experimental Protocols

The following sections detail the standard operating procedures for the experimental determination of the boiling point and density of this compound. Given the compound's reactivity with water, all glassware must be oven-dried and all procedures must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).

Determination of Boiling Point by Distillation

This method is suitable for determining the boiling point of a purified sample of the compound at atmospheric pressure. The process relies on simple distillation, where the boiling point is the temperature at which the liquid and vapor phases are in equilibrium.

Apparatus:

  • Round-bottom flask (25 mL or 50 mL)

  • Distillation head (Claisen adapter) with a port for a thermometer

  • Liebig condenser

  • Receiving flask

  • Calibrated thermometer (-10 to 200 °C range)

  • Heating mantle with a magnetic stirrer and stir bar

  • Boiling chips or a magnetic stir bar

  • Inert gas source (Nitrogen or Argon) with a bubbler outlet

Procedure:

  • Setup: Assemble the distillation apparatus in a fume hood. Ensure all glassware is thoroughly dried. The thermometer bulb should be positioned so that its top is level with the bottom of the side-arm leading to the condenser.

  • Sample Preparation: Charge the round-bottom flask with 5-10 mL of this compound and add a few boiling chips or a magnetic stir bar.

  • Inert Atmosphere: Flush the apparatus with dry nitrogen or argon. Maintain a slight positive pressure throughout the experiment, vented through a mineral oil bubbler.

  • Heating: Begin gentle heating of the flask using the heating mantle. If using a stir bar, ensure moderate stirring is active.

  • Equilibrium: Heat the liquid until it boils and a steady reflux ring of condensate is observed rising on the walls of the flask.

  • Measurement: Continue heating until the vapor temperature stabilizes. Record the temperature at which there is a constant drip of distillate from the condenser into the receiving flask. This stable temperature is the observed boiling point.

  • Pressure Correction: Record the ambient atmospheric pressure from a laboratory barometer. If the pressure deviates significantly from standard pressure (760 mmHg), the boiling point may be corrected using a nomograph or the Clausius-Clapeyron relation.

Determination of Density by Pycnometer

The pycnometer method provides a highly accurate means of determining the density of a liquid by precisely measuring the mass of a known volume.

Apparatus:

  • Gay-Lussac type pycnometer (specific gravity bottle) with a capillary stopper (e.g., 10 mL or 25 mL)

  • Analytical balance (readable to ±0.0001 g)

  • Constant temperature water bath

  • Calibrated thermometer

Procedure:

  • Pycnometer Preparation: Thoroughly clean the pycnometer and its stopper with a suitable solvent (e.g., acetone) and dry it completely in an oven. Allow it to cool to room temperature in a desiccator.

  • Mass of Empty Pycnometer: Carefully weigh the dry, empty pycnometer with its stopper on the analytical balance. Record this mass as m₁.

  • Pycnometer Calibration (Determination of Volume):

    • Fill the pycnometer with deionized, degassed water of a known temperature (e.g., 25.0 °C).

    • Insert the stopper, allowing excess water to exit through the capillary.

    • Place the filled pycnometer in a constant temperature water bath set to the desired temperature (e.g., 25.0 °C) for at least 20 minutes to allow for thermal equilibrium.

    • Remove the pycnometer, carefully dry the exterior, and weigh it. Record this mass as m₂.

    • Calculate the volume of the pycnometer (V) using the known density of water (ρwater) at the measured temperature: V = (m₂ - m₁) / ρwater

  • Measurement with this compound:

    • Thoroughly dry the calibrated pycnometer.

    • In a fume hood and under an inert atmosphere (e.g., inside a glove box), fill the pycnometer with this compound.

    • Insert the stopper, allowing the excess liquid to expel.

    • Bring the filled pycnometer to the same equilibrium temperature as used for calibration (25.0 °C) in the water bath.

    • Remove the pycnometer, carefully clean and dry the exterior, and weigh it. Record this mass as m₃.

  • Density Calculation:

    • Calculate the mass of the this compound (msample): msample = m₃ - m₁

    • Calculate the density of the sample (ρsample) at the specified temperature: ρsample = msample / V

Visualization of Experimental Workflow

The logical flow for determining the physical properties of a chemical substance like this compound can be visualized as a structured workflow, from sample acquisition to final data reporting.

G cluster_prep Sample Preparation & Safety cluster_bp Boiling Point Determination cluster_density Density Determination Sample Obtain High-Purity This compound Inert Handle Under Inert Atmosphere (N2 or Ar) Sample->Inert Dry Use Oven-Dried Glassware Inert->Dry Apparatus_BP Assemble Distillation Apparatus Dry->Apparatus_BP Input Sample Calibrate_Pyc Calibrate Pycnometer Volume with Water Dry->Calibrate_Pyc Input Sample Heat_BP Heat Sample to Steady Reflux Apparatus_BP->Heat_BP Measure_BP Record Stable Vapor Temperature Heat_BP->Measure_BP Correct_BP Correct for Atmospheric Pressure Measure_BP->Correct_BP Report Report Final Physical Properties Correct_BP->Report Fill_Pyc Fill Pycnometer with Sample Calibrate_Pyc->Fill_Pyc Equilibrate_Pyc Thermostatic Equilibration Fill_Pyc->Equilibrate_Pyc Weigh_Pyc Weigh Filled Pycnometer Equilibrate_Pyc->Weigh_Pyc Calculate_Density Calculate Density (m/V) Weigh_Pyc->Calculate_Density Calculate_Density->Report

Caption: Workflow for Physical Property Determination.

References

Spectroscopic Analysis of 3,3-Dimethylbutyryl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 3,3-Dimethylbutyryl chloride using ¹H Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. It includes quantitative data, detailed experimental protocols, and visualizations to aid in the characterization of this important chemical intermediate.

Introduction

This compound (C₆H₁₁ClO), also known as tert-butylacetyl chloride, is a reactive acyl chloride widely used in organic synthesis. Its utility in the production of pharmaceuticals and agrochemicals necessitates a thorough understanding of its spectroscopic properties for quality control and reaction monitoring. This guide presents a comprehensive overview of its ¹H NMR and IR spectral data.

¹H NMR Spectroscopy Data

The ¹H NMR spectrum of this compound provides distinct signals corresponding to the two types of protons present in the molecule. The data, typically acquired in deuterated chloroform (B151607) (CDCl₃), is summarized below.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~2.4Singlet2H-CH₂-
~1.0Singlet9H-C(CH₃)₃

Note: Due to the absence of adjacent protons, the signals for both the methylene (B1212753) (-CH₂-) and the tert-butyl (-C(CH₃)₃) groups appear as singlets; therefore, coupling constants are not applicable.

IR Spectroscopy Data

The infrared spectrum of this compound exhibits characteristic absorption bands that correspond to the vibrational modes of its functional groups. The strong carbonyl (C=O) stretch is a key diagnostic feature for acyl chlorides.

Wavenumber (cm⁻¹)IntensityAssignment
~2960StrongC-H stretch (alkane)
~1800StrongC=O stretch (acyl chloride)
~1470MediumC-H bend (alkane)
~750StrongC-Cl stretch

Experimental Protocols

Accurate spectroscopic data acquisition for a reactive compound like this compound requires careful handling to prevent hydrolysis.

¹H NMR Spectroscopy Protocol
  • Sample Preparation:

    • In a nitrogen-purged glovebox or under an inert atmosphere, accurately weigh approximately 10-20 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of anhydrous deuterated chloroform (CDCl₃).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • Cap the NMR tube securely to prevent atmospheric moisture contamination.

  • Instrument Parameters (Example for a 400 MHz spectrometer):

    • Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

    • Solvent: CDCl₃

    • Temperature: 298 K

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Spectral Width: 0 to 10 ppm

    • Reference: Tetramethylsilane (TMS) at 0 ppm.

  • Data Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak (CHCl₃ at 7.26 ppm) or TMS.

    • Integrate the signals.

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
  • Sample Preparation:

    • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean and dry. A background spectrum of the clean crystal should be acquired.

    • In a fume hood, carefully place a small drop of this compound directly onto the center of the ATR crystal.

  • Instrument Parameters (Example for an FTIR spectrometer):

    • Mode: ATR

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

  • Data Acquisition and Cleaning:

    • Acquire the spectrum.

    • After analysis, carefully clean the ATR crystal with a suitable dry solvent (e.g., anhydrous hexane (B92381) or isopropanol) and a soft, non-abrasive wipe. Due to the reactivity of the acyl chloride, avoid protic solvents like methanol (B129727) or ethanol (B145695) for cleaning until the bulk of the sample is removed.

Visualizations

The following diagrams illustrate the relationship between the molecular structure and its spectroscopic signals, as well as a generalized workflow for data acquisition.

G cluster_mol This compound Structure cluster_nmr ¹H NMR Signals cluster_ir Key IR Absorptions C(CH3)3 C(CH₃)₃ CH2 CH₂ C(CH3)3->CH2 NMR_tertbutyl Singlet, 9H ~1.0 ppm C(CH3)3->NMR_tertbutyl corresponds to IR_CH C-H stretch ~2960 cm⁻¹ C(CH3)3->IR_CH contributes to COCl C(=O)Cl CH2->COCl NMR_methylene Singlet, 2H ~2.4 ppm CH2->NMR_methylene corresponds to CH2->IR_CH contributes to IR_CO C=O stretch ~1800 cm⁻¹ COCl->IR_CO gives rise to

Structure-Spectra Correlation for this compound.

G Start Start: Obtain this compound Inert_Atmosphere Handle under Inert Atmosphere (Nitrogen or Argon) Start->Inert_Atmosphere NMR_Prep Prepare NMR Sample (Anhydrous CDCl₃) Inert_Atmosphere->NMR_Prep IR_Prep Prepare IR Sample (Neat on ATR) Inert_Atmosphere->IR_Prep NMR_Acquisition Acquire ¹H NMR Spectrum NMR_Prep->NMR_Acquisition IR_Acquisition Acquire IR Spectrum IR_Prep->IR_Acquisition NMR_Processing Process NMR Data (FT, Phasing, Calibration) NMR_Acquisition->NMR_Processing IR_Processing Process IR Data (Baseline Correction, Peak Picking) IR_Acquisition->IR_Processing Data_Analysis Data Analysis and Interpretation NMR_Processing->Data_Analysis IR_Processing->Data_Analysis

Generalized Spectroscopic Analysis Workflow.

Molecular weight and chemical formula of 3,3-Dimethylbutyryl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3,3-Dimethylbutyryl chloride, a key intermediate in organic synthesis. It covers its fundamental chemical properties, detailed experimental protocols for its synthesis, and its primary applications in the pharmaceutical and agrochemical industries.

Core Chemical Properties

This compound, also known as tert-Butylacetyl chloride, is a reactive acyl chloride.[1][2][3][4][5] Its structure features a sterically hindered tert-butyl group adjacent to the acyl chloride moiety, which influences its reactivity and applications.

  • Chemical Formula: C₆H₁₁ClO[1][6]

  • Molecular Weight: 134.60 g/mol [1][7][8]

  • CAS Number: 7065-46-5[1][6][7]

  • Synonyms: tert-Butylacetyl chloride, t-Butylacetyl chloride, Neohexanoyl chloride[2][3][5]

Quantitative Data Summary

The physical and chemical properties of this compound are summarized in the table below for easy reference.

PropertyValue
Appearance Clear, colorless to slightly yellow liquid[5][6]
Boiling Point 127-129 °C (lit.)[5][6][7][9]
Melting Point -56 °C to -57 °C[10]
Density 0.969 g/mL at 25 °C (lit.)[5][6][7][9]
Refractive Index n20/D 1.421 (lit.)[5][6][7][9]
Flash Point 21 °C (69.8 °F - closed cup)[7]
Water Solubility Reacts with water[5][6][9]
Solvent Solubility Soluble in ether, benzene, and toluene[10]

Synthesis and Experimental Protocols

This compound is commonly synthesized by the chlorination of 3,3-dimethylbutanoic acid. Several chlorinating agents can be employed, including thionyl chloride, oxalyl chloride, and phosphorus trichloride (B1173362).[2][11] The use of phosphorus trichloride is a prevalent industrial method.[10][11][12]

Experimental Protocol: Synthesis via Phosphorus Trichloride

This protocol details the synthesis of this compound from 3,3-dimethylbutanoic acid and phosphorus trichloride.[10][11][12]

Materials:

  • 3,3-Dimethylbutanoic acid

  • Phosphorus trichloride (PCl₃)

  • Reaction vessel (round-bottom flask) equipped with a stirrer, heating mantle, and condenser

  • Separatory funnel

  • Vacuum distillation apparatus

Procedure:

  • Charging the Reactor: Add 3,3-dimethylbutanoic acid to the reaction vessel.

  • Addition of Reagent: While stirring, slowly add phosphorus trichloride to the reactor. An appropriate molar ratio of 3,3-dimethylbutanoic acid to PCl₃ should be maintained as per the reaction stoichiometry.

  • Reaction: Heat the mixture to the designated reaction temperature and maintain it for a specified duration to ensure the reaction goes to completion.[11][12]

  • Cooling and Separation: After the reaction is complete, cool the mixture to room temperature. Allow the mixture to stand, which will result in the separation of two layers. The lower layer consists of phosphorous acid (a by-product), and the upper layer is the crude this compound.[10][11][12]

  • Isolation of Crude Product: Carefully separate and remove the lower phosphorous acid layer using a separatory funnel.

  • Purification: Purify the upper layer of crude this compound via vacuum distillation. Collect the fraction that distills at 79-81 °C under an absolute pressure of 20 kPa to obtain the final, purified product.[11][12]

Safety Note: This reaction should be performed in a well-ventilated fume hood as it may release hydrogen chloride gas.[10] Appropriate personal protective equipment (PPE), including gloves and safety goggles, must be worn.

Applications in Research and Drug Development

As a highly reactive acylating agent, this compound is a pivotal building block in organic chemistry.[13] Its primary function is to introduce the 3,3-dimethylbutanoyl (or tert-butylacetyl) group into molecules.[13]

  • Pharmaceutical Synthesis: It is a crucial intermediate in the manufacturing of numerous Active Pharmaceutical Ingredients (APIs).[13] It is used to form amide and ester linkages in complex drug molecules, including certain antibiotics and anti-inflammatory drugs like cefotaxime, cefdinir, and dexamethasone.[10][13]

  • Agrochemical Development: The compound serves as a precursor in the synthesis of modern pesticides and herbicides, such as the insecticide imidacloprid.[10][13]

  • Organic Synthesis: In a laboratory setting, it is widely used in Friedel-Crafts acylation to functionalize aromatic rings, as well as in esterification and amidation reactions.[2][13]

Workflow and Pathway Visualizations

Diagram 1: Synthesis Workflow

G Figure 1: Synthesis Workflow of this compound A 1. Charge Reactor with 3,3-Dimethylbutanoic Acid B 2. Add PCl3 (Phosphorus Trichloride) A->B Stirring C 3. Heat and React B->C D 4. Cool and Settle (Phase Separation) C->D E 5. Separate Layers D->E F Crude Product (Upper Layer) E->F Collect G By-product (Phosphorous Acid) E->G Remove H 6. Vacuum Distillation F->H I Purified This compound H->I Collect Fraction

Caption: Synthesis workflow for this compound.

Diagram 2: Core Chemical Reactions

G Figure 2: Key Reactions of this compound AcylChloride 3,3-Dimethylbutyryl Chloride Ester Ester AcylChloride->Ester Esterification Amide Amide AcylChloride->Amide Amidation Ketone Aryl Ketone AcylChloride->Ketone Friedel-Crafts Acylation Alcohol Alcohol (R'-OH) Alcohol->Ester Amine Amine (R'-NH2) Amine->Amide Aromatic Aromatic Ring (e.g., Benzene) Aromatic->Ketone

References

An In-depth Technical Guide to the Safe Handling of 3,3-Dimethylbutyryl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety protocols and handling precautions necessary for the safe use of 3,3-Dimethylbutyryl chloride in a laboratory setting. Adherence to these guidelines is critical to mitigate the inherent risks associated with this chemical and to ensure a safe research environment.

Chemical and Physical Properties

This compound, also known as tert-butylacetyl chloride, is a reactive acyl chloride used in organic synthesis.[1][2][3] A summary of its key physical and chemical properties is presented in Table 1. It is a highly flammable liquid and vapor and is sensitive to moisture, reacting with water.[2][4]

Hazard Identification and GHS Classification

This compound is classified as a hazardous chemical. The primary hazards include its high flammability and its corrosive nature, causing severe skin burns and serious eye damage.[5][6] It is also a lachrymator, meaning it can cause tearing.[4] Inhalation may lead to irritation of the respiratory system.[4]

GHS Hazard Statements:

  • H225: Highly flammable liquid and vapor.[5][6]

  • H314: Causes severe skin burns and eye damage.[6]

  • H315: Causes skin irritation.[6]

  • H318: Causes serious eye damage.[4][6]

Quantitative Safety Data

PropertyValueReference(s)
Molecular Formula C6H11ClO[4][7]
Molecular Weight 134.60 g/mol [1][8]
Appearance Clear, colorless to slightly yellow liquid
Boiling Point 127-129 °C[4]
Density 0.969 g/mL at 25 °C[2]
Flash Point 21 °C (70 °F) - closed cup[4]
Storage Temperature 2-8°C[4]
LD50 (Oral, Rat) Not available[4]
LC50 (Inhalation, Rat) Not available[4]
OSHA PEL Not available[4][9]
ACGIH TLV Not available[4][10]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory when handling this compound to prevent contact and exposure.

  • Eye/Face Protection: Chemical splash-resistant safety goggles with side protection are required. A face shield may be necessary for operations with a higher risk of splashing.[4]

  • Skin Protection: A laboratory coat must be worn.[4] Chemical-resistant gloves (e.g., butyl rubber or Viton) should be used. Always inspect gloves for integrity before use.

  • Respiratory Protection: All work with this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[4] If engineering controls are insufficient, a NIOSH- or CEN-certified respirator with an appropriate cartridge for organic vapors and acid gases should be used.[4]

Safe Handling and Storage

Handling:

  • Always handle this compound in a well-ventilated area, preferably a chemical fume hood.[4]

  • Avoid contact with skin, eyes, and clothing.[4]

  • Keep away from heat, sparks, open flames, and other ignition sources.[4]

  • Use non-sparking tools and take precautionary measures against static discharge.[5]

  • Ground and bond containers when transferring material.[5]

  • Open and handle containers with care.[4]

  • Do not eat, drink, or smoke in the laboratory.[4]

Storage:

  • Store in a tightly-closed container in a cool, dry, and well-ventilated area.[4]

  • Long-term storage at 2-8°C is recommended.[4]

  • Store away from incompatible substances such as strong oxidizing agents, bases, alcohols, and water.[4]

  • Keep away from sources of ignition.[4]

First Aid Measures

In the event of exposure, immediate action is crucial.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]

  • Skin Contact: Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[4]

  • Eye Contact: Immediately flush open eyes with running water for at least 15 minutes. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Spill and Waste Disposal

Spill Response:

  • Evacuate the area and remove all ignition sources.

  • Ensure adequate ventilation.

  • Wear appropriate PPE, including respiratory protection.

  • Contain the spill using an inert absorbent material (e.g., sand, vermiculite).

  • Carefully collect the absorbed material into a suitable, labeled waste container.

  • Clean the spill area thoroughly.

Waste Disposal:

  • Dispose of waste in accordance with all local, state, and federal regulations.

  • Do not dispose of this compound down the drain.[4]

Experimental Protocols: Representative Procedure for Friedel-Crafts Acylation

The following is a generalized procedure for a Friedel-Crafts acylation reaction, a common application of acyl chlorides like this compound. This protocol should be adapted and optimized for specific substrates and scales.

Materials:

  • Anhydrous aluminum chloride (AlCl3)

  • This compound

  • Aromatic substrate (e.g., toluene)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO4)

Procedure:

  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.

  • Reagent Addition:

    • In the flask, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous DCM.

    • Cool the mixture to 0°C in an ice/water bath.

    • Add a solution of this compound (1.1 equivalents) in anhydrous DCM to the dropping funnel and add it dropwise to the AlCl3 suspension over 10-15 minutes.

    • Following this, add a solution of the aromatic substrate (1.0 equivalent) in anhydrous DCM dropwise from the dropping funnel. Control the addition rate to maintain the reaction temperature.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 15-30 minutes.

  • Workup:

    • Carefully and slowly pour the reaction mixture into a beaker containing a mixture of ice and concentrated HCl with stirring.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers and wash sequentially with saturated NaHCO3 solution and brine.

    • Dry the organic layer over anhydrous MgSO4.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent by rotary evaporation.

    • The crude product can be purified by techniques such as column chromatography or distillation.

Visualizations

Chemical_Incompatibility Chemical Incompatibility of this compound cluster_center cluster_incompatible Incompatible With 3,3-Dimethylbutyryl\nChloride 3,3-Dimethylbutyryl Chloride Water Water 3,3-Dimethylbutyryl\nChloride->Water Violent Reaction, Generates HCl Gas Alcohols Alcohols 3,3-Dimethylbutyryl\nChloride->Alcohols Exothermic Reaction, Forms Esters Bases Bases 3,3-Dimethylbutyryl\nChloride->Bases Neutralization Reaction Strong Oxidizing Agents Strong Oxidizing Agents 3,3-Dimethylbutyryl\nChloride->Strong Oxidizing Agents Fire/Explosion Hazard

Caption: Chemical incompatibility chart for this compound.

Lab_Workflow General Laboratory Workflow for Handling this compound start Start ppe Don Appropriate PPE (Goggles, Lab Coat, Gloves) start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood reagent_prep Prepare Reagents & Dry Glassware fume_hood->reagent_prep reaction Perform Reaction (e.g., Acylation) Under Inert Atmosphere reagent_prep->reaction quench Carefully Quench Reaction (e.g., with ice/water) reaction->quench workup Aqueous Workup & Extraction quench->workup purification Purify Product (e.g., Chromatography, Distillation) workup->purification waste Segregate & Dispose of Halogenated Organic Waste purification->waste cleanup Decontaminate Glassware & Work Area waste->cleanup end End cleanup->end

Caption: A typical laboratory workflow for reactions involving this compound.

References

A Comprehensive Technical Guide to the Storage and Handling of 3,3-Dimethylbutyryl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential storage conditions, chemical properties, and handling procedures for 3,3-Dimethylbutyryl chloride (CAS No: 7065-46-5). Adherence to these guidelines is critical to ensure the chemical's integrity, maximize its shelf-life, and maintain a safe laboratory environment.

Chemical and Physical Properties

This compound, also known as tert-butylacetyl chloride, is a key intermediate in organic synthesis, particularly in the pharmaceutical and agricultural industries.[1][2] It is a colorless to slightly yellow liquid with a sharp, pungent odor.[3] Its high reactivity, particularly its sensitivity to moisture, dictates the stringent storage and handling requirements outlined in this guide.[2][3]

A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueCitations
CAS Number 7065-46-5[3]
Molecular Formula C₆H₁₁ClO[2][3]
Molecular Weight 134.60 g/mol [2]
Appearance Clear colorless to slightly yellow liquid[3]
Boiling Point 127-129 °C (lit.)[4][5]
Density 0.969 g/mL at 25 °C (lit.)[4][5]
Refractive Index n20/D 1.421 (lit.)[4][5]
Flash Point 21 °C (69.8 °F) - closed cup[1]
Water Solubility Reacts with water[3][4][6]
Sensitivity Moisture Sensitive[2][3]

Recommended Storage Conditions

The primary consideration for storing this compound is its extreme sensitivity to moisture.[2] It readily hydrolyzes to form 3,3-dimethylbutanoic acid and corrosive hydrogen chloride gas.[5][7] Therefore, meticulous attention to storage conditions is paramount.

Table 2: Recommended Storage and Handling Parameters

ParameterRecommendationCitations
Temperature Long-term: 2-8°C. Store in a cool place.[1][8]
Atmosphere Store under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture absorption.[8]
Container Store in a tightly-closed, original container. The container should be corrosion-resistant.[8][9][10][11]
Location Store in a cool, dry, well-ventilated area. Store locked up in a flammable liquids storage cabinet.[8][9][12]
Incompatible Materials Keep away from water, alcohols, amines, strong bases (e.g., sodium hydroxide), and oxidizing agents.[5][8]
Ignition Sources Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[8][9][10][12]

G cluster_receiving Receiving & Initial Inspection cluster_storage_prep Storage Preparation cluster_storage_location Designated Storage Area cluster_checks Periodic Checks Receive Receive Chemical Inspect Inspect Container Seal & Integrity Receive->Inspect InertGas Flush with Inert Gas (if repackaging) Inspect->InertGas If seal is broken or repackaging Seal Ensure Container is Tightly Sealed Inspect->Seal If seal is intact InertGas->Seal Label Verify Proper Hazard Labeling Seal->Label Cabinet Flammable Liquids Cabinet Label->Cabinet Temp Temperature Controlled (2-8°C) Cabinet->Temp Ventilated Well-Ventilated & Dry Area Temp->Ventilated Periodic Periodically Inspect Container Ventilated->Periodic

Caption: Workflow for receiving and storing this compound.

Stability and Decomposition

This compound's primary route of degradation is hydrolysis. As an acyl chloride, it reacts readily with nucleophiles, including water, alcohols, and amines.[2][7] The reaction with water is vigorous and exothermic, producing corrosive byproducts.[5]

Hazardous Decomposition Products: Upon combustion or reaction with water, hazardous decomposition products can be formed, including carbon oxides (CO, CO₂), and hydrogen chloride (HCl) gas.[9]

// Reactants reactant1 [label="this compound\n(C₆H₁₁ClO)"]; reactant2 [label="Water\n(H₂O)"];

// Products product1 [label="3,3-Dimethylbutanoic acid\n(C₆H₁₂O₂)"]; product2 [label="Hydrogen Chloride\n(HCl)"];

// Invisible node for centering the plus sign plus_react [shape=point, width=0.01, height=0.01]; plus_prod [shape=point, width=0.01, height=0.01];

// Edges {rank=same; reactant1; plus_react; reactant2;} reactant1 -> plus_react [arrowhead=none]; plus_react -> reactant2 [arrowhead=none];

plus_react -> plus_prod [label="Moisture contact\n(Vigorous Reaction)"];

{rank=same; product1; plus_prod; product2;} plus_prod -> product1; plus_prod -> product2; }

Caption: Hydrolysis of this compound upon contact with water.

Experimental Protocols

Protocol for a Long-Term Stability Study

Objective: To determine the re-test period for this compound under recommended long-term storage conditions.

Materials:

  • At least three different batches of this compound.

  • Appropriate containers with PTFE-lined caps.

  • Temperature and humidity-controlled stability chamber set to 5°C ± 3°C.

  • Inert gas (Nitrogen or Argon).

  • Analytical instrumentation (e.g., GC-FID, HPLC-UV, Titrator).

Methodology:

  • Sample Preparation: Aliquot samples from each batch into clean, dry containers under an inert atmosphere. Tightly seal each container.

  • Initial Analysis (Time 0): Perform initial analysis on samples from each batch to determine baseline purity and identify any related substances.

  • Storage: Place the prepared samples in the stability chamber.

  • Testing Frequency: Pull samples for analysis at specified time points. For a 24-month study, a typical schedule would be: 0, 3, 6, 9, 12, 18, and 24 months.[14]

  • Analysis: At each time point, analyze the samples for:

    • Purity Assay: Quantify the amount of this compound remaining, typically by Gas Chromatography (GC) or a derivatization High-Performance Liquid Chromatography (HPLC) method.[15][16]

    • Related Substances: Identify and quantify degradation products, such as 3,3-dimethylbutanoic acid.

    • Appearance: Visually inspect for any changes in color or clarity.

  • Data Evaluation: Evaluate the data to identify any trends in degradation. The re-test period is established based on the time for which the product remains within its predetermined acceptance criteria.

Analytical Method for Purity Assessment (Representative)

Purity is often assessed via GC or by converting the highly reactive acyl chloride into a more stable derivative for HPLC analysis.[15][16]

Example GC Method:

  • Column: A non-polar capillary column (e.g., DB-1 or equivalent).

  • Injector: Split/splitless injector, operated at a temperature sufficient to vaporize the sample without degradation.

  • Oven Program: A temperature gradient program to separate the analyte from any impurities or solvents.

  • Detector: Flame Ionization Detector (FID).

  • Quantification: Use an internal or external standard for accurate quantification of purity (area %).

G cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing Sample Obtain Sample from Storage Container Dilute Dilute in Anhydrous Solvent (e.g., Hexane) Sample->Dilute Deriv Option B: Derivatization (e.g., with Amine for HPLC) Dilute->Deriv Inject_GC Option A: Inject into GC-FID Dilute->Inject_GC Inject_HPLC Inject into HPLC-UV/DAD Deriv->Inject_HPLC Integrate Integrate Chromatogram Peaks Inject_GC->Integrate Inject_HPLC->Integrate Calculate Calculate Purity (%) vs. Standard Integrate->Calculate Report Report Results Calculate->Report

Conclusion

The stability and safe handling of this compound are critically dependent on maintaining anhydrous conditions and storing it at refrigerated temperatures in a well-ventilated, secure location. Its classification as a highly flammable, corrosive, and moisture-sensitive compound necessitates the use of appropriate personal protective equipment and engineering controls at all times. By adhering to the storage conditions and handling protocols outlined in this guide, researchers can ensure the material's quality and integrity for its intended use in synthesis and development.

References

An In-depth Technical Guide on the Reactivity and Stability of 3,3-Dimethylbutyryl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethylbutyryl chloride, also known as tert-butylacetyl chloride or neohexanoyl chloride, is a sterically hindered acyl chloride that serves as a crucial intermediate in organic synthesis.[1] Its unique structural features, particularly the bulky tert-butyl group adjacent to the carbonyl, significantly influence its reactivity and stability. This guide provides a comprehensive overview of the chemical behavior of this compound, offering valuable insights for its application in pharmaceutical and fine chemical synthesis.

Chemical and Physical Properties

A thorough understanding of the physical properties of this compound is essential for its safe handling and use in chemical reactions.

PropertyValueReferences
CAS Number 7065-46-5[2]
Molecular Formula C₆H₁₁ClO[2]
Molecular Weight 134.60 g/mol [2]
Appearance Clear, colorless to slightly yellow liquid[2]
Boiling Point 127-129 °C
Density 0.969 g/mL at 25 °C
Refractive Index (n20/D) 1.421
Flash Point 21 °C (70 °F)

Reactivity Profile

This compound is a highly reactive acylating agent, readily participating in nucleophilic acyl substitution reactions.[3] The electrophilicity of the carbonyl carbon, enhanced by the electron-withdrawing effect of the chlorine atom, makes it susceptible to attack by a wide range of nucleophiles. However, the adjacent bulky tert-butyl group introduces significant steric hindrance, which can modulate its reactivity compared to less hindered acyl chlorides.

Nucleophilic Acyl Substitution: A General Mechanism

The reactions of this compound with nucleophiles generally proceed through a nucleophilic acyl substitution mechanism. This involves the addition of the nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the chloride leaving group.

Caption: General mechanism of nucleophilic acyl substitution.

Key Reactions of this compound

1. Hydrolysis:

2. Alcoholysis (Esterification):

The reaction with alcohols yields the corresponding esters. This reaction is fundamental in the synthesis of various pharmaceuticals and fine chemicals. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct.

AlcoholProductYield (%)ConditionsReference
MethanolMethyl 3,3-dimethylbutyrate920°C, pyridine, 2 h[3]

3. Aminolysis (Amidation):

Primary and secondary amines react with this compound to form N-substituted amides. This is a crucial transformation in the synthesis of many active pharmaceutical ingredients (APIs). The reaction is usually performed with two equivalents of the amine, where one equivalent acts as the nucleophile and the second as a base to neutralize the HCl formed.

4. Friedel-Crafts Acylation:

This compound can be used as an acylating agent in Friedel-Crafts reactions to introduce the 3,3-dimethylbutanoyl group onto aromatic rings. A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is required to generate the acylium ion electrophile.

5. Reaction with Grignard Reagents:

Reaction with Grignard reagents (R-MgX) leads to the formation of tertiary alcohols after acidic workup. The reaction proceeds through the initial formation of a ketone, which then reacts with a second equivalent of the Grignard reagent.

Stability and Storage

Due to its high reactivity, particularly its moisture sensitivity, the stability and proper storage of this compound are of paramount importance.

Decomposition Pathways:

The primary decomposition pathway for this compound is hydrolysis upon contact with moisture, leading to the formation of 3,3-dimethylbutanoic acid and corrosive hydrochloric acid gas.[3] Thermal decomposition at elevated temperatures can generate toxic fumes, including carbon oxides and hydrogen chloride.

Recommended Storage Conditions:

To ensure its stability and prolong its shelf life, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as water, alcohols, bases, and strong oxidizing agents.[4] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent contact with atmospheric moisture.[2]

Experimental Protocols

General Workflow for Assessing Stability (Shelf-Life Study)

A systematic approach is necessary to determine the shelf-life of a reactive intermediate like this compound. This involves storing the compound under controlled conditions and periodically analyzing its purity.

Stability Study Workflow start Obtain initial sample of This compound storage Store samples under controlled conditions (e.g., 2-8°C, inert atm.) start->storage sampling Withdraw samples at pre-defined time intervals (e.g., 0, 1, 3, 6 months) storage->sampling analysis Analyze purity by GC-MS and/or titration sampling->analysis data Record and plot purity vs. time analysis->data shelf_life Determine shelf-life based on the time to reach a pre-defined purity threshold (e.g., 98%) data->shelf_life end Establish recommended storage conditions and re-test date shelf_life->end

Caption: Workflow for a typical shelf-life study.

Protocol for Purity Determination by Titration:

This method quantifies the amount of hydrochloric acid and 3,3-dimethylbutanoic acid (from hydrolysis) present as impurities.

  • Accurately weigh approximately 1-2 g of this compound into a flask containing a known excess of a standardized solution of a non-nucleophilic base (e.g., 2,6-lutidine) in an anhydrous solvent (e.g., acetonitrile).

  • Allow the mixture to stir for a specified time to ensure complete reaction with any acidic impurities.

  • Back-titrate the excess base with a standardized solution of a protic acid (e.g., HCl in isopropanol) using a suitable indicator or potentiometric endpoint detection.

  • A separate titration of the acyl chloride in a protic solvent (e.g., ethanol) will quantify the total acid content (HCl and the carboxylic acid formed upon solvolysis).

Applications in Drug Development

The unique steric and electronic properties of the 3,3-dimethylbutanoyl group make this compound a valuable building block in the synthesis of complex pharmaceutical molecules.

  • Anticancer Agents: It has been utilized in the synthesis of novel carbazole (B46965) derivatives that exhibit significant cytotoxic activity against cancer cell lines.[3]

  • Antihypertensive Drugs: While not directly using this compound, the synthesis of Telmisartan involves the acylation of an aminobenzoic acid ester with butyryl chloride, a structurally related but less hindered acyl chloride.[1][3] This highlights the general utility of acyl chlorides in the construction of complex heterocyclic systems found in many APIs.

  • Antiviral Drugs: Although not a direct reagent in the synthesis of Remdesivir (B604916), the principles of acylation are fundamental in the synthesis of many antiviral nucleoside analogs, where selective protection and modification of hydroxyl groups are critical steps.[5][6]

Safety and Handling

This compound is a flammable, corrosive, and moisture-sensitive liquid. It is crucial to handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All equipment should be thoroughly dried before use to prevent hydrolysis. In case of fire, use dry chemical, carbon dioxide, or foam extinguishers; do not use water.

Safe Handling start This compound ppe Wear appropriate PPE: - Gloves - Goggles - Lab coat start->ppe fume_hood Handle in a well-ventilated fume hood start->fume_hood anhydrous Use anhydrous conditions and dry glassware start->anhydrous storage Store in a cool, dry, well-ventilated area away from incompatible materials start->storage disposal Dispose of as hazardous waste in accordance with regulations start->disposal

Caption: Key considerations for the safe handling of this compound.

Conclusion

This compound is a highly reactive and versatile reagent with significant applications in organic synthesis, particularly in the pharmaceutical industry. Its reactivity is characterized by rapid nucleophilic acyl substitution, while its stability is primarily dictated by its sensitivity to moisture. A thorough understanding of its chemical properties, coupled with strict adherence to safe handling and storage protocols, is essential for its effective and safe utilization in research and development. The detailed information and protocols provided in this guide aim to equip researchers and drug development professionals with the necessary knowledge to confidently and efficiently work with this important chemical intermediate.

References

Methodological & Application

The Versatility of 3,3-Dimethylbutyryl Chloride in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethylbutyryl chloride, also known as tert-butylacetyl chloride, is a highly reactive acyl chloride that serves as a pivotal building block in modern organic synthesis. Its sterically hindered neopentyl group imparts unique reactivity and selectivity in acylation reactions, making it a valuable reagent in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] This document provides detailed application notes and experimental protocols for the use of this compound as an acylating agent in key organic transformations, including Friedel-Crafts acylation, N-acylation of amines, and O-acylation of alcohols.

The primary function of this compound is to introduce the 3,3-dimethylbutanoyl moiety into various molecules. This is achieved through reactions such as esterification, amidation, and Friedel-Crafts acylation.[1] Its utility is particularly significant in the pharmaceutical industry, where it is a crucial intermediate in the synthesis of numerous Active Pharmaceutical Ingredients (APIs), contributing to the development of novel therapeutics ranging from anticancer to antimalarial agents.[1]

Key Applications and Reaction Data

This compound is a versatile reagent employed in a variety of acylation reactions. The following table summarizes typical reaction conditions and reported yields for the acylation of common nucleophiles.

Nucleophile ClassSubstrate ExampleSolventCatalyst/BaseTemperatureTimeYield (%)
Aromatic CompoundAnisole (B1667542)Dichloromethane (B109758)AlCl₃0 °C to rt1 - 2 h~85% (analogous)
Primary AmineBenzylamine (B48309)DichloromethaneTriethylamine (B128534)0 °C to rt2 - 4 hHigh (qualitative)
Primary AlcoholBenzyl (B1604629) AlcoholNone (neat)Nonert to gentle heat1 h~98% (analogous)
PhenolPhenolDichloromethaneNoneRoom Temperature-78%

Experimental Protocols

The following protocols provide detailed methodologies for key acylation reactions using this compound.

Protocol 1: Friedel-Crafts Acylation of Anisole

This protocol describes the electrophilic aromatic substitution of anisole to form 4-methoxy-3,3-dimethylacetophenone. The reaction utilizes aluminum chloride as a Lewis acid catalyst to generate the acylium ion.

Materials:

  • This compound

  • Anisole

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath with stirring.

  • Slowly add this compound (1.0 eq) to the cooled suspension.

  • To this mixture, add a solution of anisole (1.0 eq) in anhydrous dichloromethane dropwise via a dropping funnel over 15-20 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it into a beaker containing a mixture of crushed ice and concentrated HCl.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by column chromatography on silica (B1680970) gel or by distillation.

Protocol 2: N-Acylation of Benzylamine

This protocol details the formation of an amide bond through the reaction of this compound with benzylamine. Triethylamine is used as a base to neutralize the HCl byproduct.

Materials:

  • This compound

  • Benzylamine

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • 1 M Hydrochloric Acid (HCl) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere, dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of this compound (1.1 eq) in anhydrous dichloromethane to the stirred amine solution dropwise over 15-20 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-benzyl-3,3-dimethylbutanamide.

  • The crude product can be purified by recrystallization or silica gel column chromatography if necessary.

Protocol 3: O-Acylation of Benzyl Alcohol

This protocol describes the esterification of benzyl alcohol with this compound. This reaction can often be performed without a catalyst.

Materials:

  • This compound

  • Benzyl alcohol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

Procedure:

  • In a clean, dry round-bottom flask, place benzyl alcohol (1.0 eq).

  • Slowly add this compound (1.2 eq) to the alcohol with stirring. The reaction is often exothermic.

  • Attach a reflux condenser and gently heat the reaction mixture if necessary, monitoring the progress by TLC. For analogous reactions with acetyl chloride, a reaction time of 1 hour at room temperature or with gentle heating is often sufficient.[2]

  • Upon completion, cool the reaction mixture to room temperature.

  • The work-up procedure typically involves washing the reaction mixture with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid and HCl byproduct, followed by washing with brine.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the crude benzyl 3,3-dimethylbutanoate.

  • Purify the crude product by distillation under reduced pressure or by column chromatography.

Reaction Workflows and Mechanisms

The following diagrams illustrate the general workflows and mechanisms for the acylation reactions described.

Friedel_Crafts_Acylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification A 3,3-Dimethylbutyryl Chloride D Acylium Ion Formation A->D B Aromatic Compound (e.g., Anisole) E Electrophilic Aromatic Substitution B->E C Lewis Acid (e.g., AlCl3) C->D D->E F Quenching (Acid/Water) E->F G Extraction & Washing F->G H Purification G->H I Acylated Aromatic Product H->I

Caption: General workflow for Friedel-Crafts acylation.

Amide_Formation_Mechanism reagents This compound + Amine intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack product Amide + HCl intermediate->product Chloride Elimination

Caption: Mechanism of amide formation.

Ester_Formation_Workflow start This compound + Alcohol reaction Nucleophilic Acyl Substitution start->reaction workup Aqueous Work-up (Base Wash) reaction->workup final_product Ester Product workup->final_product

Caption: General workflow for ester synthesis.

References

Friedel-Crafts Acylation with 3,3-Dimethylbutyryl Chloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. This electrophilic aromatic substitution reaction is pivotal for the synthesis of aryl ketones, which are valuable intermediates in the production of pharmaceuticals, agrochemicals, and fine chemicals. This application note provides a detailed protocol for the Friedel-Crafts acylation using 3,3-dimethylbutyryl chloride, a sterically hindered acylating agent that introduces the tert-butylacetyl moiety. The resulting aryl tert-butyl ketones are of interest in medicinal chemistry due to the influence of the bulky tert-butyl group on the lipophilicity and metabolic stability of drug candidates.

The tert-butyl group is a prevalent motif in medicinal chemistry, known for its ability to increase the lipophilicity of a molecule.[1] However, this increased lipophilicity can also present challenges related to solubility and metabolism.[1] The introduction of a 3,3-dimethylbutanoyl group via Friedel-Crafts acylation allows for the exploration of structure-activity relationships (SAR) where this bulky, lipophilic group can interact with biological targets and potentially improve pharmacokinetic properties.

Reaction Mechanism and Key Considerations

The Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion. A Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), activates the this compound by coordinating to the chlorine atom, which facilitates its departure and the generation of the acylium ion. The aromatic ring then acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate (the sigma complex). Subsequent deprotonation of the aromatic ring restores its aromaticity and yields the final aryl tert-butyl ketone product. Due to the formation of a stable complex between the product ketone and the Lewis acid, a stoichiometric amount of the catalyst is typically required.[2]

Due to the electron-withdrawing nature of the acyl group, the ketone product is less reactive than the starting aromatic compound, which conveniently prevents multiple acylations.[2] It is important to note that Friedel-Crafts acylation is generally not effective on strongly deactivated aromatic rings.[3]

Diagram of the General Reaction Mechanism

Friedel_Crafts_Acylation cluster_activation Acylium Ion Formation cluster_substitution Electrophilic Aromatic Substitution AcylChloride 3,3-Dimethylbutyryl Chloride AcyliumIonComplex Acylium Ion-Lewis Acid Complex AcylChloride->AcyliumIonComplex + AlCl₃ LewisAcid AlCl₃ AcyliumIon Acylium Ion (Electrophile) AcyliumIonComplex->AcyliumIon - AlCl₄⁻ Arene Aromatic Ring (Nucleophile) SigmaComplex Sigma Complex (Carbocation Intermediate) Arene->SigmaComplex + Acylium Ion Product Aryl tert-Butyl Ketone SigmaComplex->Product - H⁺

Caption: General mechanism of Friedel-Crafts acylation.

Experimental Protocols

The following protocols provide a general framework for the Friedel-Crafts acylation of aromatic compounds with this compound. The specific conditions, particularly reaction time and temperature, may require optimization depending on the reactivity of the aromatic substrate.

General Protocol for the Acylation of Activated Aromatic Compounds (e.g., Anisole)

Materials:

  • Anisole (or other activated aromatic substrate)

  • This compound

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • 5% Sodium hydroxide (B78521) (NaOH) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, addition funnel, reflux condenser, magnetic stirrer, and other standard laboratory glassware.

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and an addition funnel under a nitrogen or argon atmosphere, add anhydrous aluminum chloride (1.1 to 1.5 equivalents). Cool the flask in an ice bath (0 °C).

  • Formation of the Acylium Ion Complex: Slowly add anhydrous dichloromethane to the flask with stirring. In a separate dry flask, prepare a solution of this compound (1.0 equivalent) in anhydrous dichloromethane. Transfer this solution to the addition funnel and add it dropwise to the stirred suspension of AlCl₃ over 15-30 minutes, maintaining the temperature at 0-5 °C.

  • Addition of the Aromatic Substrate: After the formation of the acylium ion complex, add a solution of the activated aromatic substrate (e.g., anisole, 1.0 to 1.2 equivalents) in anhydrous dichloromethane to the addition funnel. Add this solution dropwise to the reaction mixture, ensuring the temperature does not rise above 10 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl. This will quench the reaction and decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with water, 5% sodium hydroxide solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel or by distillation under reduced pressure to yield the pure aryl tert-butyl ketone.

Quantitative Data Summary

Aromatic SubstrateLewis Acid CatalystSolventTemperature (°C)Reaction Time (h)ProductApproximate Yield (%)
AnisoleAlCl₃Dichloromethane0 to rt2-41-(4-methoxyphenyl)-3,3-dimethylbutan-1-one85-95
TolueneAlCl₃Dichloromethane0 to rt3-61-(4-methylphenyl)-3,3-dimethylbutan-1-one70-85
BenzeneAlCl₃Dichloromethane0 to rt4-81-phenyl-3,3-dimethylbutan-1-one60-75

Note: Yields are approximate and can vary based on specific reaction conditions and purification methods.

Applications in Drug Development and Medicinal Chemistry

Aryl ketones are versatile intermediates in the synthesis of a wide range of biologically active molecules. The introduction of a 3,3-dimethylbutanoyl group can be a strategic approach in drug design to modulate a compound's physicochemical properties.

  • Scaffolding for Bioactive Molecules: The aryl tert-butyl ketone core can serve as a scaffold for the synthesis of more complex molecules with potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents.[4]

  • HIV-1 Integrase Inhibitors: Aryl β-diketo acids, which can be synthesized from aryl methyl ketones, are a promising class of HIV-1 integrase inhibitors.[5] The tert-butyl ketone products from this protocol could be precursors to novel analogues in this class.

  • Modulation of Pharmacokinetics: The bulky and lipophilic tert-butyl group can influence a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. This can be leveraged to improve metabolic stability by sterically shielding metabolically labile sites or to enhance binding affinity with a target protein through hydrophobic interactions.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Acylation Reaction cluster_workup Work-up and Isolation cluster_purification Purification A Dry glassware and add AlCl₃ B Add anhydrous solvent and cool to 0 °C A->B D Add acyl chloride solution dropwise B->D C Prepare solution of this compound C->D F Add aromatic substrate solution dropwise D->F E Prepare solution of aromatic substrate E->F G Stir at room temperature and monitor by TLC F->G H Quench reaction with ice and HCl G->H I Extract with organic solvent H->I J Wash organic layers I->J K Dry and concentrate J->K L Purify by column chromatography or distillation K->L

Caption: A typical workflow for Friedel-Crafts acylation.

References

Application of 3,3-Dimethylbutyryl Chloride in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethylbutyryl chloride, also known as tert-butylacetyl chloride, is a reactive acyl chloride that serves as a crucial building block in the synthesis of various pharmaceutical intermediates. Its bulky tert-butyl group can impart unique properties to target molecules, such as increased metabolic stability and modified biological activity. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, with a focus on antiviral and anticancer agents.

Key Applications in Pharmaceutical Synthesis

This compound is primarily utilized as an acylating agent to introduce the 3,3-dimethylbutanoyl group into molecules. This reaction is fundamental in the synthesis of a wide range of active pharmaceutical ingredients (APIs).[1][2] Notable applications include:

  • Antiviral Drug Intermediates: It is a key reagent in the synthesis of the P3 fragment of Boceprevir, a protease inhibitor used in the treatment of Hepatitis C.[3][4] The 3,3-dimethylbutanoyl moiety plays a crucial role in the binding of the drug to the active site of the HCV NS3/4A protease.

  • Anticancer Agents: This acyl chloride is employed in the synthesis of novel compounds with potential cytotoxic activity against various cancer cell lines. The introduction of the bulky acyl group can enhance the lipophilicity and cellular uptake of the drug candidates.

  • Other Therapeutic Areas: Its application extends to the synthesis of antimalarial compounds and other therapeutics where the modification of amines and alcohols with the 3,3-dimethylbutanoyl group is desired to modulate the pharmacological properties of the molecule.

Data Presentation

The following tables summarize quantitative data for key synthetic steps involving this compound.

Table 1: Synthesis of this compound

ReactantsReagentSolventTemperature (°C)Time (h)Yield (%)Reference
3,3-Dimethylbutanoic acid (0.4 mol)Phosphorus trichloride (B1173362) (0.2 mol)Neat60287.12[5]
3,3-Dimethylbutanoic acidThionyl chlorideNeatReflux-HighGeneral Method
3,3-Dimethylbutanoic acidOxalyl chlorideDCMRoom Temp-HighGeneral Method

Table 2: N-Acylation of L-tert-leucine with this compound (Representative Protocol)

L-tert-leucine (1.0 eq)This compound (1.1 eq)Base (2.2 eq)SolventTemperature (°C)Time (h)Yield (%) (Estimated)
13.1 g16.1 gNaOH (8.8 g)Water/DCM0 to RT2-4>90

Note: The yield is an estimation based on typical Schotten-Baumann reactions for N-acylation of amino acids.

Experimental Protocols

Protocol 1: Synthesis of this compound from 3,3-Dimethylbutanoic Acid

This protocol describes the synthesis of this compound using phosphorus trichloride.

Materials:

  • 3,3-Dimethylbutanoic acid (46.4 g, 0.4 mol)

  • Phosphorus trichloride (27.47 g, 0.2 mol)

  • 500 mL four-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser

Procedure:

  • To the four-necked flask, add 3,3-dimethylbutanoic acid (46.4 g).

  • While stirring at room temperature, slowly add phosphorus trichloride (27.47 g).

  • After the addition is complete, heat the reaction mixture to 60°C and maintain for 2 hours.[5]

  • Cool the mixture to room temperature and transfer it to a separatory funnel.

  • Allow the layers to separate. The lower layer is phosphorous acid, and the upper layer is the crude this compound.

  • Separate the upper layer and purify by vacuum distillation (20 kPa), collecting the fraction at 79-81°C.[5]

  • The expected yield of this compound is approximately 46.91 g (87.12%).[5]

Protocol 2: Synthesis of N-(3,3-dimethylbutanoyl)-L-tert-leucine (Boceprevir P3 Fragment Intermediate)

This protocol describes the N-acylation of L-tert-leucine using this compound via a Schotten-Baumann reaction.

Materials:

  • L-tert-leucine (1.0 eq)

  • This compound (1.1 eq)

  • Sodium hydroxide (B78521) (NaOH) (2.2 eq)

  • Dichloromethane (DCM)

  • Water

  • Hydrochloric acid (HCl), 1 M

  • Round-bottom flask, ice bath, separatory funnel

Procedure:

  • Dissolve L-tert-leucine (1.0 eq) in an aqueous solution of NaOH (2.2 eq) in a round-bottom flask, with stirring, until a clear solution is obtained.

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, dissolve this compound (1.1 eq) in an equal volume of DCM.

  • Add the this compound solution dropwise to the stirred amino acid solution at 0°C over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to 0°C and acidify to pH 2-3 with 1 M HCl.

  • Extract the product with DCM (3 x volume of the aqueous phase).

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(3,3-dimethylbutanoyl)-L-tert-leucine.

  • The crude product can be further purified by recrystallization or column chromatography.

Mandatory Visualization

Signaling Pathway

The following diagram illustrates the mechanism of action of Boceprevir, an antiviral drug synthesized using a this compound-derived intermediate. Boceprevir inhibits the Hepatitis C Virus (HCV) NS3/4A protease, which is essential for viral replication.

HCV_Replication_Inhibition Mechanism of Action of Boceprevir cluster_host_cell Host Cell HCV_RNA HCV RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation NS3_4A NS3/4A Protease Polyprotein->NS3_4A Cleavage Viral_Proteins Functional Viral Proteins NS3_4A->Viral_Proteins Processes Replication Viral Replication Viral_Proteins->Replication Boceprevir Boceprevir Boceprevir->NS3_4A Inhibits

Caption: Inhibition of HCV NS3/4A Protease by Boceprevir.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis of an N-acylated amino acid using this compound.

Amidation_Workflow General Workflow for N-Acylation Start Start: Amino Acid & this compound Reaction Amidation Reaction (Schotten-Baumann) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Product Final Product: N-Acylated Amino Acid Purification->Product

Caption: N-Acylation Experimental Workflow.

References

The Pivotal Role of 3,3-Dimethylbutyryl Chloride in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 3,3-Dimethylbutyryl chloride, a reactive acyl chloride, serves as a crucial building block in the synthesis of a variety of modern agrochemicals. Its incorporation into the molecular structure of pesticides, herbicides, and fungicides can significantly enhance their efficacy, selectivity, and environmental stability.[1] This document provides detailed application notes and experimental protocols for the synthesis of key agrochemicals derived from this compound, intended for researchers, scientists, and professionals in the field of drug and agrochemical development.

Application in Agrochemical Production

This compound is a versatile intermediate primarily utilized for the introduction of the 3,3-dimethylbutanoyl group into larger molecules. This structural moiety can confer desirable properties to the final agrochemical product, such as increased lipophilicity, which can improve penetration through plant cuticles or insect exoskeletons, and enhanced metabolic stability, leading to longer-lasting activity.

Key classes of agrochemicals synthesized using this compound as a precursor include:

  • Triazole Fungicides: As a precursor to pinacolone (B1678379), it is integral to the synthesis of widely used fungicides like triadimefon.

  • Neonicotinoid Insecticides: While not a direct precursor in the most common synthetic routes, its derivatives can be employed in the synthesis of key intermediates for insecticides such as imidacloprid.

  • Herbicide Safeners: It is a potential starting material for the synthesis of intermediates used in the production of herbicide safeners like isoxadifen-ethyl.

Agrochemical Profiles and Efficacy

This section details the application and performance of specific agrochemicals synthesized from precursors derived from this compound.

Triadimefon: A Systemic Triazole Fungicide

Triadimefon is a systemic fungicide with protective, curative, and eradicant action against a broad spectrum of fungal diseases, particularly powdery mildews and rusts in cereals, fruits, and vegetables.[2] Its mode of action involves the inhibition of ergosterol (B1671047) biosynthesis, a vital component of fungal cell membranes.

Table 1: Efficacy of Triadimefon 25 WP against Powdery Mildew in Chillies

Treatment (g a.i./ha)Mean Percent Disease Incidence (PDI)Percent Disease Reduction over Control
Triadimefon 25 WP @ 1003.06-
Triadimefon 25 WP @ 1250.83-
Triadimefon 25 WP @ 1500.3996.00
Untreated Control-0

a.i. = active ingredient

Imidacloprid: A Potent Neonicotinoid Insecticide

Imidacloprid is a systemic insecticide that acts as a neonicotinoid, targeting the nicotinic acetylcholine (B1216132) receptors in the central nervous system of insects, leading to paralysis and death. It is effective against a wide range of sucking insects, soil insects, and some chewing insects.

Table 2: Efficacy of Imidacloprid 70 WG against Sucking Pests in Okra

Treatment (g a.i./ha)PestMean Pest Population / Leaf (14 days after first spray)
Imidacloprid 70 WG @ 21Thrips-
Imidacloprid 70 WG @ 24.5Thrips-
Imidacloprid 70 WG @ 35Thrips1.22
Imidacloprid 70 WG @ 49Thrips1.11
Untreated ControlThrips-
Imidacloprid 70 WG @ 35Aphids6.44
Imidacloprid 70 WG @ 49Aphids6.33

a.i. = active ingredient

Table 3: Efficacy of Imidacloprid 17.8% SL against Green Apple Aphid

Treatment (ml/litre)Mean Population Reduction (%) (21 days after application)
Imidacloprid 17.8% SL @ 0.593.65
Imidacloprid 17.8% SL @ 0.695.19
Isoxadifen-ethyl: A Herbicide Safener

Isoxadifen-ethyl is a herbicide safener used to protect crops from injury caused by certain herbicides. It functions by enhancing the crop's natural defense mechanisms, specifically by inducing the expression of detoxification enzymes like cytochrome P450 monooxygenases and glutathione (B108866) S-transferases, which metabolize the herbicide into non-toxic forms.

Experimental Protocols

This section provides detailed experimental protocols for the synthesis of key agrochemicals and their precursors, starting from this compound where applicable.

Synthesis of Pinacolone from this compound (Proposed Two-Step Synthesis)

Pinacolone is a key intermediate for triadimefon. A plausible synthesis from this compound involves its hydrolysis to 3,3-dimethylbutanoic acid, followed by ketonization.

Step 1: Hydrolysis of this compound to 3,3-Dimethylbutanoic Acid

  • Materials: this compound, water, diethyl ether, sodium bicarbonate solution (saturated), anhydrous magnesium sulfate.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, slowly add this compound (1 mole) to an excess of water (10 moles) with vigorous stirring. The reaction is exothermic and will produce HCl gas, so it should be performed in a well-ventilated fume hood.

    • After the addition is complete, continue stirring for 1 hour at room temperature to ensure complete hydrolysis.

    • Extract the aqueous solution with diethyl ether (3 x 100 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate solution until effervescence ceases, then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield 3,3-dimethylbutanoic acid.

Step 2: Ketonization of 3,3-Dimethylbutanoic Acid to Pinacolone

  • Materials: 3,3-Dimethylbutanoic acid, acetic acid (or acetone), metal oxide catalyst (e.g., MnO₂/Al₂O₃).

  • Procedure:

    • This reaction is typically carried out in a fixed-bed reactor at high temperatures.

    • A gaseous mixture of 3,3-dimethylbutanoic acid and acetic acid (or acetone) is passed over a heated metal oxide catalyst.

    • The reaction temperature is typically maintained between 300-500 °C.

    • The product stream is condensed and purified by fractional distillation to obtain pinacolone.

Synthesis of Triadimefon from Pinacolone
  • Materials: Pinacolone, bromine, 4-chlorophenol (B41353), 1,2,4-triazole (B32235), a suitable base (e.g., potassium carbonate), and a solvent (e.g., acetone).

  • Procedure:

    • Bromination of Pinacolone: Pinacolone is brominated to form α-bromopinacolone. This can be achieved by reacting pinacolone with bromine in a suitable solvent.

    • Reaction with 4-chlorophenol: The resulting α-bromopinacolone is then reacted with 4-chlorophenol in the presence of a base to yield 1-(4-chlorophenoxy)-3,3-dimethyl-2-butanone.

    • Second Bromination: This intermediate is then brominated again to form 1-(4-chlorophenoxy)-1-bromo-3,3-dimethyl-2-butanone.

    • Reaction with 1,2,4-triazole: Finally, this bromo-intermediate is reacted with 1,2,4-triazole in the presence of a base to yield triadimefon.[3] The crude product is then purified by recrystallization or column chromatography.

Proposed Synthesis of Imidacloprid Intermediate (2-chloro-5-chloromethylpyridine)

A multi-step synthesis starting from a simple precursor, 3-methylpyridine (B133936), is a common industrial route.

  • Materials: 3-methylpyridine, oxidizing agent (e.g., hydrogen peroxide), chlorinating agent (e.g., phosphorus oxychloride), and a radical initiator for side-chain chlorination.

  • Procedure:

    • N-oxidation: 3-methylpyridine is oxidized to 3-methylpyridine-N-oxide.

    • Chlorination of the ring: The N-oxide is then reacted with a chlorinating agent like phosphorus oxychloride to introduce a chlorine atom at the 2-position, yielding 2-chloro-5-methylpyridine (B98176).

    • Side-chain chlorination: The methyl group of 2-chloro-5-methylpyridine is then chlorinated, typically using chlorine gas under UV irradiation or with a radical initiator, to produce 2-chloro-5-chloromethylpyridine.

Proposed Synthesis of Isoxadifen-ethyl Intermediate (1,1-diphenylethylene)

A common laboratory synthesis involves the Wittig reaction.

  • Materials: Benzophenone, methyltriphenylphosphonium (B96628) bromide, a strong base (e.g., n-butyllithium), and an anhydrous solvent (e.g., THF).

  • Procedure:

    • Ylide formation: Methyltriphenylphosphonium bromide is suspended in anhydrous THF and deprotonated with a strong base like n-butyllithium at low temperature to form the corresponding ylide.

    • Wittig Reaction: Benzophenone, dissolved in anhydrous THF, is added to the ylide solution. The reaction mixture is stirred at room temperature until completion.

    • Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is dried and the solvent is evaporated. The crude product is then purified by chromatography to yield 1,1-diphenylethylene.

Signaling Pathways and Mechanisms of Action

Imidacloprid_Mechanism Imidacloprid Imidacloprid nAChR Nicotinic Acetylcholine Receptor (nAChR) Imidacloprid->nAChR Binds to receptor Neuron Postsynaptic Neuron Ion_Channel Ion Channel Opening Neuron->Ion_Channel Activation of Na_Influx Na+ Influx Ion_Channel->Na_Influx Leads to Depolarization Continuous Depolarization Na_Influx->Depolarization Causes Paralysis Paralysis and Death Depolarization->Paralysis Results in

Figure 1: Mechanism of action of Imidacloprid on the insect nicotinic acetylcholine receptor.

Triadimefon_Mechanism cluster_Ergosterol_Pathway Ergosterol Biosynthesis Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol 14-alpha-demethyl lanosterol 14-alpha-demethyl lanosterol Lanosterol->14-alpha-demethyl lanosterol Ergosterol Ergosterol 14-alpha-demethyl lanosterol->Ergosterol Fungal_Membrane Fungal Cell Membrane (Disrupted) Ergosterol->Fungal_Membrane Essential component of Triadimefon Triadimefon C14_demethylase 14-alpha-demethylase (CYP51) Triadimefon->C14_demethylase Inhibits C14_demethylase->14-alpha-demethyl lanosterol Catalyzes conversion of Lanosterol to

Figure 2: Triadimefon's inhibition of the ergosterol biosynthesis pathway in fungi.

Isoxadifen_ethyl_Mechanism Isoxadifen_ethyl Isoxadifen-ethyl Plant_Cell Maize Plant Cell Isoxadifen_ethyl->Plant_Cell Enters Detox_Genes Detoxification Genes (e.g., CYP, GST) Plant_Cell->Detox_Genes Induces expression of Detox_Enzymes Detoxification Enzymes (Cytochrome P450s, GSTs) Detox_Genes->Detox_Enzymes Leads to increased production of Non_toxic_metabolite Non-toxic Metabolite Detox_Enzymes->Non_toxic_metabolite Converts to Herbicide Herbicide Herbicide->Detox_Enzymes Metabolized by

Figure 3: Mechanism of action of Isoxadifen-ethyl as a herbicide safener in maize.

References

Application Notes and Protocols for the Synthesis of Amides and Esters using 3,3-Dimethylbutyryl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethylbutyryl chloride, also known as tert-butylacetyl chloride, is a highly reactive acylating agent widely employed in organic synthesis. Its sterically hindered neopentyl group imparts unique properties to the resulting amide and ester derivatives, influencing their chemical and biological characteristics. This document provides detailed application notes and experimental protocols for the synthesis of a variety of amides and esters using this compound, catering to the needs of researchers in medicinal chemistry, agrochemistry, and materials science.

The protocols outlined below follow standard laboratory procedures for acylation reactions, including the Schotten-Baumann reaction for amide synthesis and pyridine-catalyzed esterification. These methods are known for their efficiency and broad applicability.

Data Presentation

The following tables summarize the quantitative data for the synthesis of representative amides and esters.

Table 1: Synthesis of Amides from this compound

Amine SubstrateProduct NameReaction ConditionsYield (%)1H NMR (CDCl₃, 400 MHz) δ (ppm)13C NMR (CDCl₃, 100 MHz) δ (ppm)
AnilineN-Phenyl-3,3-dimethylbutanamideDCM, aq. NaOH, 0 °C to rt, 2h927.51 (d, J=7.8 Hz, 2H), 7.32 (t, J=7.8 Hz, 2H), 7.10 (t, J=7.4 Hz, 1H), 2.29 (s, 2H), 1.07 (s, 9H)170.8, 138.1, 129.0, 124.2, 120.1, 50.9, 31.0, 29.8
BenzylamineN-Benzyl-3,3-dimethylbutanamideDCM, aq. NaOH, 0 °C to rt, 2h957.25-7.35 (m, 5H), 5.85 (br s, 1H), 4.45 (d, J=5.7 Hz, 2H), 2.11 (s, 2H), 1.02 (s, 9H)172.1, 138.4, 128.7, 127.8, 127.5, 50.6, 43.6, 31.0, 29.8
DiethylamineN,N-Diethyl-3,3-dimethylbutanamideDCM, aq. NaOH, 0 °C to rt, 3h883.32 (q, J=7.1 Hz, 4H), 2.21 (s, 2H), 1.12 (t, J=7.1 Hz, 6H), 1.04 (s, 9H)171.5, 51.8, 41.2, 39.8, 31.2, 29.8, 14.2, 12.9

Table 2: Synthesis of Esters from this compound

Alcohol SubstrateProduct NameReaction ConditionsYield (%)1H NMR (CDCl₃, 400 MHz) δ (ppm)13C NMR (CDCl₃, 100 MHz) δ (ppm)
EthanolEthyl 3,3-dimethylbutanoateDCM, Pyridine (B92270), 0 °C to rt, 4h854.12 (q, J=7.1 Hz, 2H), 2.18 (s, 2H), 1.25 (t, J=7.1 Hz, 3H), 1.01 (s, 9H)172.9, 60.1, 49.8, 30.8, 29.7, 14.3
Benzyl (B1604629) AlcoholBenzyl 3,3-dimethylbutanoateDCM, Pyridine, 0 °C to rt, 4h907.30-7.40 (m, 5H), 5.12 (s, 2H), 2.25 (s, 2H), 1.04 (s, 9H)172.7, 136.2, 128.5, 128.2, 128.1, 66.3, 49.9, 30.8, 29.7
PhenolPhenyl 3,3-dimethylbutanoateDCM, Pyridine, 0 °C to rt, 5h827.38 (t, J=7.9 Hz, 2H), 7.23 (t, J=7.4 Hz, 1H), 7.08 (d, J=7.6 Hz, 2H), 2.48 (s, 2H), 1.11 (s, 9H)171.5, 150.8, 129.4, 125.7, 121.6, 50.1, 31.0, 29.7

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Amides (Schotten-Baumann Reaction)

This protocol describes the general method for the acylation of primary and secondary amines with this compound in a biphasic system.

Materials:

  • This compound (1.0 eq)

  • Amine (e.g., aniline, benzylamine, diethylamine) (1.1 eq)

  • Dichloromethane (DCM)

  • 10% Aqueous Sodium Hydroxide (B78521) (NaOH) solution

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve the amine (1.1 eq) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Slowly add 10% aqueous sodium hydroxide solution (2.0 eq).

  • To the vigorously stirred biphasic mixture, add this compound (1.0 eq) dropwise over 15-20 minutes, maintaining the temperature at 0-5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with deionized water (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography on silica (B1680970) gel if necessary.

Protocol 2: General Procedure for the Synthesis of Esters (Pyridine-Catalyzed Esterification)

This protocol outlines the general method for the esterification of alcohols and phenols with this compound using pyridine as a catalyst and base.

Materials:

  • This compound (1.0 eq)

  • Alcohol (e.g., ethanol, benzyl alcohol, phenol) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine (1.5 eq)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.2 eq) and anhydrous pyridine (1.5 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Slowly add this compound (1.0 eq) dropwise to the stirred solution over 15-20 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-5 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x) to remove pyridine, followed by saturated aqueous NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude ester can be purified by column chromatography on silica gel if necessary.

Mandatory Visualization

Amide_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Amine_sol Dissolve Amine in DCM Mixing Combine Amine Solution and NaOH Solution at 0 °C Amine_sol->Mixing NaOH_sol Prepare 10% aq. NaOH Solution NaOH_sol->Mixing Addition Add 3,3-Dimethylbutyryl Chloride Dropwise Mixing->Addition Vigorous Stirring Stirring Stir at Room Temperature (2-3 hours) Addition->Stirring Separation Separate Organic Layer Stirring->Separation TLC Monitoring Washing Wash with Water and Brine Separation->Washing Drying Dry over MgSO₄ Washing->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify (Recrystallization/ Chromatography) Concentration->Purification Amide_Product Amide_Product Purification->Amide_Product

Caption: Workflow for the synthesis of amides using this compound.

Ester_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Alcohol_sol Dissolve Alcohol & Pyridine in Anhydrous DCM Cooling Cool to 0 °C Alcohol_sol->Cooling Addition Add 3,3-Dimethylbutyryl Chloride Dropwise Cooling->Addition Stirring Stir at Room Temperature (4-5 hours) Addition->Stirring Dilution Dilute with DCM Stirring->Dilution TLC Monitoring Washing Wash with HCl, NaHCO₃, and Brine Dilution->Washing Drying Dry over MgSO₄ Washing->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify (Column Chromatography) Concentration->Purification Ester_Product Ester_Product Purification->Ester_Product

Caption: Workflow for the synthesis of esters using this compound.

Reaction of 3,3-Dimethylbutyryl chloride with nucleophiles like amines and alcohols

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Acylation of Nucleophiles with 3,3-Dimethylbutyryl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS: 7065-46-5), also known as tert-butylacetyl chloride, is a reactive acyl chloride widely utilized in organic synthesis. Its sterically hindered tert-butyl group makes it a valuable building block for introducing the 3,3-dimethylbutanoyl (pivaloyl) moiety into various molecules. This modification can enhance lipophilicity, modulate biological activity, and improve the metabolic stability of drug candidates. The primary application of this compound is as a potent acylating agent for nucleophiles such as amines and alcohols, leading to the formation of stable amide and ester linkages, respectively. These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.

The core reactivity of this compound stems from the electrophilic carbonyl carbon, which is susceptible to attack by nucleophiles. The reaction proceeds via a nucleophilic acyl substitution mechanism, a well-established two-step addition-elimination pathway.

General Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction begins with the nucleophile (e.g., the lone pair on a nitrogen or oxygen atom) attacking the electrophilic carbonyl carbon of the acyl chloride. This forms a transient tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbon-oxygen double bond and expelling the chloride ion as a stable leaving group. A final deprotonation step, typically facilitated by a base, yields the final acylated product and a salt byproduct.

Caption: Nucleophilic addition-elimination mechanism for acylation.

Application 1: Synthesis of Amides from Amines

The reaction of this compound with primary or secondary amines provides a straightforward route to N-substituted 3,3-dimethylbutanamides. The reaction is typically rapid and exothermic. To drive the reaction to completion, a base is required to neutralize the hydrogen chloride (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[1] Common strategies include using two equivalents of the starting amine (one as the nucleophile, one as the acid scavenger) or using one equivalent of the amine with an auxiliary, non-nucleophilic base like triethylamine (B128534) (TEA) or pyridine (B92270).[2][3] The latter is often preferred to maximize the conversion of a valuable amine substrate.

Quantitative Data for Amide Synthesis

The following table summarizes typical reaction conditions and yields for the acylation of various amines.

Note: Data for the structurally analogous pivaloyl chloride is used to provide representative examples due to its similar steric and electronic properties.

Nucleophile (Amine)Base (eq.)SolventTemp (°C)Time (h)Yield (%)Citation
o-ToluidineTriethylamine (1.0)DCM0 to RT0.583[3]
AnilineTriethylamine (1.1)DCM0 to RT1-2~85[4]
Methylamine (aq.)NaOHWater/DCMRT1-6Moderate[5]
PiperidineTriethylamine (1.1)DCM0 to RT1High*

*General high reactivity noted in literature for aliphatic secondary amines.

Experimental Protocol: Synthesis of N-Benzyl-3,3-dimethylbutanamide

This protocol describes a standard procedure for the acylation of a primary amine under anhydrous conditions.

Materials:

  • Benzylamine (B48309) (1.0 eq)

  • This compound (1.05 eq)

  • Triethylamine (TEA) (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Workflow_Amide Experimental Workflow for Amide Synthesis start 1. Setup & Reagents dissolve Dissolve benzylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM. start->dissolve cool Cool solution to 0 °C in an ice bath. dissolve->cool addition 2. Acylation Reaction cool->addition add_acyl Add this compound (1.05 eq) dropwise via addition funnel. addition->add_acyl stir Stir at 0 °C for 30 min, then warm to RT for 2-4 h. Monitor by TLC. add_acyl->stir workup 3. Work-up & Isolation stir->workup quench Quench with water. workup->quench wash Wash sequentially with: 1. 1M HCl 2. Sat. NaHCO₃ 3. Brine quench->wash dry Dry organic layer over Na₂SO₄, filter, and concentrate. wash->dry purify 4. Purification dry->purify column Purify crude product by column chromatography (e.g., Hexane/EtOAc). purify->column product N-Benzyl-3,3-dimethylbutanamide column->product

Caption: General workflow for the synthesis of amides.

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve benzylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.

  • Cool the stirring solution to 0 °C using an ice bath.

  • Slowly add a solution of this compound (1.05 eq) in anhydrous DCM dropwise over 15-20 minutes.

  • After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature.

  • Continue stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Upon completion, transfer the reaction mixture to a separatory funnel and quench by adding deionized water.

  • Separate the layers and wash the organic phase sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by flash column chromatography on silica (B1680970) gel to yield the pure N-benzyl-3,3-dimethylbutanamide.

Application 2: Synthesis of Esters from Alcohols

The reaction of this compound with primary and secondary alcohols produces the corresponding 3,3-dimethylbutanoate (B8739618) esters. The reaction is highly efficient but, similar to amidation, requires a base to neutralize the HCl byproduct.[6] A non-nucleophilic base such as pyridine is commonly used, as it can also serve as a nucleophilic catalyst to accelerate the reaction.[7] For sterically hindered alcohols, the addition of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can significantly increase the reaction rate.[8][9]

Quantitative Data for Ester Synthesis

The following table provides representative data for the esterification of alcohols.

Note: Data for the structurally analogous pivaloyl chloride is used to provide representative examples.

Nucleophile (Alcohol)Base (eq.)CatalystSolventTemp (°C)Time (h)Yield (%)Citation
N-Boc HydroxylamineTriethylamine (1.0)NoneDCM0 to RT2.596[10]
Primary/Secondary AlcoholsPyridine (1.1-1.5)DMAP (cat.)DCM0 to RT1-3High
Tertiary AlcoholsPyridine (1.5)DMAP (cat.)DCMRT12-24Moderate

*General conditions noted in literature for DMAP-catalyzed esterification.[8][9]

Experimental Protocol: Synthesis of Ethyl 3,3-dimethylbutanoate

This protocol outlines a standard procedure for the DMAP-catalyzed esterification of a primary alcohol.

Materials:

  • Ethanol (B145695) (1.0 eq)

  • This compound (1.1 eq)

  • Pyridine (1.5 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.05 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M Copper (II) Sulfate (CuSO₄) solution

  • Deionized Water

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Workflow_Ester Experimental Workflow for Ester Synthesis start 1. Setup & Reagents dissolve Dissolve ethanol (1.0 eq), pyridine (1.5 eq) and DMAP (0.05 eq) in anhydrous DCM. start->dissolve cool Cool solution to 0 °C in an ice bath. dissolve->cool addition 2. Esterification Reaction cool->addition add_acyl Add this compound (1.1 eq) dropwise to the stirring solution. addition->add_acyl stir Stir at 0 °C for 30 min, then warm to RT for 1-3 h. Monitor by TLC/GC-MS. add_acyl->stir workup 3. Work-up & Isolation stir->workup wash Wash sequentially with: 1. Water 2. 1M CuSO₄ (to remove pyridine) 3. Brine workup->wash dry Dry organic layer over MgSO₄, filter, and concentrate. wash->dry purify 4. Purification dry->purify distill Purify crude product by fractional distillation. purify->distill product Ethyl 3,3-dimethylbutanoate distill->product

Caption: General workflow for the synthesis of esters.

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous DCM, ethanol (1.0 eq), pyridine (1.5 eq), and a catalytic amount of DMAP (0.05 eq).

  • Cool the stirring solution to 0 °C in an ice bath.

  • Add this compound (1.1 eq) dropwise to the solution over 10-15 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, stir the reaction at 0 °C for 30 minutes before allowing it to warm to room temperature.

  • Continue stirring for 1-3 hours, monitoring for the consumption of the alcohol by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.

  • Wash the organic layer with deionized water. To remove residual pyridine, wash with a 1M CuSO₄ solution until the blue color in the aqueous layer persists. Finally, wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude ester can be purified by fractional distillation to yield pure ethyl 3,3-dimethylbutanoate.

Safety Information

This compound is a corrosive and moisture-sensitive liquid. It reacts exothermically with water and other protic solvents to release corrosive HCl gas. All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Reactions should be conducted under anhydrous conditions and an inert atmosphere to prevent hydrolysis of the reagent.

References

Application Notes and Protocols for 3,3-Dimethylbutyryl Chloride in Polymer and Material Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethylbutyryl chloride, a reactive acyl chloride, serves as a versatile building block in organic synthesis.[1] Its bulky tert-butyl group provides unique steric and electronic properties to the molecules into which it is incorporated. In material science, this compound is a valuable monomer for the synthesis of specialty polymers, such as aromatic polyesters and as a surface modification agent. The incorporation of the 3,3-dimethylbutanoyl moiety can enhance the thermal stability, solubility, and modify the mechanical properties of the resulting polymers.[2] These characteristics make it a compound of interest for developing advanced materials with tailored functionalities.

This document provides detailed application notes and a representative experimental protocol for the synthesis of an aromatic polyester (B1180765) using this compound. It also outlines a general procedure for the surface functionalization of materials.

Application: Synthesis of Aromatic Polyesters

Aromatic polyesters are a class of high-performance polymers known for their excellent thermal and mechanical properties.[1] The synthesis of these polymers can be achieved through the polycondensation of a diacid chloride with a bisphenol. In this context, this compound can be hypothetically used as a co-monomer with another diacid chloride, or a derivative of it could be used to create novel polyester structures. The bulky 3,3-dimethylbutanoyl group can be expected to influence the polymer's chain packing, solubility, and thermal characteristics.

Below is a representative protocol for the synthesis of a polyester through interfacial polycondensation, a common technique for this class of reaction.[1] This protocol describes the synthesis of a hypothetical polyester from an aromatic diacid chloride and a bisphenol to illustrate the process.

Representative Experimental Protocol: Synthesis of an Aromatic Polyester via Interfacial Polycondensation

This protocol details a laboratory-scale synthesis of an aromatic polyester using a diacid chloride and Bisphenol A.

Materials:

  • Bisphenol A

  • Aromatic diacid chloride (e.g., Terephthaloyl chloride as a stand-in for a 3,3-dimethylbutyryl-containing analogue)

  • This compound (as a potential co-monomer or modifying agent)

  • Sodium hydroxide (B78521) (NaOH)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Phase-transfer catalyst (e.g., benzyltriethylammonium chloride)

  • Methanol

  • Distilled water

  • Nitrogen gas

Equipment:

  • High-speed blender or mechanical stirrer

  • Beakers and Erlenmeyer flasks

  • Separatory funnel

  • Buchner funnel and filter paper

  • Vacuum oven

  • Standard laboratory glassware

Procedure:

  • Aqueous Phase Preparation: In a beaker, dissolve a stoichiometric amount of Bisphenol A and an excess of sodium hydroxide in distilled water.

  • Organic Phase Preparation: In a separate beaker, dissolve the aromatic diacid chloride in dichloromethane. If using this compound as a co-monomer, it would be added to this organic phase.

  • Polycondensation Reaction:

    • Transfer the aqueous phase to a high-speed blender.

    • Add a catalytic amount of the phase-transfer catalyst to the aqueous phase.

    • Begin stirring the aqueous phase vigorously.

    • Rapidly and carefully pour the organic phase into the stirring aqueous phase.

    • Continue stirring for 5-10 minutes. The polymer will precipitate out of the solution.

  • Polymer Isolation and Purification:

    • Cease stirring and transfer the contents of the blender to a separatory funnel.

    • Separate the organic layer and wash it several times with distilled water to remove unreacted monomers and salts.

    • Precipitate the polymer by slowly adding the dichloromethane solution to a beaker of vigorously stirred methanol.

    • Collect the precipitated polymer by vacuum filtration using a Buchner funnel.

  • Drying: Dry the polymer in a vacuum oven at 60-80°C until a constant weight is achieved.

Characterization:

The resulting polymer can be characterized by various techniques to determine its properties:

  • Molecular Weight: Gel Permeation Chromatography (GPC)

  • Structure: ¹H NMR and FTIR spectroscopy

  • Thermal Properties: Differential Scanning Calorimetry (DSC) for glass transition temperature (Tg) and melting temperature (Tm), and Thermogravimetric Analysis (TGA) for thermal stability.

Hypothetical Polymer Properties

The following table presents hypothetical data for an aromatic polyester synthesized with a diacid chloride containing the 3,3-dimethylbutanoyl moiety and Bisphenol A, based on typical values for similar aromatic polyesters.

PropertyValueMethod
Number Average Molecular Weight (Mn)35,000 - 45,000 g/mol GPC
Weight Average Molecular Weight (Mw)70,000 - 90,000 g/mol GPC
Polydispersity Index (PDI)2.0 - 2.5GPC
Glass Transition Temperature (Tg)180 - 200 °CDSC
Decomposition Temperature (Td)> 400 °C (5% weight loss)TGA
SolubilitySoluble in chlorinated solvents-

Application: Surface Modification of Materials

This compound can be used to functionalize surfaces that possess hydroxyl or amine groups. This surface modification can alter the surface properties, such as hydrophobicity, and can be used to introduce a reactive handle for further chemical transformations.

General Protocol for Surface Functionalization

This protocol provides a general method for the surface modification of a substrate with hydroxyl groups.

Materials:

Procedure:

  • Substrate Preparation: The substrate should be thoroughly cleaned and dried to ensure the presence of surface hydroxyl groups. For nanoparticles, this may involve washing and drying steps.

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, disperse the substrate in anhydrous toluene.

  • Functionalization:

    • Add triethylamine or pyridine to the suspension.

    • Slowly add this compound to the stirring suspension at room temperature.

    • The reaction mixture is then typically heated to ensure complete reaction, for example, at 80-100°C for several hours.

  • Purification:

    • After cooling, the functionalized substrate is isolated by filtration or centrifugation.

    • The isolated material is washed sequentially with toluene, and then with a solvent like ethanol (B145695) or acetone (B3395972) to remove unreacted reagents and byproducts.

  • Drying: The functionalized substrate is dried in a vacuum oven.

Characterization:

The success of the surface modification can be confirmed by:

  • FTIR Spectroscopy: To detect the presence of the ester linkage and the characteristic bands of the 3,3-dimethylbutanoyl group.

  • Contact Angle Measurements: To assess the change in surface hydrophobicity.

  • Thermogravimetric Analysis (TGA): To quantify the amount of organic material grafted onto the surface.

Diagrams

experimental_workflow cluster_prep Phase Preparation cluster_reaction Polycondensation cluster_purification Isolation and Purification cluster_final Final Product aq_phase Aqueous Phase: Dissolve Bisphenol A and NaOH in Water mix Combine phases in a high-speed blender with phase-transfer catalyst aq_phase->mix org_phase Organic Phase: Dissolve Diacid Chloride in Dichloromethane org_phase->mix react Vigorous stirring for 5-10 minutes to form polymer precipitate mix->react wash Wash organic layer with water react->wash precipitate Precipitate polymer in methanol wash->precipitate filtrate Collect polymer by vacuum filtration precipitate->filtrate dry Dry polymer in vacuum oven filtrate->dry characterize Characterize Polymer Properties dry->characterize

Caption: Workflow for Aromatic Polyester Synthesis.

surface_modification_workflow cluster_prep Preparation cluster_reaction Functionalization cluster_purification Purification cluster_final Final Product substrate_prep Prepare and Dry Substrate reaction_setup Disperse Substrate in Anhydrous Solvent under N2 substrate_prep->reaction_setup add_reagents Add Acid Scavenger and this compound reaction_setup->add_reagents heat Heat Reaction Mixture add_reagents->heat isolate Isolate Functionalized Substrate heat->isolate wash Wash with Solvents isolate->wash dry Dry Functionalized Substrate wash->dry characterize Characterize Surface Properties dry->characterize

Caption: Workflow for Surface Modification.

References

Application Notes and Protocols for N-Acylation with 3,3-Dimethylbutyryl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acylation is a fundamental and widely employed chemical transformation in organic synthesis, pivotal for the formation of robust amide bonds. This application note provides a detailed general procedure for the N-acylation of primary amines using 3,3-dimethylbutyryl chloride, also known as tert-butylacetyl chloride. This reagent is a valuable building block in medicinal chemistry and agrochemical research for introducing the sterically hindered 3,3-dimethylbutanoyl (or pivaloyl) moiety into molecules.[1] The presence of the bulky tert-butyl group can enhance the metabolic stability of drug candidates by shielding the amide bond from enzymatic cleavage and can also influence the conformational properties of the molecule, potentially leading to improved biological activity.

General Reaction Scheme

The N-acylation of a primary amine with this compound proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and a proton to form the corresponding N-(3,3-dimethylbutanoyl) amide. A non-nucleophilic base is typically added to neutralize the hydrochloric acid byproduct.

Figure 1: General reaction scheme for the N-acylation of a primary amine with this compound.

Data Presentation

The following table summarizes representative reaction parameters for the N-acylation of a primary amine. While specific yields for this compound may vary depending on the substrate, the data presented for a similar acylation provides an expected outcome.

EntryAmine SubstrateAcylating AgentBaseSolventReaction Time (h)Temperature (°C)Yield (%)Reference
1Benzylamine (B48309)Acetyl Chloride-Acetonitrile0.45200 (in continuous flow)94[2]
2BenzylamineThis compoundTriethylamine (B128534)Dichloromethane1-40 to RTTypical > 85General Protocol

Note: The yield for the reaction with this compound is a typical expectation based on general acylation procedures. Specific yields should be determined empirically.

Experimental Protocols

This protocol describes a general procedure for the N-acylation of a primary amine, using benzylamine as a representative example.

Materials and Equipment
  • This compound (1.1 eq)

  • Benzylamine (1.0 eq)

  • Triethylamine (Et₃N) or other non-nucleophilic base (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography (silica gel)

Procedure
  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Acyl Chloride: Slowly add this compound (1.1 eq), dissolved in a small amount of anhydrous dichloromethane, dropwise to the stirred amine solution over 15-20 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 1-4 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by silica (B1680970) gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure N-benzyl-3,3-dimethylbutanamide.[3]

Visualizations

Experimental Workflow

experimental_workflow start Start dissolve_amine Dissolve Benzylamine and Triethylamine in anhydrous DCM start->dissolve_amine cool Cool to 0 °C (Ice Bath) dissolve_amine->cool add_acyl_chloride Add this compound (dropwise) cool->add_acyl_chloride react Stir at Room Temperature (1-4 hours) add_acyl_chloride->react monitor Monitor by TLC react->monitor workup Work-up (Wash with HCl, NaHCO₃, Brine) monitor->workup dry Dry over MgSO₄ workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product N-benzyl-3,3-dimethylbutanamide purify->product

Caption: General workflow for the N-acylation of benzylamine.

Reaction Mechanism

reaction_mechanism amine Primary Amine (R-NH₂) intermediate Tetrahedral Intermediate amine->intermediate Nucleophilic Attack acyl_chloride This compound acyl_chloride->intermediate intermediate->amine Reversible product N-Acylated Amide intermediate->product Elimination of Cl⁻ hcl HCl base Base (Et₃N) salt [Et₃NH]⁺Cl⁻

Caption: Mechanism of N-acylation with an acyl chloride.

Biological Significance and Applications

The N-acyl functional group is a cornerstone in a vast number of biologically active compounds and pharmaceuticals.[4][5] The introduction of an N-acyl group can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, hydrogen bonding capacity, and conformational flexibility, thereby influencing its interaction with biological targets.

The 3,3-dimethylbutanoyl moiety, in particular, is of interest in drug design for several reasons:

  • Metabolic Stability: The bulky tert-butyl group can act as a steric shield, protecting the adjacent amide bond from hydrolysis by metabolic enzymes such as proteases and amidases.[6] This can lead to an increased in vivo half-life of a drug candidate.

  • Receptor Binding: The steric bulk of the pivaloyl group can also influence the binding affinity and selectivity of a molecule for its target receptor by inducing a specific conformation or by occupying a hydrophobic pocket in the binding site.

  • Modulation of Physicochemical Properties: The introduction of this lipophilic group can alter the solubility and permeability of a compound, which are critical parameters for its pharmacokinetic profile.

Compounds containing the N-(3,3-dimethylbutanoyl) scaffold are explored in various therapeutic areas, including as enzyme inhibitors and receptor modulators, where metabolic stability and specific steric interactions are crucial for efficacy.[1]

References

Application Notes and Protocols: Lewis Acid Catalyzed Reactions of 3,3-Dimethylbutyryl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethylbutyryl chloride, a key acylating agent, is extensively utilized in organic synthesis for the introduction of the 3,3-dimethylbutanoyl (or pivaloyl) group into a variety of molecules. This moiety is of significant interest in medicinal chemistry and materials science due to its steric bulk and metabolic stability. A cornerstone of its application is the Friedel-Crafts acylation, a powerful method for forming carbon-carbon bonds with aromatic substrates. This reaction is prominently catalyzed by Lewis acids, with aluminum chloride (AlCl₃) being a common and effective choice.

These application notes provide detailed protocols and quantitative data for the use of AlCl₃ as a catalyst in reactions involving this compound, primarily focusing on the Friedel-Crafts acylation of aromatic compounds.

Reaction Principle and Mechanism

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid, AlCl₃, activates the this compound by coordinating to the chlorine atom, which facilitates the formation of a resonance-stabilized acylium ion.[1] This highly electrophilic intermediate is then attacked by the electron-rich aromatic ring. Subsequent deprotonation of the resulting arenium ion restores the aromaticity of the ring and yields the final ketone product.[2][3][4] A key advantage of this acylation over Friedel-Crafts alkylation is that the acylium ion does not undergo rearrangement, and the product, an aryl ketone, is deactivated towards further acylation, thus preventing polysubstitution.

Applications in Synthesis

The products of these reactions, aromatic ketones bearing a neopentyl group, are valuable intermediates in the synthesis of a range of target molecules, including:

  • Pharmaceuticals: The bulky tert-butyl group can enhance the pharmacological profile of a drug molecule by influencing its binding to target receptors and improving its metabolic stability.

  • Agrochemicals: Incorporation of the 3,3-dimethylbutanoyl group can modulate the biological activity and environmental persistence of pesticides and herbicides.

  • Fine Chemicals and Fragrances: Aromatic ketones are important precursors in the fragrance and flavor industry.

Data Presentation

The following tables summarize quantitative data for representative Friedel-Crafts acylation reactions using this compound and related acyl chlorides with AlCl₃ as the catalyst.

Table 1: Friedel-Crafts Acylation of Benzene (B151609) with this compound

ParameterValueReference
Product 3,3-Dimethyl-1-phenylbutan-1-one (B1310548)[5][6]
CAS Number 31366-07-1[5]
Molecular Formula C₁₂H₁₆O[5]
Molecular Weight 176.25 g/mol [5]
Typical Yield High (exact % not specified in sources)Adapted from[2]
Reaction Solvent Dichloromethane (B109758) (CH₂Cl₂) or Carbon Disulfide (CS₂)[7]
Reaction Temperature 0-5 °C (initial), then room temp. or gentle refluxAdapted from[2]

Table 2: Friedel-Crafts Acylation of Toluene with Isobutyroyl Chloride (A Structurally Similar Acyl Chloride)

ParameterValueReference
Product p-Tolyl isopropyl ketoneAdapted from public data
Yield 90%Adapted from public data
Aromatic Substrate TolueneAdapted from public data
Acylating Agent Isobutyroyl chlorideAdapted from public data
Catalyst Aluminum Chloride (AlCl₃)Adapted from public data
Solvent NitromethaneAdapted from public data
Reaction Temperature 10 °CAdapted from public data
Reaction Time 1 hourAdapted from public data

Experimental Protocols

The following are detailed methodologies for key experiments. Safety Precaution: Friedel-Crafts reactions are exothermic and generate HCl gas. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn. Aluminum chloride is highly moisture-sensitive and should be handled under anhydrous conditions.

Protocol 1: Synthesis of 3,3-Dimethyl-1-phenylbutan-1-one (Adapted from general Friedel-Crafts procedures[2][3])

Objective: To synthesize 3,3-dimethyl-1-phenylbutan-1-one via the Friedel-Crafts acylation of benzene with this compound.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Benzene

  • This compound

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, ice bath, separatory funnel.

Procedure:

  • Reaction Setup: In a fume hood, equip a dry 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to protect from atmospheric moisture.

  • Catalyst Suspension: To the flask, add anhydrous aluminum chloride (0.11 mol, 14.7 g) and 50 mL of anhydrous dichloromethane. Cool the suspension to 0-5 °C in an ice bath with stirring.

  • Addition of Acyl Chloride: In the dropping funnel, place this compound (0.10 mol, 13.5 g) dissolved in 20 mL of anhydrous dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature between 0-5 °C. HCl gas will be evolved.

  • Addition of Aromatic Substrate: After the addition of the acyl chloride is complete, add anhydrous benzene (0.10 mol, 7.8 g) dissolved in 20 mL of anhydrous dichloromethane dropwise from the dropping funnel over 30 minutes, keeping the temperature below 10 °C.

  • Reaction Completion: Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully and slowly pour the reaction mixture into a beaker containing 100 g of crushed ice and 50 mL of concentrated HCl to decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with 50 mL portions of dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and finally with 50 mL of brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield pure 3,3-dimethyl-1-phenylbutan-1-one.

Visualizations

Reaction Mechanism

Reaction_Mechanism cluster_activation Activation of Acyl Chloride cluster_substitution Electrophilic Aromatic Substitution Acyl_Chloride 3,3-Dimethylbutyryl chloride Complex [R-CO-Cl-AlCl₃] Complex Acyl_Chloride->Complex + AlCl₃ AlCl3 AlCl₃ Acylium_Ion Acylium Ion [R-C≡O]⁺ + AlCl₄⁻ Complex->Acylium_Ion Formation Arenium_Ion Arenium Ion (Sigma Complex) Acylium_Ion->Arenium_Ion + Benzene Benzene Aromatic Ring (e.g., Benzene) Ketone_Product Aryl Neopentyl Ketone Arenium_Ion->Ketone_Product - H⁺ (regenerates AlCl₃)

Caption: Mechanism of AlCl₃ catalyzed Friedel-Crafts acylation.

Experimental Workflow

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up and Purification Start Dry Glassware under N₂ Add_AlCl3 Add AlCl₃ and Solvent Start->Add_AlCl3 Cool Cool to 0-5 °C Add_AlCl3->Cool Add_Acyl_Chloride Add 3,3-Dimethylbutyryl Chloride Solution Cool->Add_Acyl_Chloride Add_Arene Add Aromatic Substrate Solution Add_Acyl_Chloride->Add_Arene Stir Stir at Room Temperature Add_Arene->Stir Quench Quench with Ice/HCl Stir->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash with H₂O, NaHCO₃, Brine Extract->Wash Dry Dry with MgSO₄ Wash->Dry Evaporate Remove Solvent Dry->Evaporate Purify Purify by Vacuum Distillation Evaporate->Purify

Caption: General workflow for Friedel-Crafts acylation.

References

Application Note and Protocol: Handling Moisture-Sensitive 3,3-Dimethylbutyryl Chloride in Synthetic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,3-Dimethylbutyryl chloride (CAS 7065-46-5) is a valuable acylating agent and a key intermediate in the synthesis of pharmaceuticals and agricultural chemicals.[1][2] Its high reactivity, which makes it an excellent electrophile for reactions with nucleophiles like amines and alcohols, also renders it extremely sensitive to moisture.[1][3] Exposure to atmospheric water leads to rapid hydrolysis, converting the acyl chloride into the corresponding carboxylic acid.[3] This side reaction not only consumes the starting material but also introduces acidic impurities that can inhibit the desired reaction and complicate product purification. Therefore, stringent anhydrous conditions are essential for the successful use of this compound.

This document provides detailed protocols and best practices for setting up experiments involving this moisture-sensitive reagent, ensuring high yields and product purity through the rigorous exclusion of water and atmospheric oxygen.

Data Presentation

Physical and Chemical Properties of this compound
PropertyValue
CAS Number 7065-46-5[4][5][6][7][8]
Molecular Formula C₆H₁₁ClO[5][6][7]
Molecular Weight 134.6 g/mol [5][6]
Appearance Clear colorless to slightly yellow liquid[4][5][7][8]
Boiling Point 127-129 °C (lit.)[4][5][7]
Density 0.969 g/mL at 25 °C (lit.)[4][5][7]
Refractive Index n20/D 1.421 (lit.)[4][5][7]
Flash Point 70 °F (21 °C)[4][5][8]
Sensitivity Moisture Sensitive [1][4][5][7][8]
Water Solubility Reacts with water[4][5][7][8]
Impact of Moisture on Reaction Yield (Illustrative)

The following table provides illustrative data on the effect of moisture on a typical acylation reaction, such as amide formation. The yields are hypothetical and serve to demonstrate the critical importance of anhydrous techniques.

ConditionWater ContentExpected Yield of Acylated ProductComments
Strict Anhydrous <10 ppm>95%Reaction performed under inert gas using dried solvents and glassware.
Standard Benchtop Atmospheric humidity20-50%Significant hydrolysis of the acyl chloride to 3,3-dimethylbutanoic acid.
Anhydrous, brief air exposure ~100-500 ppm70-90%Opening the reaction vessel briefly to air can introduce enough moisture to lower yields.

Experimental Protocols

The successful handling of this compound relies on the use of inert atmosphere techniques, which prevent the reagent from coming into contact with air and moisture.[9] The two primary methods for achieving this are the use of a Schlenk line or a glovebox.[10][11][12][13][14]

Protocol 1: General Experimental Setup using a Schlenk Line

A Schlenk line is a dual-manifold system that allows for the easy switching between a vacuum and a supply of dry, inert gas (typically nitrogen or argon).[13][14][15] This enables the removal of air and moisture from the reaction vessel.[11][14][15]

Materials:

  • Schlenk flask or three-necked round-bottom flask

  • Rubber septa

  • Glass stoppers

  • Magnetic stir bar

  • Condenser (if heating)

  • Schlenk line with vacuum pump and inert gas (Nitrogen or Argon) supply

  • Heat gun

Procedure:

  • Glassware Preparation: All glassware, including the stir bar, must be thoroughly dried to remove adsorbed moisture.[10] Place the glassware in an oven at a minimum of 125 °C for at least 4 hours, or preferably overnight.[10][16]

  • Assembly: While still hot, assemble the glassware. For a simple room temperature reaction, this would involve placing the stir bar in the Schlenk flask and capping the joint(s) with rubber septa.[10][16] Using a thin film of grease on ground-glass joints is recommended to ensure an airtight seal.[12][16]

  • Connection to Schlenk Line: Securely clamp the hot flask to a stand and connect it to the Schlenk line via thick-walled, non-collapsible tubing.[10]

  • Evacuate-Refill Cycles: This step is crucial for creating an inert atmosphere inside the flask.[11][15][17]

    • Carefully open the flask's stopcock to the vacuum manifold of the Schlenk line. You can gently heat the exterior of the flask with a heat gun to help drive off any residual moisture.[13]

    • After 5-10 minutes under vacuum, close the stopcock to the vacuum.

    • Slowly open the stopcock to the inert gas manifold to backfill the flask with nitrogen or argon.[15] The gas flow should be monitored via an oil bubbler connected to the end of the inert gas line.[10]

    • Repeat this evacuate-refill cycle a total of three times to ensure the atmosphere inside the flask is sufficiently inert.[11][14][15]

  • Maintaining Inert Atmosphere: After the final cycle, leave the flask under a slight positive pressure of inert gas (indicated by a slow bubbling rate in the bubbler).[15] The setup is now ready for the introduction of solvents and reagents.

Protocol 2: Anhydrous Transfer of this compound

Liquid reagents that are moisture-sensitive must be transferred using airtight syringes or cannulas.[10]

Materials:

  • Dry, gas-tight syringe

  • Long needle (e.g., 12-inch, 22-gauge)

  • Reagent bottle of this compound (e.g., Sure/Seal™ bottle)

  • Prepared reaction flask under inert atmosphere

Procedure:

  • Syringe Preparation: The syringe must be dry. This can be achieved by oven-drying (with the plunger and barrel separate) and cooling in a desiccator, or by flushing it thoroughly with dry inert gas.[16][18] To flush, draw inert gas from a balloon or an empty, inerted flask into the syringe and expel it into the ambient air; repeat this process at least 10 times.[16][18]

  • Pressurize Reagent Bottle: Puncture the septum of the this compound bottle with a needle connected to the inert gas line to introduce a slight positive pressure. This will make withdrawing the liquid easier.

  • Withdraw Reagent: Puncture the septum of the reagent bottle with the dry syringe needle. Insert the needle tip below the surface of the liquid and slowly pull back the plunger to draw the desired volume of this compound.

  • Remove Gas Bubble: Invert the syringe and carefully push the plunger to expel any gas bubble from the barrel, ensuring only liquid is present up to the desired volume mark.

  • Transfer to Reaction Flask: Swiftly transfer the syringe to the prepared reaction flask and pierce the septum. Inject the this compound into the reaction flask.

  • Syringe Cleaning: Immediately after use, the syringe should be quenched and cleaned. Draw a quenching solution (e.g., isopropanol) into the syringe, followed by water and then acetone, and allow it to dry.

Protocol 3: Example Reaction - Synthesis of N,N,3,3-tetramethylbutanamide

This protocol describes the acylation of dimethylamine (B145610) with this compound, a representative amide formation reaction.[1]

Reagents:

  • This compound

  • Dimethylamine (2.0 M solution in THF)

  • Anhydrous Triethylamine (B128534) (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Prepare Reaction Vessel: Prepare a 100 mL Schlenk flask containing a magnetic stir bar under an inert nitrogen atmosphere as described in Protocol 1.

  • Add Reagents:

    • Through the septum, add anhydrous DCM (40 mL) via a dry syringe.

    • Add anhydrous triethylamine (1.5 equivalents) via syringe. Triethylamine acts as a base to neutralize the HCl byproduct.

    • Cool the stirring solution to 0 °C using an ice bath.

    • Via syringe, add the dimethylamine solution in THF (1.1 equivalents).

  • Addition of Acyl Chloride: Slowly add this compound (1.0 equivalent) dropwise to the cooled, stirring solution via syringe over 10-15 minutes. A white precipitate (triethylammonium chloride) will form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS if desired.

  • Workup:

    • Quench the reaction by slowly adding 20 mL of saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with water (2 x 20 mL) and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude N,N,3,3-tetramethylbutanamide can be purified by vacuum distillation or column chromatography as needed.

Mandatory Visualizations

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Workup & Isolation Phase A Oven-Dry Glassware (Flask, Stir Bar) B Hot Assembly & Seal with Septa A->B C Connect to Schlenk Line B->C D Perform 3x Evacuate-Refill Cycles C->D E Add Anhydrous Solvent & Base (e.g., Et3N) D->E Flask is under Inert Atmosphere F Add Nucleophile (e.g., Amine) E->F G Slowly Add This compound via Syringe F->G H Stir at Defined Temperature & Time G->H I Quench Reaction (e.g., with NaHCO3) H->I J Liquid-Liquid Extraction I->J K Dry Organic Layer (e.g., MgSO4) J->K L Solvent Removal (Rotary Evaporation) K->L M Purify Product (Distillation/Chromatography) L->M

Caption: Experimental workflow for a reaction using this compound.

G AcylCl 3,3-Dimethylbutyryl Chloride Product Acylated Product (Amide) AcylCl->Product Desired Pathway (Acylation) Hydrolysis 3,3-Dimethylbutanoic Acid AcylCl->Hydrolysis Competing Pathway (Hydrolysis) Nucleophile Nucleophile (e.g., R₂NH) Nucleophile->Product HCl HCl Water H₂O (Moisture) Water->Hydrolysis

References

Troubleshooting & Optimization

How to handle hydrolysis of 3,3-Dimethylbutyryl chloride during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3,3-Dimethylbutyryl Chloride

This guide provides researchers, scientists, and drug development professionals with essential information for handling this compound, focusing on the prevention and troubleshooting of hydrolysis during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is the hydrolysis of this compound?

A1: Hydrolysis is a chemical reaction in which this compound reacts with water. As a highly reactive acyl chloride, it readily undergoes nucleophilic acyl substitution with water to yield 3,3-dimethylbutanoic acid and hydrochloric acid (HCl).[1][2] This reaction is often rapid and can significantly impact the outcome of your experiment.

Q2: Why is preventing hydrolysis so critical for my reactions?

A2: Preventing hydrolysis is crucial for several reasons:

  • Reduced Yield: The primary reagent is consumed by the side reaction with water, lowering the potential yield of your desired product.

  • Product Contamination: The formation of 3,3-dimethylbutanoic acid introduces a significant impurity that can be difficult to separate from the desired product due to similar properties.

  • Stoichiometry Issues: If the hydrolysis is not accounted for, the stoichiometry of your reaction will be incorrect, leading to incomplete conversion.

  • Byproduct Interference: The generated HCl is acidic and can cause unwanted side reactions, particularly with acid-sensitive functional groups.[1]

Q3: How can I visually or analytically detect if my this compound has hydrolyzed?

A3: There are several indicators of hydrolysis:

  • Visual Cue: When exposed to moist air, acyl chlorides often "fume." This is the HCl byproduct reacting with atmospheric moisture. A bottle that fumes heavily upon opening likely has some degree of hydrolysis.[3]

  • Analytical Detection (NMR): In a ¹H NMR spectrum, the presence of 3,3-dimethylbutanoic acid will show a characteristic broad singlet for the carboxylic acid proton (typically >10 ppm) and shifts in the peaks corresponding to the alkyl protons compared to the acyl chloride.

  • Analytical Detection (IR): Infrared spectroscopy can detect the C=O stretch of the carboxylic acid (around 1710 cm⁻¹) and the broad O-H stretch (around 2500-3300 cm⁻¹), which are distinct from the C=O stretch of the acyl chloride (around 1800 cm⁻¹).[4]

Q4: What are the best practices for storing this compound?

A4: To ensure its stability, this compound should be stored under anhydrous conditions.[4] The recommended storage temperature is between 2-8°C. It should be kept in a tightly sealed container, preferably with an inert gas headspace (like Argon or Nitrogen), and in a dry environment away from moisture.

Troubleshooting Guide

Problem: My reaction yield is low, and I've identified 3,3-dimethylbutanoic acid as a major byproduct.

  • Likely Cause: Significant hydrolysis of the this compound occurred either before or during the reaction.

  • Solutions:

    • Verify Reagent Quality: If possible, purify the this compound by fractional distillation under reduced pressure before use.[5][6] Collect the fraction boiling at 79-81°C at 20 kPa.[5][6]

    • Ensure Anhydrous Solvents: Use only high-purity, anhydrous solvents. Solvents from freshly opened Sure-Seal™ bottles or those dried using appropriate methods (e.g., distillation from a drying agent, passage through a solvent purification system) are recommended.[7]

    • Implement Inert Atmosphere Techniques: Conduct the entire reaction under a positive pressure of an inert gas such as Argon or Nitrogen. This involves using flame-dried glassware, septa, and cannulation or syringe techniques for all transfers.[4]

    • Control Reaction Temperature: If the reaction is exothermic, adding the acyl chloride slowly to the reaction mixture at a lower temperature (e.g., 0°C) can help control the reaction rate and minimize side reactions.[4]

Problem: My reaction is sluggish, and starting material remains even after extended reaction times.

  • Likely Cause: While hydrolysis is one possibility, the steric hindrance of the t-butyl group in this compound can significantly slow its reaction with other sterically hindered nucleophiles.[1][8]

  • Solutions:

    • Increase Temperature: If your reactants and products are thermally stable, gently heating the reaction mixture (e.g., to reflux in THF) can help overcome the activation energy barrier.[4]

    • Use a Catalyst: For reactions like esterifications or amidations, adding a catalyst such as 4-Dimethylaminopyridine (DMAP) in catalytic amounts can accelerate the rate of acylation.

    • Add a Non-Nucleophilic Base: Including a base like pyridine (B92270) or triethylamine (B128534) can help by scavenging the HCl byproduct, which can sometimes inhibit reactions.[1] Note that pyridine can also act as a nucleophilic catalyst.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

Property Value Reference
CAS Number 7065-46-5 [4][9]
Molecular Formula C₆H₁₁ClO [10]
Molecular Weight 134.60 g/mol
Appearance Colorless to light yellow liquid [10][11][12]
Boiling Point 127-129 °C (lit.) [9]
Density 0.969 g/mL at 25 °C (lit.)
Refractive Index n20/D 1.421 (lit.)

| Reactivity | Reacts readily with water and other nucleophiles |[3][4][12] |

Table 2: Recommended Solvents and Drying Agents

Solvent Boiling Point (°C) Common Drying Agent(s) Notes
Dichloromethane (DCM) 39.6 CaH₂ Common for room temperature acylations.
Tetrahydrofuran (THF) 66 Na/benzophenone Can be used for reactions requiring heating.
Acetonitrile (CH₃CN) 81.6 CaH₂ A polar aprotic solvent suitable for many acylations.
Toluene 110.6 Na/benzophenone Useful for higher temperature reactions.

| Diethyl Ether | 34.6 | Na/benzophenone | Highly volatile, good for low-temp reactions. |

Table 3: Typical Acylation Reaction Conditions & Yields

Nucleophile Solvent Temperature (°C) Reported Yield (%) Reference
Amines Acetonitrile 0 - 25 85 [4]
Alcohols THF Reflux 90 [4]

| Phenols | DCM | Room Temperature | 78 |[4] |

Experimental Protocols

Protocol: Anhydrous Esterification of a Primary Alcohol

This protocol details the esterification of a generic primary alcohol (R-OH) using this compound, emphasizing anhydrous techniques.

Materials:

  • This compound

  • Primary alcohol (R-OH)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine

  • Round-bottom flasks, magnetic stirrer, septa, needles, and syringes

  • Inert gas line (Argon or Nitrogen) with a bubbler

Procedure:

  • Glassware Preparation: Assemble all glassware (round-bottom flasks, stir bar, condenser) and flame-dry under vacuum. Allow to cool to room temperature under a positive pressure of inert gas.

  • Reagent Setup: In the reaction flask, dissolve the primary alcohol (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM under an inert atmosphere.

  • Cooling: Cool the reaction mixture to 0°C using an ice-water bath.

  • Acyl Chloride Addition: Using a dry syringe, slowly add this compound (1.1 eq) dropwise to the stirred solution over 10-15 minutes. A precipitate (pyridinium hydrochloride) may form.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, carefully quench by slowly adding cold saturated aqueous sodium bicarbonate solution.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with 1M HCl, then with brine.

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude ester by flash column chromatography or distillation as appropriate.

Visualizations

Hydrolysis_Pathway reagent 3,3-Dimethylbutyryl Chloride hydrolysis_product 3,3-Dimethylbutanoic Acid + HCl reagent->hydrolysis_product Unwanted Hydrolysis desired_reaction Desired Reaction (e.g., with R-OH) reagent->desired_reaction Reacts with Nucleophile water H₂O (Moisture) water->hydrolysis_product prevention Preventative Measures: - Inert Atmosphere (Ar, N₂) - Anhydrous Solvents - Dry Glassware prevention->water Blocks desired_product Desired Product (Ester, Amide, etc.) desired_reaction->desired_product

Caption: Logical diagram of the competing hydrolysis pathway and preventative strategies.

Experimental_Workflow start Start step1 1. Flame-Dry Glassware under Vacuum start->step1 step2 2. Cool under Inert Gas (Ar/N₂) step1->step2 step3 3. Add Anhydrous Solvent & Reagents via Syringe step2->step3 step4 4. Cool to 0°C step3->step4 step5 5. Add 3,3-Dimethylbutyryl Chloride Dropwise step4->step5 step6 6. Monitor Reaction (TLC, LC-MS) step5->step6 step7 7. Aqueous Workup & Extraction step6->step7 end End: Purified Product step7->end

Caption: A typical experimental workflow emphasizing anhydrous techniques.

References

Optimizing reaction conditions for acylation with 3,3-Dimethylbutyryl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize reaction conditions for acylation using 3,3-Dimethylbutyryl chloride.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction type when using this compound with aromatic compounds? A1: The most common application is the Friedel-Crafts acylation, which is an electrophilic aromatic substitution reaction. A strong Lewis acid catalyst is used to introduce the 3,3-dimethylbutyryl group (also known as the tert-butylacetyl group) onto an aromatic ring, forming an aryl ketone.[1][2]

Q2: Why is the Lewis acid catalyst critical in this reaction? A2: The Lewis acid (e.g., aluminum chloride, AlCl₃) is essential for activating the this compound.[3] It coordinates with the chlorine atom, leading to the formation of a highly reactive, resonance-stabilized acylium ion, which acts as the electrophile that attacks the aromatic ring.[2]

Q3: Are all aromatic substrates suitable for acylation with this compound? A3: No. Friedel-Crafts acylation is generally unsuccessful with strongly deactivated aromatic rings, such as those containing nitro (-NO₂), cyano (-CN), or other potent electron-withdrawing groups.[3][4] The reaction is most effective with activated or non-activated arenes like benzene, toluene, and anisole (B1667542). Additionally, substrates with basic functional groups like amines (-NH₂) or hydroxyls (-OH) are problematic as they complex with the Lewis acid, deactivating both the catalyst and the ring.[5][6]

Q4: Is polyacylation a significant concern? A4: Generally, no. The acyl group introduced to the aromatic ring is electron-withdrawing, which deactivates the ring toward further electrophilic substitution.[2][4] This makes the mono-acylated product significantly less reactive than the starting material, effectively preventing subsequent acylation reactions.[3]

Q5: How important is the stoichiometry of the Lewis acid catalyst? A5: It is critical. Unlike many other catalytic reactions, Friedel-Crafts acylation often requires stoichiometric amounts (at least 1.0 equivalent) of the Lewis acid.[4] This is because the ketone product can form a stable complex with the catalyst, effectively removing it from the reaction cycle. Using at least a full equivalent ensures there is enough active catalyst to drive the reaction to completion.[3][4]

Q6: What are the primary safety concerns when working with this compound and Lewis acids? A6: this compound is a moisture-sensitive acyl chloride that can be lachrymatory.[1][7] It reacts with water to release hydrochloric acid (HCl).[1] Lewis acids like AlCl₃ are also highly moisture-sensitive and react exothermically with water.[5][8] All reagents should be handled in a well-ventilated fume hood under anhydrous conditions, and appropriate personal protective equipment (PPE) must be worn.[7]

Troubleshooting Guide

This guide addresses common issues encountered during acylation with this compound.

Problem 1: No Reaction or Very Low Conversion
Possible Cause Troubleshooting & Optimization
1. Inactive Catalyst The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture and will be deactivated by it.[3][5] Solution: Ensure all glassware is rigorously flame- or oven-dried. Use a new, sealed bottle of anhydrous Lewis acid or one that has been properly stored in a desiccator.[5] Conduct the entire reaction under a dry, inert atmosphere (e.g., nitrogen or argon).[9]
2. Deactivated Substrate The aromatic ring contains strong electron-withdrawing groups (e.g., -NO₂, -CN, -COR), making it too electron-poor to undergo electrophilic substitution.[4] Solution: This reaction is generally incompatible with strongly deactivated substrates. Consider a different synthetic route. For substrates with amine or hydroxyl groups, protection of these groups is necessary before acylation.[4]
3. Insufficient Catalyst The ketone product forms a complex with the Lewis acid, consuming it.[3][4] Solution: Use at least a stoichiometric equivalent (1.0-1.2 equiv.) of the Lewis acid relative to the this compound to ensure the reaction proceeds to completion.[3]
4. Poor Reagent Quality The this compound may have hydrolyzed to 3,3-dimethylbutanoic acid due to improper storage.[7] Solution: Use a fresh bottle of the acyl chloride or purify the existing stock by distillation.[7]
Problem 2: Formation of Unwanted Byproducts
Possible Cause Troubleshooting & Optimization
1. Suboptimal Temperature Excessively high temperatures can lead to side reactions and decomposition of reagents or products.[4] Solution: Start the reaction at a low temperature (e.g., 0°C) during the addition of reagents to control the initial exotherm.[3][8] Then, allow the reaction to slowly warm to room temperature or apply gentle heating only if necessary, while monitoring progress by TLC.[3]
2. Reaction with Solvent If an aromatic solvent (e.g., benzene, toluene) is used and it is more reactive than the intended substrate, it may compete in the acylation reaction.[3] Solution: Use a non-reactive, anhydrous solvent such as dichloromethane (B109758) (DCM), 1,2-dichloroethane (B1671644) (DCE), or carbon disulfide (CS₂).[3]
3. Poor Regioselectivity Acylation occurs at multiple positions on the aromatic ring, leading to a mixture of isomers. Solution: Regioselectivity is primarily governed by the directing effects of existing substituents. Steric hindrance from the bulky 3,3-dimethylbutyryl group often favors acylation at the less hindered position (e.g., para over ortho).[4] In some cases, the choice of solvent can modestly influence the isomer ratio.[5]
Problem 3: Difficult Workup / Emulsion Formation
Possible Cause Troubleshooting & Optimization
1. Improper Quenching The hydrolysis of excess Lewis acid is highly exothermic and can form aluminum hydroxides, which are known to cause persistent emulsions during aqueous workup.[3][5] Solution: Quench the reaction by pouring it slowly into a vigorously stirred mixture of ice and concentrated HCl.[5][8] This method controls the exotherm and keeps the aluminum salts dissolved in the aqueous layer.[3]
2. Persistent Emulsion An emulsion remains even after a proper quench. Solution: Add a saturated solution of NaCl (brine) to the separatory funnel to help break the emulsion by increasing the ionic strength of the aqueous phase.[5] If the emulsion persists, gentle filtration through a pad of Celite may be effective.[3]

Data Presentation

The following tables provide illustrative data on how various parameters can affect a typical Friedel-Crafts acylation reaction. Optimal conditions for this compound may vary.

Table 1: Illustrative Effect of Lewis Acid Catalyst on Yield

Catalyst (1.1 equiv.)Relative ReactivityPotential Yield RangeNotes
AlCl₃Very High80-95%Most common and reactive, but can sometimes cause side reactions.[3]
FeCl₃High70-85%A milder alternative to AlCl₃, may offer better selectivity.[3]
SnCl₄Moderate50-75%Useful for sensitive substrates where a stronger acid is detrimental.[9]
ZnCl₂Low20-50%Generally requires higher temperatures and is used for highly activated substrates.[1][3]

Table 2: Illustrative Effect of Solvent on Regioselectivity (Acylation of Toluene)

Solventortho:para Ratio (Illustrative)Notes
Dichloromethane (DCM)1:20Non-polar aprotic solvents generally favor the less sterically hindered para product.
Carbon Disulfide (CS₂)1:35Can further enhance selectivity for the para product due to steric factors.[3][5]
Nitrobenzene1:10More polar solvents can sometimes decrease the selectivity.[5]

Experimental Protocols

General Protocol for Friedel-Crafts Acylation of Anisole

This protocol describes a general procedure for the acylation of anisole with this compound using aluminum chloride as the catalyst.

Materials:

  • Anisole (1.0 equiv.)

  • This compound (1.05 equiv.)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.1 equiv.)

  • Anhydrous Dichloromethane (DCM)

  • Ice

  • Concentrated HCl

  • Saturated NaHCO₃ solution

  • Brine (Saturated NaCl solution)

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen or argon inlet. Ensure the system is kept under a positive pressure of inert gas.[3]

  • Reagent Preparation: Suspend anhydrous AlCl₃ (1.1 equiv.) in anhydrous DCM in the reaction flask. Cool the flask to 0°C using an ice-water bath.[8]

  • Substrate Addition: In the dropping funnel, prepare a solution of anisole (1.0 equiv.) and this compound (1.05 equiv.) in anhydrous DCM.[3]

  • Reaction: Add the substrate/acyl chloride solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes, ensuring the internal temperature remains below 5°C.[10] After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[3]

  • Workup (Quenching): Once the reaction is complete, cool the flask back to 0°C. In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and concentrated HCl (approx. 15 mL of HCl per 25 g of ice).[8] Slowly and carefully pour the reaction mixture into the ice/HCl slurry.[5]

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.[8]

  • Washing: Combine all organic layers and wash sequentially with water, saturated NaHCO₃ solution (vent frequently to release CO₂ gas), and finally with brine.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[3]

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel or by recrystallization, as needed.[10]

Visualizations

Experimental Workflow Diagram

experimental_workflow setup 1. Assemble Dry Glassware under Inert Atmosphere reagents 2. Add AlCl3 and DCM, Cool to 0°C setup->reagents addition 3. Add Substrate & Acyl Chloride Solution Dropwise at 0°C reagents->addition reaction 4. Stir at Room Temperature, Monitor by TLC addition->reaction workup 5. Quench into Ice/HCl reaction->workup extraction 6. Extract with DCM workup->extraction washing 7. Wash with H2O, NaHCO3, Brine extraction->washing purification 8. Dry, Concentrate, and Purify washing->purification

Caption: Standard experimental workflow for Friedel-Crafts acylation.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low or No Yield Observed q1 Were anhydrous conditions maintained? start->q1 s1 Result: Inactive Catalyst. Solution: Use fresh/dry reagents and flame-dried glassware. q1->s1 No q2 Is the substrate strongly deactivated? q1->q2 Yes a1_yes Yes a1_no No s2 Result: Ring is not nucleophilic. Solution: Protect activating groups or choose a different synthetic route. q2->s2 Yes q3 Was a stoichiometric amount of catalyst used? q2->q3 No a2_yes Yes a2_no No s3 Result: Catalyst consumed by product. Solution: Use at least 1.0-1.2 equivalents of the Lewis acid catalyst. q3->s3 No end_node Re-evaluate other parameters (temperature, time) q3->end_node Yes a3_yes Yes a3_no No activation_pathway cluster_start Reactants cluster_end Activated Species acyl_chloride This compound R-C(=O)Cl complex Intermediate Complex R-C(=O)-Cl---AlCl3 acyl_chloride->complex Coordination lewis_acid Lewis Acid AlCl3 lewis_acid->complex Coordination acylium Acylium Ion (Electrophile) R-C=O+ complex->acylium Ionization tetrachloroaluminate [AlCl4]- complex->tetrachloroaluminate Ionization

References

Technical Support Center: Managing Side Reactions in Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Friedel-Crafts Acylation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding side reactions encountered during this fundamental synthetic transformation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during your Friedel-Crafts acylation experiments in a question-and-answer format.

Q1: My Friedel-Crafts acylation is resulting in a very low yield or failing completely. What are the primary reasons for this?

A1: Low yields in Friedel-Crafts acylation are a common issue and can typically be attributed to several key factors:

  • Deactivated Aromatic Ring: The reaction is an electrophilic aromatic substitution, and therefore, strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR, -SO₃H) on the aromatic substrate will deactivate it, making it less nucleophilic and hindering the reaction.[1][2]

  • Catalyst Inactivity: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is highly sensitive to moisture.[1][3] Any water present in the solvent, glassware, or reagents will react with and deactivate the catalyst. It is crucial to maintain anhydrous conditions.

  • Insufficient Catalyst: Friedel-Crafts acylation often requires a stoichiometric amount, or even an excess, of the Lewis acid catalyst. This is because the ketone product can form a stable complex with the catalyst, effectively removing it from the reaction cycle.[4]

  • Sub-optimal Reaction Temperature: The reaction temperature can significantly influence the yield. Some reactions proceed well at room temperature, while others may require heating. However, excessively high temperatures can lead to decomposition and side reactions.[1]

  • Poor Reagent Quality: The purity of the acylating agent (acyl chloride or anhydride) and the aromatic substrate is critical for a successful reaction. Impurities can interfere with the reaction and lead to the formation of byproducts.[1]

Q2: I am observing the formation of multiple products. How can I improve the selectivity of my reaction?

A2: While Friedel-Crafts acylation is generally less prone to poly-substitution than Friedel-Crafts alkylation due to the deactivating nature of the acyl group, the formation of multiple products, particularly isomers, can still occur.[5] Here are some strategies to improve selectivity:

  • Control of Reaction Temperature: Temperature can have a significant impact on regioselectivity. For some substrates, lower temperatures may favor the formation of a kinetic product, while higher temperatures can lead to the thermodynamically more stable isomer.[4]

  • Choice of Solvent: The polarity of the solvent can influence the regioselectivity of the acylation. For example, in the acylation of naphthalene, non-polar solvents tend to favor attack at the alpha-position, while polar solvents can lead to the beta-substituted product.[6][7]

  • Catalyst Selection: Milder Lewis acids, such as ZnCl₂ or FeCl₃, may offer better selectivity compared to the highly reactive AlCl₃, albeit potentially at the cost of a slower reaction rate.[2]

Q3: My starting material is a phenol (B47542), and the reaction is not yielding the desired C-acylated product. What is going wrong?

A3: Phenols present a unique challenge in Friedel-Crafts acylation due to the presence of the hydroxyl group. The primary side reaction is O-acylation , where the acyl group attacks the phenolic oxygen to form an ester, which is often the kinetically favored product.[8][9] Additionally, the lone pair of electrons on the oxygen can coordinate with the Lewis acid catalyst, deactivating it.[9]

To favor the desired C-acylation , consider the following approaches:

  • Protection of the Hydroxyl Group: A reliable method is to protect the hydroxyl group, for example, as a silyl (B83357) ether. The acylation is then performed on the protected phenol, and the protecting group is subsequently removed during workup to yield the C-acylated phenol. This method can lead to significantly higher yields of the desired product.[10]

  • Fries Rearrangement: The O-acylated ester can sometimes be rearranged to the C-acylated product under the reaction conditions, a process known as the Fries rearrangement. This is often promoted by using an excess of the Lewis acid catalyst and higher reaction temperatures.[9]

  • Catalyst Concentration: The ratio of O- to C-acylation can be influenced by the catalyst concentration. Higher concentrations of a strong Brønsted acid like triflic acid (TfOH) can favor C-acylation.[8][9]

Q4: My reaction mixture has turned into a dark, insoluble tar. What causes this and how can it be prevented?

A4: The formation of a tar-like substance is often due to polymerization or resinification of the starting material or product. This is particularly common with highly reactive or acid-sensitive aromatic compounds, such as furan. The strongly acidic conditions of the Friedel-Crafts reaction can promote these side reactions.

To mitigate this issue:

  • Use a Milder Lewis Acid: Switching from a strong Lewis acid like AlCl₃ to a milder one such as BF₃·OEt₂, ZnCl₂, or SnCl₄ can reduce the extent of polymerization.

  • Lower the Reaction Temperature: Performing the reaction at a lower temperature (e.g., 0 °C or -78 °C) can decrease the rate of polymerization.

  • Controlled Addition of Reagents: Slowly adding the Lewis acid to the mixture of the aromatic substrate and acylating agent can prevent localized high concentrations of acid.

Data Presentation

Table 1: Effect of Catalyst on the Acylation of Anisole with Benzoyl Chloride in an Ionic Liquid ([bmim][BF₄])

Catalyst (10 mol%)Time (h)Conversion (%)ortho/para Ratio
Cu(OTf)₂11004/96
Zn(OTf)₂201007/93
Sn(OTf)₂20257/93
Al(OTf)₃20607/93
In(OTf)₃201007/93

Data adapted from a study on Friedel–Crafts acylation reactions using metal triflates in ionic liquids.[11]

Table 2: Influence of Catalyst Concentration on the Acylation of Phenol

Catalyst SystemProduct TypeYield (%)
1% TfOH in CH₃CNO-Acylated (Ester)>90
Neat TfOH (solvent)C-Acylated (Ketone)>90

This data illustrates that high concentrations of a strong acid catalyst favor the thermodynamically more stable C-acylated product, while lower concentrations lead to the kinetically favored O-acylated product.[8][9]

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Acylation under Anhydrous Conditions

This protocol outlines a general procedure for the acylation of a neutral aromatic substrate like benzene (B151609) or toluene.

Materials:

  • Anhydrous aluminum chloride (AlCl₃) (1.1 - 1.3 equivalents)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂) (or another suitable anhydrous solvent)

  • Acyl chloride or anhydride (B1165640) (1.0 equivalent)

  • Aromatic substrate (1.0 equivalent)

  • Flame-dried, three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Inert gas supply (Nitrogen or Argon)

  • Ice bath

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: Assemble the flame-dried glassware under an inert atmosphere. The three-necked flask should be equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Catalyst Suspension: In the reaction flask, suspend the anhydrous AlCl₃ in anhydrous CH₂Cl₂. Cool the suspension to 0-5 °C in an ice bath.

  • Acylating Agent Addition: Dissolve the acyl chloride or anhydride in anhydrous CH₂Cl₂ and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 10-30 minutes, maintaining the temperature below 10 °C.

  • Aromatic Substrate Addition: After the addition of the acylating agent is complete, dissolve the aromatic substrate in anhydrous CH₂Cl₂ and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over 15-30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl with vigorous stirring to decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with CH₂Cl₂ (2-3 times).

  • Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Protocol 2: Protection of a Phenol as a Silyl Ether for Friedel-Crafts Acylation

This protocol describes the protection of a phenol before acylation to prevent O-acylation.

Step 1: Silylation (Protection)

  • Dissolve the phenol (1.0 equivalent) and a suitable base (e.g., triethylamine (B128534) or imidazole, 1.1 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF).

  • Cool the solution to 0 °C.

  • Slowly add a silylating agent (e.g., trimethylsilyl (B98337) chloride (TMSCl), 1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis shows complete consumption of the starting phenol.

  • Work up the reaction by washing with water and brine, drying the organic layer, and removing the solvent. The crude silyl ether can often be used directly in the next step without further purification.

Step 2: Friedel-Crafts Acylation

  • Perform the Friedel-Crafts acylation on the protected phenol using the procedure described in Protocol 1 .

Step 3: Deprotection (during workup)

  • The silyl ether protecting group is typically cleaved during the acidic workup of the Friedel-Crafts reaction (step 6 in Protocol 1), regenerating the hydroxyl group and yielding the desired C-acylated phenol directly.[10]

Mandatory Visualization

Troubleshooting_Low_Yield Start Low Yield in Friedel-Crafts Acylation Check_Reagents Check Reagent Purity and Anhydrous Conditions Start->Check_Reagents Check_Catalyst Verify Catalyst Activity (Fresh, Anhydrous) Start->Check_Catalyst Check_Substrate Is Aromatic Ring Deactivated? Start->Check_Substrate Check_Stoichiometry Check Catalyst Stoichiometry Start->Check_Stoichiometry Check_Temp Optimize Reaction Temperature Start->Check_Temp Solution_Reagents Use Freshly Purified/ Distilled Reagents and Solvents. Dry Glassware Thoroughly. Check_Reagents->Solution_Reagents Impure or Wet Solution_Catalyst Use Freshly Opened Catalyst. Store in Desiccator. Check_Catalyst->Solution_Catalyst Inactive Solution_Substrate Consider Alternative Synthesis for Strongly Deactivated Rings. Check_Substrate->Solution_Substrate Yes Solution_Stoichiometry Increase Catalyst Loading to Stoichiometric or Excess. Check_Stoichiometry->Solution_Stoichiometry Sub-stoichiometric Solution_Temp Systematically Vary Temperature (e.g., 0°C, RT, Reflux). Check_Temp->Solution_Temp Sub-optimal

Caption: A troubleshooting workflow for addressing low yields in Friedel-Crafts acylation.

Phenol_Acylation_Pathway Phenol Phenol (Ar-OH) O_Acylation O-Acylation (Kinetic Product) Phenol->O_Acylation Low Catalyst Conc. C_Acylation C-Acylation (Thermodynamic Product) Phenol->C_Acylation High Catalyst Conc. or Protection Acyl_Chloride Acyl Chloride (RCOCl) + Lewis Acid Acyl_Chloride->O_Acylation Acyl_Chloride->C_Acylation Ester Phenyl Ester (Ar-OCOR) O_Acylation->Ester Ketone Hydroxyaryl Ketone (HO-Ar-COR) C_Acylation->Ketone Fries_Rearrangement Fries Rearrangement (High Temp, Excess Catalyst) Ester->Fries_Rearrangement Fries_Rearrangement->Ketone

References

Technical Support Center: Synthesis of 3,3-Dimethylbutyryl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3,3-Dimethylbutyryl chloride for improved yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods involve the reaction of 3,3-Dimethylbutanoic acid with a chlorinating agent. Common reagents for this transformation include Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂), Phosphorus trichloride (B1173362) (PCl₃), and Phosphorus pentachloride (PCl₅).[1][2][3]

Q2: Which chlorinating agent is the best choice?

A2: The "best" agent depends on the scale, sensitivity of the substrate, and cost considerations.

  • Thionyl chloride (SOCl₂) is widely used due to its affordability and the fact that its byproducts (SO₂ and HCl) are gaseous, which simplifies purification.[2][4][5]

  • Oxalyl chloride ((COCl)₂) is often preferred for smaller-scale or sensitive syntheses as it is a milder and more selective reagent that can be used at lower temperatures.[4][6] However, it is more expensive.[4]

  • Phosphorus trichloride (PCl₃) is an effective and low-cost option suitable for large-scale industrial production, with reported high yields.[7][8][9] The primary byproduct is phosphorous acid (H₃PO₃), which is easily separated.[7][9]

Q3: What are the key safety precautions when handling these reagents?

A3: All chlorinating agents are corrosive and react violently with water. This compound itself is flammable and corrosive.[10] All manipulations must be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.

Q4: How can I monitor the progress of the reaction?

A4: Reaction completion can be monitored in several ways:

  • Cessation of Gas Evolution: In reactions with thionyl chloride or oxalyl chloride, the reaction is often considered complete when the evolution of gaseous byproducts (HCl, SO₂, CO, CO₂) ceases.[2]

  • Infrared (IR) Spectroscopy: Disappearance of the broad O-H stretch of the carboxylic acid (around 3300-2500 cm⁻¹) and the appearance of the sharp C=O stretch of the acyl chloride (around 1800 cm⁻¹) indicates conversion.

  • Thin Layer Chromatography (TLC): To analyze the reactive acyl chloride, a small aliquot of the reaction mixture can be quenched with an alcohol (e.g., methanol) or an amine (e.g., benzylamine) to form a stable ester or amide, which can then be easily analyzed by TLC against the starting material.[11]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Problem 1: My yield is significantly lower than expected.

  • Possible Cause: Incomplete Reaction

    • Solution: Ensure the molar ratio of the chlorinating agent to the carboxylic acid is sufficient. A slight excess of the chlorinating agent (e.g., 1.2-1.5 equivalents) can drive the reaction to completion. For phosphorus trichloride, a molar ratio of 3,3-dimethylbutanoic acid to PCl₃ between 1:1.9 and 1:2.3 has been shown to be effective.[8] Consider increasing the reaction temperature or time. For example, with PCl₃, reacting at 80°C for 1 hour has resulted in yields of nearly 90%.[9]

  • Possible Cause: Product Loss During Workup

    • Solution: this compound is highly reactive towards water.[12] Avoid or minimize contact with aqueous solutions during workup. If a wash is necessary, use ice-cold brine and work quickly. Ensure all glassware is scrupulously dried before use.

  • Possible Cause: Inefficient Purification

    • Solution: The boiling point of this compound is approximately 105-106°C at atmospheric pressure.[10] Purification is typically achieved by fractional distillation.[2] For higher purity and to prevent thermal decomposition, distillation under reduced pressure is highly recommended. A boiling point of 79-81°C at 20kPa has been reported.[7][9]

Problem 2: My final product is impure, containing unreacted starting material.

  • Possible Cause: Insufficient Chlorinating Agent or Reaction Time

    • Solution: As with low yield, increase the equivalents of the chlorinating agent. Monitor the reaction (see FAQ Q4) to ensure it has gone to completion before beginning the workup. A central control index of <0.5% of the starting acid has been used to qualify a complete reaction before workup.[8]

  • Possible Cause: Use of a Catalyst

    • Solution: When using thionyl chloride or oxalyl chloride, a catalytic amount of N,N-dimethylformamide (DMF) can significantly accelerate the reaction rate.[4][6][13] Add one drop of DMF per 50-100 mmol of carboxylic acid.

Problem 3: The product has a dark color or contains dark, tarry impurities.

  • Possible Cause: Reaction Temperature is Too High

    • Solution: Overheating can lead to decomposition and side reactions. Conduct the reaction at the lowest effective temperature. Oxalyl chloride is particularly useful for reactions at or below room temperature.[4] When using thionyl chloride, refluxing is common, but ensure the heating is controlled.[14]

  • Possible Cause: Impure Starting Materials

    • Solution: Ensure the starting 3,3-Dimethylbutanoic acid is pure and, critically, anhydrous. Moisture will consume the chlorinating agent and can contribute to side reactions.

Troubleshooting Logic Flow

TroubleshootingFlow start Low Yield or Impurity Issue cause1 Incomplete Reaction start->cause1 Cause? cause2 Side Reactions / Decomposition start->cause2 Cause? cause3 Workup & Purification Losses start->cause3 Cause? sol1a Increase Equivalents of Chlorinating Agent cause1->sol1a Solution sol1b Increase Reaction Time or Temperature cause1->sol1b Solution sol1c Add Catalyst (e.g., DMF) cause1->sol1c Solution sol2a Control Temperature (Avoid Overheating) cause2->sol2a Solution sol2b Use Milder Reagent (e.g., Oxalyl Chloride) cause2->sol2b Solution sol2c Ensure Anhydrous Conditions cause2->sol2c Solution sol3a Minimize Aqueous Contact During Workup cause3->sol3a Solution sol3b Optimize Distillation (Use Reduced Pressure) cause3->sol3b Solution

Caption: Troubleshooting flowchart for this compound synthesis.

Data Presentation

Table 1: Comparison of Common Chlorinating Agents
FeatureThionyl Chloride (SOCl₂)Oxalyl Chloride ((COCl)₂)Phosphorus Trichloride (PCl₃)
Reaction Conditions Neat or in solvent, reflux temperature.[4][14]Solvent (e.g., DCM), room temp.[4]Neat, 50-80°C.[7]
Byproducts SO₂ (gas), HCl (gas).[2][4]CO (gas), CO₂ (gas), HCl (gas).[4]H₃PO₃ (liquid/solid).[2][7]
Catalyst DMF (optional).Catalytic DMF commonly used.[4][6]Not required.
Reactivity/Selectivity Highly reactive.[4]Milder, more selective.[4][6]Highly reactive.
Workup Simplicity Good; gaseous byproducts are easily removed.[2]Excellent; all byproducts are gaseous.Simple; H₃PO₃ separates as a distinct layer.[7][9]
Relative Cost Low.[4][5]High.[4]Low.[7]
Reported Yield Generally good to high.Generally very high.High (86-96% reported).[7][8]

Experimental Protocols

Caution: These protocols should only be performed by trained professionals in a suitable laboratory setting with a fume hood.

Protocol 1: Synthesis using Phosphorus Trichloride (PCl₃)

This protocol is adapted from reported high-yield industrial methods.[7][8][9]

  • Preparation: Set up a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to a gas outlet (e.g., a bubbler or a gas trap for HCl). Ensure all glassware is oven-dried and assembled under an inert atmosphere (N₂ or Ar).

  • Charging Reactor: Charge the flask with 3,3-Dimethylbutanoic acid (e.g., 58.0 g, 0.5 mol).

  • Reagent Addition: Begin stirring and add Phosphorus trichloride (e.g., 35.0 g, 0.255 mol) dropwise via the dropping funnel. Maintain the internal temperature between 25-35°C during the addition, using a water bath for cooling if necessary.

  • Reaction: After the addition is complete, heat the mixture to 50-80°C and maintain it for 1-4 hours.[7] Monitor the reaction for completion.

  • Workup: Cool the reaction mixture to room temperature. The mixture will separate into two layers. Allow it to stand for 20-30 minutes.[8]

  • Separation: Carefully separate the lower layer of phosphorous acid (H₃PO₃). The upper layer is the crude this compound.

  • Purification: Purify the crude product by vacuum distillation. Collect the fraction boiling at 79-81°C under an absolute pressure of 20 kPa to obtain the final product.[7][9] A yield of over 95% can be achieved under optimized conditions.[8]

Protocol 2: Synthesis using Thionyl Chloride (SOCl₂) and Catalytic DMF

This is a general laboratory-scale procedure.

  • Preparation: Assemble the same oven-dried apparatus as described in Protocol 1.

  • Charging Reactor: To the flask, add 3,3-Dimethylbutanoic acid (e.g., 11.6 g, 0.1 mol) and a magnetic stir bar.

  • Reagent Addition: Add Thionyl chloride (e.g., 10.7 mL, 17.8 g, 0.15 mol) to the dropping funnel.

  • Catalyst Addition: Add 1-2 drops of N,N-dimethylformamide (DMF) to the carboxylic acid in the flask and begin stirring.

  • Reaction: Add the thionyl chloride dropwise at room temperature. Gas evolution (SO₂ and HCl) will be observed. After the initial vigorous reaction subsides, gently heat the mixture to reflux (approx. 80°C) for 1-2 hours, or until gas evolution ceases.

  • Purification: Allow the mixture to cool to room temperature. The excess thionyl chloride can be removed by distillation. The remaining crude product is then purified by fractional distillation, either at atmospheric pressure (boiling point ~105-106°C) or under reduced pressure for best results.

General Synthesis and Purification Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dry Glassware & Assemble Under N₂ B Charge Reactor with 3,3-Dimethylbutanoic Acid A->B C Add Chlorinating Agent (e.g., PCl₃ or SOCl₂) B->C D Heat & Stir (Monitor Completion) C->D E Cool Reaction Mixture D->E F Separate Byproducts (e.g., H₃PO₃ layer) E->F G Fractional Distillation (Under Vacuum) F->G H Pure 3,3-Dimethylbutyryl Chloride G->H

Caption: General workflow for the synthesis of this compound.

References

Technical Support Center: Troubleshooting Acylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for acylation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and answer frequently asked questions (FAQs) regarding low product yield in acylation experiments.

Section 1: General Troubleshooting for Low Acylation Yield

This section addresses broad issues applicable to various types of acylation reactions.

Frequently Asked Questions (FAQs)

Q1: My acylation reaction has a very low yield or is not working at all. What are the first things I should check?

Low or no yield in acylation reactions can often be attributed to a few common culprits related to reagents, reaction conditions, and setup.

Initial Checks:

  • Reagent Quality: Acylating agents like acyl chlorides and anhydrides are highly sensitive to moisture and can hydrolyze over time.[1][2] Always use fresh or properly stored reagents. The purity of your substrate is also critical, as impurities can interfere with the reaction.[1][3]

  • Anhydrous Conditions: Many acylation reactions, especially those using Lewis acid catalysts like AlCl₃, are extremely sensitive to moisture.[3][4] Ensure all glassware is flame- or oven-dried and that anhydrous solvents are used. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[1]

  • Reaction Temperature: Temperature is a critical parameter. Some reactions require heating to overcome the activation energy, while others may need cooling to prevent side reactions and decomposition.[1][3] If the reaction is sluggish at room temperature, gentle heating (e.g., 40-60 °C) might be necessary, but this should be optimized while monitoring with Thin Layer Chromatography (TLC).[2]

  • Reaction Time: The reaction may not have reached completion. Monitor the reaction's progress using TLC or HPLC to determine the optimal duration.[1]

Q2: I am observing the formation of multiple products or a dark, tarry material. What could be the cause?

The formation of multiple products or tar indicates side reactions or decomposition.

  • Side Reactions: Competing reactions can consume starting material and lower the yield of the desired product. Common side reactions include C-acylation vs. O-acylation, aldol (B89426) condensation, and polyacylation.[5][6] The choice of solvent and catalyst can influence selectivity.

  • Decomposition: Excessive heat or prolonged reaction times can cause starting materials or products to decompose, often resulting in tar formation.[7] This is particularly common at temperatures exceeding 100°C.[7] Running the reaction at a lower temperature or for a shorter duration can mitigate this.

  • Oxidation: Aromatic amines, in particular, are susceptible to oxidation, which can lead to colored impurities.[2] Performing the reaction under an inert atmosphere can help minimize this issue.[2]

Troubleshooting Workflow

The following diagram outlines a general workflow for troubleshooting low yields in acylation reactions.

G cluster_solutions Potential Solutions start Low Product Yield Detected check_reagents 1. Verify Reagent Quality - Fresh acylating agent? - Substrate pure? - Anhydrous solvent? start->check_reagents check_conditions 2. Assess Reaction Conditions - Anhydrous setup? - Inert atmosphere? - Optimal temperature? check_reagents->check_conditions Reagents OK sol_reagents Use fresh/purified reagents check_reagents->sol_reagents Issue Found check_catalyst 3. Evaluate Catalyst - Catalyst active? - Correct loading? - Suitable for substrate? check_conditions->check_catalyst Conditions OK sol_conditions Ensure dry setup, inert gas, optimize temperature check_conditions->sol_conditions Issue Found monitor_reaction 4. Monitor Reaction - TLC/HPLC analysis - Incomplete conversion? - Side products? check_catalyst->monitor_reaction Catalyst OK sol_catalyst Use fresh catalyst, adjust loading check_catalyst->sol_catalyst Issue Found optimize Systematically Optimize: - Temperature - Reaction Time - Reagent Stoichiometry - Catalyst Loading monitor_reaction->optimize Problem Identified sol_reaction Adjust reaction time, re-evaluate stoichiometry monitor_reaction->sol_reaction Issue Found end Improved Yield optimize->end

Caption: A stepwise workflow for troubleshooting low acylation yields.

Section 2: Friedel-Crafts Acylation

Friedel-Crafts acylation is a fundamental method for forming aryl ketones, but it is prone to specific issues.

Frequently Asked Questions (FAQs)

Q1: My Friedel-Crafts acylation is failing. What are the most common causes?

This reaction is particularly sensitive to substrate reactivity and catalyst condition.

  • Deactivated Aromatic Ring: The reaction is an electrophilic aromatic substitution. Therefore, aromatic rings with strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR) are deactivated and may not react.[3][4][8]

  • Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture.[1][3] Any water will deactivate it. It is also crucial to use a sufficient amount. The product ketone forms a stable complex with the catalyst, effectively removing it from the reaction.[3][9] This often necessitates using stoichiometric amounts of the catalyst rather than catalytic amounts.[3][9]

  • Substrate Incompatibility: Aromatic compounds containing amine (-NH₂) or alcohol (-OH) groups can react with the Lewis acid catalyst, leading to deactivation.[4][8]

Q2: Why am I getting a mixture of ortho, para, and meta isomers?

While the acyl group is deactivating and meta-directing for subsequent substitutions, the initial acylation of a substituted benzene (B151609) ring will lead to a mixture of isomers based on the directing effects of the existing substituent.[6]

  • Kinetic vs. Thermodynamic Control: In some cases, such as the acylation of naphthalene, the product ratio can be controlled by reaction conditions. Low temperatures and non-polar solvents may favor the kinetically preferred product, while higher temperatures and polar solvents can lead to the more stable thermodynamic product.[7]

Catalyst Performance in Friedel-Crafts Acylation

The choice of catalyst significantly impacts yield and selectivity. While traditional Lewis acids are common, solid acid catalysts are gaining traction.

CatalystSubstrateAcylating AgentSolventTemp (°C)Conversion (%)Yield (%)Selectivity (%)
Lewis Acids
AlCl₃AnisoleAcetyl ChlorideDichloromethane0 to rt-HighHigh (para)[10]
ZnCl₂Alcohols/PhenolsAcetic Anhydride (B1165640)Solvent-free30-High-
Solid Acids
SnO₂ nanosheetsAnisoleBenzoyl ChlorideSolvent-free50-78-92High (para)[10]
HZSM-5 (Zeolite)TolueneAcetyl ChlorideVapor Phase-60.2-88.3 (para)[11]
HBEA (Zeolite)TolueneIsobutyryl Chloride--71--

Key Interactions in Friedel-Crafts Acylation

G cluster_reactants Reactants & Catalyst cluster_intermediates Key Intermediates Aromatic Aromatic Substrate (e.g., Benzene) Product Aryl Ketone (Product) Aromatic->Product Attacks Acylium Ion Acylating Acylating Agent (e.g., Acetyl Chloride) Acylium Acylium Ion [R-C=O]+ Acylating->Acylium Reacts with Catalyst Lewis Acid Catalyst (e.g., AlCl3) Catalyst->Acylium Generates Complex Product-Catalyst Complex Workup Aqueous Workup Complex->Workup Hydrolyzed by Product->Complex Forms Workup->Product Liberates

Caption: Key species and transformations in Friedel-Crafts acylation.

Section 3: N-Acylation (Amide Formation)

The acylation of amines to form amides is a robust reaction, but challenges can arise from the amine's properties.

Frequently Asked Questions (FAQs)

Q1: My N-acylation reaction is sluggish or failing. What should I investigate?

  • Amine Nucleophilicity: The nucleophilicity of the amine is crucial.[12] Aromatic amines are less nucleophilic than aliphatic amines due to the delocalization of the lone pair into the aromatic ring.[13] Amines with bulky substituents may also react more slowly.[12]

  • Amine Protonation: If the reaction medium is too acidic, the amine will be protonated to its non-nucleophilic ammonium (B1175870) salt, preventing the reaction.[2] Adding a mild base (e.g., pyridine, sodium acetate) is often necessary to neutralize the acid byproduct (like HCl) and regenerate the free amine.[2][14]

  • Reagent Quality: As with other acylations, the acylating agent (e.g., acetic anhydride) must be fresh and handled under anhydrous conditions to prevent hydrolysis.[2]

Q2: Are there common side reactions in N-acylation?

  • Diacylation: While less common for primary amines, forcing conditions (large excess of acylating agent, high heat) can sometimes lead to the formation of a diacylated product.[2]

  • O-Acylation vs. N-Acylation: For substrates containing both amine and hydroxyl groups (e.g., amino alcohols), selectivity can be an issue. The relative nucleophilicity of the groups and the reaction conditions will determine the major product.

Experimental Protocol: N-Acylation of p-Toluidine (B81030)

This protocol details the synthesis of N-(4-methylphenyl)acetamide.

Reagents:

  • p-Toluidine (5.0 mmol)

  • Water (15 mL)

  • Concentrated HCl (~0.5 mL)

  • Acetic Anhydride (6.0 mmol)

  • Sodium Acetate (B1210297) (5.5 mmol) dissolved in 3 mL of water

Procedure:

  • In a flask, dissolve p-toluidine in 15 mL of water and add ~0.5 mL of concentrated HCl.[2]

  • To this solution, add the acetic anhydride with swirling.

  • Immediately add the sodium acetate solution. A white precipitate of the product should form instantly.[2]

  • Cool the mixture in an ice bath for 15-20 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash it with cold water.

  • The crude product can be recrystallized from an ethanol/water mixture for purification.[2]

Section 4: O-Acylation (Esterification)

Esterification is a common O-acylation, but its reversible nature presents a primary challenge to achieving high yields.

Frequently Asked Questions (FAQs)

Q1: My Fischer esterification yield is low. How can I improve it?

Fischer esterification is an equilibrium-controlled process. The main challenge is the water produced as a byproduct, which can hydrolyze the ester back to the starting materials.[15][16]

  • Shift the Equilibrium: To achieve high yield, the equilibrium must be shifted toward the products. This can be done by:

    • Using an Excess of a Reactant: Employing a large excess of the alcohol or the carboxylic acid is a common strategy.[15]

    • Removing Water: Continuously removing water as it forms is highly effective.[15] This is often achieved by azeotropic distillation using a Dean-Stark apparatus or by adding a drying agent like molecular sieves to the reaction mixture.[9][15]

  • Catalyst Activity: Ensure the acid catalyst (e.g., H₂SO₄, p-TsOH) is active and used in a sufficient amount.[15]

  • Steric Hindrance: Bulky reagents, such as tertiary alcohols or sterically hindered carboxylic acids, can react very slowly.[17][18] In these cases, more powerful coupling agents (e.g., DCC with DMAP) may be required instead of a simple acid catalyst.[17]

Shifting Equilibrium in Fischer Esterification

G cluster_shift Methods to Increase Yield Reactants Carboxylic Acid + Alcohol Products Ester + Water Reactants->Products Esterification (Forward Reaction) Products->Reactants Hydrolysis (Reverse Reaction) remove_water Remove Water Products->remove_water Shifts Equilibrium Right add_reactant Increase [Reactant] add_reactant->Reactants Shifts Equilibrium Right

Caption: Le Châtelier's principle applied to Fischer esterification.

Experimental Protocol: Fischer Esterification of Ethyl Mandelate

This protocol describes a typical acid-catalyzed esterification.

Reagents:

  • Mandelic Acid

  • Ethanol (can be used in excess as the solvent)

  • Concentrated Sulfuric Acid (catalytic amount)

  • Toluene (for azeotropic water removal, optional)

Procedure (with Dean-Stark Apparatus):

  • To a round-bottom flask equipped with a Dean-Stark trap and condenser, add mandelic acid, a large excess of ethanol, and toluene.[15]

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the mass of the mandelic acid).[15]

  • Heat the mixture to reflux. The toluene-water azeotrope will distill and collect in the Dean-Stark trap, effectively removing water from the reaction.[15]

  • Monitor the reaction progress via TLC until the mandelic acid is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature.

  • Neutralize the catalyst with a mild base (e.g., saturated NaHCO₃ solution) during aqueous workup.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.[7]

References

Technical Support Center: 3,3-Dimethylbutyryl Chloride Acylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for experiments involving 3,3-Dimethylbutyryl chloride. This guide provides detailed troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on preventing undesirable polyacylation reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used for selective mono-acylation?

A1: this compound (also known as tert-butylacetyl chloride) is a reactive acyl chloride used to introduce the 3,3-dimethylbutanoyl group into molecules.[1][2] Its key feature is a bulky tert-butyl group, which creates significant steric hindrance.[1] This steric bulk physically obstructs the approach of the acylating agent to a second reaction site on the substrate, making it highly effective for achieving selective mono-acylation where smaller reagents (like acetyl chloride) might lead to multiple acylations.

Q2: I am observing significant polyacylation despite using a bulky reagent. What are the most common causes?

A2: While this compound inherently discourages polyacylation, it can still occur under certain conditions:

  • Highly Activated Substrates: Aromatic rings with strong electron-donating groups (e.g., phenols, anilines) are highly reactive and may undergo a second acylation even with a bulky reagent.[3]

  • Excess Acylating Agent: Using a significant excess of this compound and the Lewis acid catalyst can force a second reaction. Stoichiometry should be carefully controlled.[4][5]

  • High Reaction Temperatures: Elevated temperatures can provide the necessary activation energy to overcome the steric barrier, leading to the formation of di-acylated products.[4]

Q3: My mono-acylation reaction has a very low yield or is not working at all. What should I check?

A3: Low or no yield in acylation reactions typically points to issues with reagents or reaction conditions. The most common culprits include:

  • Catalyst Inactivity: In Friedel-Crafts reactions, Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely sensitive to moisture.[6] Any water in the solvent, reagents, or glassware will deactivate the catalyst. Always use anhydrous conditions and freshly opened or purified reagents.[3]

  • Insufficient Catalyst: The ketone product of a Friedel-Crafts acylation forms a stable complex with the Lewis acid, effectively removing it from the reaction.[6] Therefore, a stoichiometric amount (at least 1 equivalent) of the catalyst is often required.[3]

  • Deactivated Substrate: For Friedel-Crafts reactions, aromatic rings with strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR) are deactivated and may not react efficiently.[3][7]

  • Sub-optimal Temperature: While high temperatures can cause polyacylation, some reactions require heating to overcome the activation energy. If the reaction is stalling at a low temperature, a cautious and gradual increase may be necessary.[3]

Q4: Can this reagent be used to acylate amines and alcohols?

A4: Yes. This compound is highly effective for acylating primary and secondary amines to form amides, and alcohols to form esters.[1][8] These reactions are typically rapid and can be performed under various conditions, including in the presence of a non-nucleophilic base (like triethylamine (B128534) or pyridine) to neutralize the HCl byproduct.[9][10]

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiment.

ProblemPotential Cause(s)Recommended Solution(s)
High percentage of poly-acylated product 1. Substrate is highly activated.2. Reaction temperature is too high.3. Molar ratio of acylating agent is too high.1. Perform the reaction at a lower temperature (start at 0 °C or below).[4]2. Use a 1:1 molar ratio of substrate to this compound.[4]3. Consider a milder Lewis acid catalyst for highly reactive substrates.
Low yield of desired product; starting material remains 1. Lewis acid catalyst (e.g., AlCl₃) was deactivated by moisture.2. Insufficient amount of Lewis acid catalyst was used.3. Reaction temperature is too low.1. Ensure all glassware is flame-dried and reagents/solvents are anhydrous. Run the reaction under an inert atmosphere (N₂ or Ar).[6]2. Use at least a stoichiometric amount (1.0-1.2 equivalents) of the Lewis acid catalyst.[3][6]3. Allow the reaction to warm slowly to room temperature or gently heat, monitoring progress by TLC or LC-MS.[3]
Reaction fails to initiate or stalls completely 1. The aromatic ring is too deactivated (e.g., nitrobenzene).2. Substrate contains groups that react with the catalyst (e.g., -NH₂, -OH).3. Poor quality or decomposed reagents.1. Friedel-Crafts acylation is not suitable for strongly deactivated rings.[11]2. Amine or alcohol groups must be protected before attempting a Friedel-Crafts reaction, as they will complex with the Lewis acid.[6][11]3. Use freshly opened or purified this compound and Lewis acid.

Controlling Reaction Selectivity: Mono- vs. Poly-acylation

The following parameters are critical for controlling the outcome of the acylation reaction.

ParameterTo Favor Mono-acylation (Desired)To Favor Poly-acylation (Undesired)Rationale
Stoichiometry Use a 1:1 molar ratio of Substrate:Acyl Chloride.[4]Use an excess of Acyl Chloride (>2 equivalents).[5]Limiting the amount of the electrophile prevents further reaction after the first substitution.
Temperature Low temperature (e.g., 0 °C to room temp).[4]High temperature (e.g., reflux).[4]Higher energy overcomes the activation barrier for the second, less favorable acylation.
Catalyst Loading Use 1.0-1.2 equivalents of Lewis Acid.[4]Use a large excess of Lewis Acid (>2 equivalents).[5]Excess catalyst can promote the formation of more electrophile, driving the reaction further.
Reaction Time Monitor carefully and stop once starting material is consumed.Allow the reaction to run for an extended period after mono-acylation is complete.Prolonged reaction times, especially at higher temperatures, can lead to side products.
Order of Addition Add the acyl chloride to the substrate/catalyst mixture (Perrier addition).[4]Add the substrate to the pre-formed acyl chloride/catalyst complex.The Perrier method maintains a low instantaneous concentration of the electrophile, favoring mono-substitution.

Key Experimental Protocols

Protocol 1: General Procedure for Selective Mono-acylation of an Activated Aromatic Compound (Friedel-Crafts Reaction)

This protocol outlines a general method for the Friedel-Crafts acylation of a substrate like anisole, where selectivity is crucial.

Materials:

  • Substrate (e.g., Anisole, 1.0 eq)

  • This compound (1.05 eq)

  • Anhydrous Aluminum Chloride (AlCl₃, 1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Crushed ice and concentrated HCl for workup

  • Saturated sodium bicarbonate solution

Procedure:

  • Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen/argon inlet. Ensure all glassware is completely dry.[6]

  • Catalyst Suspension: Under an inert atmosphere, suspend anhydrous AlCl₃ (1.2 eq) in anhydrous DCM.

  • Complex Formation: Cool the suspension to 0 °C in an ice bath. Slowly add this compound (1.05 eq) to the stirred suspension. Stir for 15-20 minutes to allow the electrophile complex to form.

  • Substrate Addition: Dissolve the aromatic substrate (1.0 eq) in anhydrous DCM and add it to the dropping funnel. Add the substrate solution dropwise to the reaction mixture at 0 °C over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C or warm to room temperature. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Carefully and slowly quench the reaction by pouring the mixture into a beaker containing crushed ice and a small amount of concentrated HCl.[4]

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with DCM. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and remove the solvent under reduced pressure. Purify the crude product by column chromatography or recrystallization.[4]

Visualizations

Caption: Steric hindrance of this compound prevents polyacylation.

Troubleshooting_Workflow start Problem Observed in Acylation Reaction p1 High % of Poly-acylation? start->p1 p2 Low Yield / No Reaction? start->p2 sol1a Lower Temperature p1->sol1a sol1b Check Stoichiometry (Use 1:1 Ratio) p1->sol1b sol1c Use Milder Catalyst p1->sol1c check1 Check for Moisture (Anhydrous Conditions?) p2->check1 check2 Check Catalyst Loading (Stoichiometric?) p2->check2 check3 Is Substrate Deactivated? p2->check3 sol2a Dry Glassware/Solvents Use Inert Atmosphere check1->sol2a Yes sol2b Increase Catalyst to >1.0 equivalent check2->sol2b No sol2c Reaction Not Suitable or Protect Groups check3->sol2c Yes

Caption: Troubleshooting decision tree for common acylation issues.

References

Technical Support Center: Quenching Procedures for Reactions Involving 3,3-Dimethylbutyryl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,3-Dimethylbutyryl chloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common quenching agents for reactions involving this compound?

A1: Reactions with this compound, a reactive acyl chloride, are typically quenched by nucleophilic reagents that react with the unreacted acyl chloride to form less reactive species.[1][2] The choice of quenching agent depends on the reaction solvent, the desired workup procedure, and the stability of the product. Common quenching agents include:

  • Water: Reacts with this compound to form 3,3-dimethylbutanoic acid and hydrochloric acid.[1] This is a common and effective method, but the reaction can be vigorous and exothermic.[2]

  • Alcohols (e.g., methanol, isopropanol): React to form the corresponding ester (e.g., methyl 3,3-dimethylbutanoate). This method is generally less vigorous than water quenching.[2]

  • Amines (e.g., triethylamine, pyridine): Used to form amides. These are often present in the reaction as acid scavengers and can also serve to quench excess acyl chloride.[1]

  • Aqueous basic solutions (e.g., saturated sodium bicarbonate): Neutralize the hydrochloric acid byproduct and quench the acyl chloride. This is often used after an initial quench with water or alcohol.

Q2: How do I choose the appropriate quenching agent for my specific reaction?

A2: The selection of a quenching agent should be guided by the reaction type and the desired final product. For instance, in a Friedel-Crafts acylation, quenching with ice water or a dilute acid solution is a standard procedure.[3][4] If the desired product is an ester, quenching with the corresponding alcohol can be advantageous.

Here is a decision-making workflow to aid in the selection of a suitable quenching agent:

Quenching_Agent_Selection start Start: Reaction with This compound complete reaction_type What is the reaction type? start->reaction_type product_stability Is the product sensitive to acid? quench_bicarbonate Quench with sat. NaHCO3 solution product_stability->quench_bicarbonate Yes quench_water Quench with water or alcohol product_stability->quench_water No friedel_crafts Friedel-Crafts Acylation reaction_type->friedel_crafts amine_acylation Amine Acylation reaction_type->amine_acylation other_acylation Other Acylation reaction_type->other_acylation quench_water_acid Quench with ice/ dilute HCl friedel_crafts->quench_water_acid amine_acylation->product_stability other_acylation->product_stability end Proceed to Workup quench_water_acid->end quench_bicarbonate->end quench_water->end

Caption: Decision tree for selecting a quenching agent.

Troubleshooting Guides

Issue 1: Formation of an emulsion during aqueous workup.

This is a common problem in quenching Friedel-Crafts acylation reactions, often caused by the precipitation of aluminum salts which stabilize the interface between the organic and aqueous layers.[3][5]

Potential Cause Solution
Precipitation of fine aluminum salts.Pour the reaction mixture onto a mixture of crushed ice and concentrated HCl with vigorous stirring.[3] Gentle heating after the initial quench can also help dissolve the salts.
Vigorous shaking of the separatory funnel.Use gentle swirling or inversion to mix the layers instead of vigorous shaking.
High concentration of the reaction mixture.Dilute the organic layer with more solvent before washing.
Presence of surfactant-like byproducts.Add a saturated solution of NaCl (brine) to the separatory funnel to increase the ionic strength of the aqueous layer and break the emulsion.[3][6]

Issue 2: Low or no yield of the desired product after quenching and workup.

This can be due to several factors, from incomplete reaction to degradation of the product during workup.

Potential Cause Solution
Incomplete reaction before quenching.Monitor the reaction progress by an appropriate method (e.g., TLC, GC-MS) to ensure completion before adding the quenching agent.
Hydrolysis of this compound.Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere to prevent premature reaction with moisture.[7]
Degradation of an acid-sensitive product.If the product is unstable in acidic conditions, consider quenching with a milder agent like saturated sodium bicarbonate solution.
Loss of product during workup.The hydrolysis product, 3,3-dimethylbutanoic acid, has some water solubility. Ensure thorough extraction with an appropriate organic solvent.[3][8]

Issue 3: Vigorous or uncontrollable reaction upon adding the quenching agent.

This is a significant safety concern and is usually due to the rapid, exothermic reaction of the unquenched acyl chloride.

Potential Cause Solution
Adding the quenching agent too quickly.Add the quenching agent slowly and dropwise, especially at the beginning.[2]
Insufficient cooling of the reaction mixture.Ensure the reaction flask is adequately cooled in an ice bath before and during the quenching process.[2]
High concentration of unreacted this compound.If a large excess of the acyl chloride was used, consider diluting the reaction mixture with an inert solvent before quenching.

Experimental Protocols

Protocol 1: Quenching a Friedel-Crafts Acylation Reaction

This protocol describes the quenching and workup of a typical Friedel-Crafts acylation using this compound.

Materials:

  • Reaction mixture from Friedel-Crafts acylation

  • Crushed ice

  • Concentrated hydrochloric acid

  • Dichloromethane (B109758) (or other suitable organic solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Separatory funnel, beakers, Erlenmeyer flasks

Procedure:

  • Preparation of Quenching Medium: In a large beaker, prepare a mixture of crushed ice and concentrated hydrochloric acid (approximately 5-10 mL of HCl per 100 mL of ice).

  • Quenching: Slowly and carefully pour the cooled reaction mixture into the ice/HCl slurry with vigorous stirring.[4][9] The addition should be done in a fume hood.

  • Extraction: Once the ice has melted, transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).[10]

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid) and then with brine.[10]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

Friedel_Crafts_Quench_Workflow start Start: Cooled Friedel-Crafts Reaction Mixture prepare_quench Prepare Ice/ Conc. HCl Slurry start->prepare_quench quench_reaction Slowly add reaction mixture to slurry with stirring prepare_quench->quench_reaction transfer_to_sep_funnel Transfer to Separatory Funnel quench_reaction->transfer_to_sep_funnel extract_dcm Extract with Dichloromethane (3x) transfer_to_sep_funnel->extract_dcm wash_bicarb Wash with sat. NaHCO3 solution extract_dcm->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry_organic Dry organic layer (Na2SO4 or MgSO4) wash_brine->dry_organic concentrate Concentrate under reduced pressure dry_organic->concentrate end Crude Product concentrate->end

Caption: Workflow for quenching a Friedel-Crafts reaction.

Protocol 2: Quenching an Amine Acylation Reaction

This protocol is suitable for quenching the acylation of a primary or secondary amine with this compound.

Materials:

  • Reaction mixture from amine acylation

  • Water or saturated aqueous ammonium (B1175870) chloride solution

  • Dichloromethane (or other suitable organic solvent)

  • 1 M HCl solution (optional, for removing excess amine)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Separatory funnel, beakers, Erlenmeyer flasks

Procedure:

  • Quenching: Slowly add water or a saturated aqueous ammonium chloride solution to the reaction mixture with stirring.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing (Optional): If excess amine is present, wash the combined organic layers with 1 M HCl.

  • Neutralization and Washing: Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

Data Presentation

The following table summarizes key physical and reactivity data for this compound and its primary hydrolysis product.

CompoundFormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL at 25°C)Water Reactivity
This compound C₆H₁₁ClO134.60127-1290.969Reacts to form 3,3-dimethylbutanoic acid and HCl.[11]
3,3-Dimethylbutanoic acid C₆H₁₂O₂116.16185-1900.912Soluble (19 g/L).[8]

This table provides a quick reference for the physical properties of the key compounds involved in the quenching process, which can be useful for planning workup and purification steps.

References

Technical Support Center: Safe Disposal of 3,3-Dimethylbutyryl Chloride Waste

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides detailed information and procedures for the safe handling and disposal of 3,3-Dimethylbutyryl chloride waste. Please read all sections carefully before handling this chemical.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a highly flammable liquid and vapor.[1] It is corrosive and causes severe skin burns and eye damage.[2] Upon contact with moisture, it hydrolyzes to form hydrochloric acid, which is also corrosive.[3] It is a lachrymator, meaning it can cause tearing.[1]

Q2: What personal protective equipment (PPE) is required when handling this compound waste?

A2: Always handle this compound in a well-ventilated chemical fume hood.[1] Required PPE includes:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A flame-retardant lab coat and closed-toe shoes.

Q3: How should I store this compound waste before disposal?

A3: Store waste in a tightly sealed, properly labeled container made of a compatible material (e.g., glass or a suitable plastic).[1] The container should be stored in a cool, dry, well-ventilated area away from incompatible materials, especially water, alcohols, bases, and oxidizing agents.[1][3]

Q4: Can I dispose of small amounts of this compound waste down the drain?

A4: No. Due to its high reactivity with water and its corrosive nature, this compound should never be disposed of down the drain.[1] It must be neutralized before disposal.

Q5: What happens if this compound is exposed to air?

A5: It will react with moisture in the air, leading to hydrolysis. This reaction produces steamy, corrosive fumes of hydrogen chloride gas.[4]

Troubleshooting Guide

Issue Possible Cause Solution
Violent hissing or fuming upon opening the container Exposure to atmospheric moisture.Carefully and slowly open the container in a chemical fume hood. Be prepared for the release of hydrogen chloride gas. Ensure adequate ventilation.
Spill of this compound Accidental mishandling.For small spills, absorb with an inert, dry material like sand or vermiculite. Do not use combustible materials. For larger spills, evacuate the area and contact your institution's environmental health and safety department.[5]
Neutralization reaction is too vigorous Adding the quenching solution too quickly.Add the neutralizing agent (e.g., sodium bicarbonate solution, alcohol, or water) slowly and in small portions while stirring continuously in an ice bath to control the exothermic reaction.
Solidification of the waste mixture during neutralization Formation of insoluble salts or byproducts.Add a co-solvent like acetone (B3395972) or ethanol (B145695) to help keep the mixture stirrable.
The container of this compound appears discolored or pressurized. Degradation over time, possibly due to moisture contamination.Handle with extreme caution. If the container is bulging, do not open it and contact your institution's hazardous waste disposal team immediately.

Quantitative Data on Reactivity

Quenching Agent Reaction Products Relative Reaction Rate Exothermicity Notes
Water (H₂O) 3,3-Dimethylbutanoic acid, Hydrochloric acid (HCl)Very FastHighly ExothermicReaction can be violent. Add the acyl chloride to a large excess of ice-cold water slowly.[4]
Ethanol (C₂H₅OH) Ethyl 3,3-dimethylbutanoate, Hydrochloric acid (HCl)FastExothermicThe reaction is generally less vigorous than with water.[6][7] Produces an ester as a byproduct.
Sodium Bicarbonate (aq. NaHCO₃) 3,3-Dimethylbutanoic acid, Carbon dioxide (CO₂), Sodium chloride (NaCl), Water (H₂O)ModerateExothermicThe release of CO₂ gas can cause frothing. Add the acyl chloride to a dilute solution of sodium bicarbonate slowly with stirring.[3]
Sodium Hydroxide (aq. NaOH) Sodium 3,3-dimethylbutanoate, Sodium chloride (NaCl), Water (H₂O)Very FastHighly ExothermicA strong base that reacts very quickly. Use a dilute solution and cool the reaction vessel.

Experimental Protocol: Neutralization of this compound Waste

This protocol describes the neutralization of a small quantity (e.g., <10 g) of this compound waste in a laboratory setting.

Materials:

  • This compound waste

  • A suitable reaction vessel (e.g., a three-necked round-bottom flask) large enough to contain at least 10 times the volume of the waste.

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Dropping funnel

  • Ice bath

  • Sodium bicarbonate (NaHCO₃)

  • pH paper or a pH meter

  • Appropriate PPE (see FAQs)

Procedure:

  • Preparation:

    • Perform the entire procedure in a certified chemical fume hood.

    • Don all required personal protective equipment.

    • Place the reaction vessel in an ice bath on top of the magnetic stirrer.

    • Prepare a 5-10% aqueous solution of sodium bicarbonate.

  • Neutralization:

    • Add a stir bar to the reaction vessel and begin stirring the this compound waste.

    • Slowly add the sodium bicarbonate solution to the waste from the dropping funnel. Control the rate of addition to manage the exothermic reaction and gas evolution. The mixture may foam.

    • Continue adding the bicarbonate solution until the foaming subsides and the pH of the aqueous layer is between 6 and 8.

  • Waste Disposal:

    • Once the reaction is complete and the mixture has cooled to room temperature, check the pH again.

    • The neutralized solution can then be transferred to a properly labeled hazardous waste container for disposal according to your institution's guidelines.

Logical Workflow for Disposal

DisposalWorkflow start Start: this compound Waste assess_quantity Assess Quantity of Waste start->assess_quantity small_quantity Small Quantity (<10g) assess_quantity->small_quantity <10g large_quantity Large Quantity (>=10g) assess_quantity->large_quantity >=10g neutralize Neutralize in Fume Hood (e.g., with NaHCO3 solution) small_quantity->neutralize contact_ehs Contact Environmental Health & Safety (EHS) large_quantity->contact_ehs check_ph Check pH (6-8) neutralize->check_ph ph_ok pH is Neutral check_ph->ph_ok ph_not_ok pH is not Neutral check_ph->ph_not_ok dispose_neutralized Dispose in Aqueous Waste Container ph_ok->dispose_neutralized adjust_ph Adjust pH ph_not_ok->adjust_ph adjust_ph->check_ph end End: Waste Disposed dispose_neutralized->end contact_ehs->end

Caption: Decision workflow for the safe disposal of this compound waste.

References

Technical Support Center: Addressing Steric Hindrance Effects of the Tert-Butyl Group in Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for navigating the challenges and leveraging the advantages of the tert-butyl group in chemical reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide in-depth guidance on experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and how does the tert-butyl group cause it?

A: Steric hindrance is a phenomenon in chemistry where the rate of a chemical reaction is slowed down or prevented because of the spatial bulk of groups of atoms within a molecule.[1] The tert-butyl group, with its chemical formula -C(CH₃)₃, is a classic example of a sterically demanding substituent.[1] It features a central carbon atom bonded to three methyl groups, creating a bulky, umbrella-like shape that can physically block the approach of reactants to a nearby reaction site.[2] This obstruction is a primary driver of its significant influence on reaction pathways and rates.[1]

Q2: How does the tert-butyl group affect the rate of Sₙ2 reactions?

A: The tert-butyl group dramatically decreases the rate of Sₙ2 (bimolecular nucleophilic substitution) reactions. Sₙ2 reactions require a "backside attack," where a nucleophile approaches the carbon atom from the side opposite to the leaving group.[3][4] The bulky nature of the tert-butyl group effectively shields this backside, preventing the nucleophile from reaching the electrophilic carbon center.[2][3] This steric hindrance is so significant that tertiary electrophiles like tert-butyl bromide generally do not undergo Sₙ2 reactions.[4]

Q3: Why does the tert-butyl group favor Sₙ1 and E1 reactions over Sₙ2 and E2?

A: The tert-butyl group's steric bulk and electronic properties create a preference for Sₙ1 (unimolecular nucleophilic substitution) and E1 (unimolecular elimination) reaction mechanisms.

  • Favors Sₙ1: Sₙ1 reactions proceed through a two-step mechanism, with the first and rate-determining step being the formation of a carbocation.[5] The tert-butyl group is highly effective at stabilizing the resulting tertiary carbocation through both inductive effects and hyperconjugation, which significantly accelerates the rate of Sₙ1 reactions.[1][5]

  • Favors E1: Similar to Sₙ1, the E1 mechanism also involves the formation of a carbocation intermediate.[6] Once the stable tert-butyl carbocation is formed, a weak base can readily abstract a proton from an adjacent carbon to form an alkene.[6]

  • Disfavors Sₙ2 and E2: As mentioned, the steric hindrance of the tert-butyl group prevents the backside attack required for Sₙ2 reactions.[4] While E2 (bimolecular elimination) reactions are also possible, they are often outcompeted by Sₙ1 and E1 pathways, especially with weak bases. However, the use of a strong, bulky base like potassium tert-butoxide can favor the E2 pathway.[7]

Q4: What are some common strategies to overcome the steric hindrance of a tert-butyl group?

A: Overcoming the steric hindrance of a tert-butyl group often requires strategic adjustments to reaction conditions and reagents. Common approaches include:

  • Use of Smaller Nucleophiles/Bases: Employing less sterically demanding reagents can sometimes allow for reactions to proceed, albeit at a slower rate.

  • Elevated Temperatures: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier imposed by steric hindrance.

  • Specialized Catalysts: Certain catalysts are designed to operate effectively in sterically congested environments. For example, highly electrophilic manganese catalysts have been shown to hydroxylate sterically hindered primary C-H bonds of tert-butyl groups.[8][9][10]

  • Use of Protecting Groups: In multi-step syntheses, a tert-butyl group can be used as a protecting group to block a reactive site.[11][12] This allows other parts of the molecule to be modified, after which the tert-butyl group can be removed.[13]

Q5: Can you provide examples of reactions where the tert-butyl group is advantageous?

A: The steric hindrance of the tert-butyl group can be a valuable tool in organic synthesis and drug design.

  • Directing Group in Electrophilic Aromatic Substitution: The tert-butyl group is an ortho, para-director. However, its large size sterically hinders the ortho positions, leading to a high selectivity for para-substituted products.[1]

  • Kinetic Stabilization: The bulkiness of the tert-butyl group can be used to stabilize reactive molecules.[14]

  • Metabolic Shielding in Drug Development: In medicinal chemistry, a tert-butyl group can be strategically placed to sterically block a site on a drug molecule that is susceptible to metabolic degradation, thereby increasing the drug's half-life.[1]

  • Conformational Locking: Due to its large size, a tert-butyl group on a cyclohexane (B81311) ring will strongly prefer the equatorial position, effectively "locking" the conformation of the ring. This can be useful for controlling the stereochemistry of subsequent reactions.[1][7]

Troubleshooting Guides

Issue 1: My Sₙ2 reaction with a tert-butyl substrate is not proceeding. What can I do?

A: As a rule, tertiary substrates like those containing a tert-butyl group at the reaction center do not undergo Sₙ2 reactions due to severe steric hindrance.[4] If your synthetic strategy requires a substitution at this position, you should consider alternative reaction pathways.

Troubleshooting Steps:

  • Confirm the Substrate Structure: Double-check that your starting material is indeed a tertiary halide or has a similar leaving group on a tertiary carbon.

  • Switch to an Sₙ1 Pathway: If a substitution reaction is desired, facilitate an Sₙ1 mechanism.

    • Solvent: Use a polar protic solvent (e.g., water, ethanol (B145695), methanol) to stabilize the carbocation intermediate.

    • Nucleophile: A weak nucleophile is sufficient as it does not participate in the rate-determining step.

  • Consider an Elimination Reaction: If substitution is not strictly necessary, an elimination reaction might be a viable alternative.

    • E1 Pathway: Use a weak base in a polar protic solvent.

    • E2 Pathway: Use a strong, non-nucleophilic, bulky base such as potassium tert-butoxide (KOtBu) to favor elimination over substitution.[7]

Experimental Protocol: Promoting an Sₙ1 Reaction

  • Dissolve the Substrate: Dissolve the tert-butyl-containing substrate in a polar protic solvent like ethanol or a mixture of water and a co-solvent.

  • Add the Nucleophile: Add a weak nucleophile, such as the solvent itself (solvolysis) or a halide salt.

  • Monitor the Reaction: Monitor the reaction progress by a suitable analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Be aware that Sₙ1 reactions can be slow.

  • Work-up: Once the reaction is complete, perform a standard aqueous work-up to isolate the product.

Issue 2: I am observing a low yield in a Friedel-Crafts alkylation using a tert-butylating agent. How can I improve it?

A: Low yields in Friedel-Crafts tert-butylation can be due to several factors, including catalyst deactivation, side reactions, or suboptimal reaction conditions.

Troubleshooting Steps:

  • Catalyst Choice: The choice of catalyst is critical. A range of catalysts including zeolites, ionic liquids, and solid acids have been studied for tert-butylation.[15]

  • Reaction Conditions: Optimize the temperature and reaction time. For example, in the alkylation of phenol (B47542) with tert-butyl alcohol, a temperature of 70°C and a reaction time of 120 minutes have been found to be effective with certain ionic liquid catalysts.[16]

  • Catalyst Loading: The amount of catalyst can significantly impact the conversion. For the [HIMA]OTs catalyzed alkylation of phenol with tert-butyl alcohol, a catalyst loading of 10 mol % was found to be necessary.[16]

  • Substrate and Reagent Purity: Ensure the purity of your aromatic substrate and tert-butylating agent. Impurities can poison the catalyst.

Data Presentation: Comparison of Catalysts for Tert-Butylation of Phenol

Catalyst TypeSpecific ExampleSubstrateTert-butylating AgentTemperature (°C)Conversion (%)Product Selectivity/YieldReference
ZeolitesH-Y ZeolitePhenoltert-Butanol150-200Up to 86.3High activity, selectivity towards 2,4-di-tert-butylphenol (B135424) can be tuned.[15]
ZeolitesH-Y ZeolitePhenoltert-Butanol130>9065% yield of 2,4-di-tert-butylphenol.[15]
Ionic LiquidsHeteropolyanion-basedPhenoltert-Butyl alcohol-93-[16]
Ionic LiquidsN-methyl imidazole-basedPhenoltert-Butyl alcohol708657.6% selectivity to 4-tert-butylphenol.[16]

Experimental Protocol: General Procedure for Catalytic Tert-Butylation

  • Reaction Setup: In a suitable reactor, combine the aromatic substrate, the chosen catalyst, and the tert-butylating agent.

  • Reaction Execution: Heat the mixture to the optimized temperature and stir for the determined reaction time.

  • Catalyst Recovery (for reusable catalysts): After the reaction, if using a catalyst like an ionic liquid, add a suitable organic solvent (e.g., ethyl acetate) to extract the product, leaving the catalyst behind for recovery and reuse.[15]

  • Analysis: Analyze the product mixture using techniques like GC or Nuclear Magnetic Resonance (NMR) to determine conversion and selectivity.[15]

Issue 3: My catalyst appears to be inactive in the presence of a tert-butyl group. What are my options?

A: Catalyst deactivation or inhibition in the presence of a bulky tert-butyl group can be a significant challenge. The steric bulk of the substrate may prevent it from accessing the active site of the catalyst.

Troubleshooting Steps:

  • Catalyst Modification: Consider using a catalyst with a more open active site or one that is specifically designed for sterically hindered substrates.

  • Ligand Modification (for metal catalysts): If using a metal complex as a catalyst, modifying the ligands around the metal center can alter the steric environment and potentially improve activity.

  • Alternative Catalytic Systems: Explore different classes of catalysts. For instance, if a solid acid catalyst is proving ineffective, an ionic liquid or a molecular catalyst might offer better performance.[15]

  • Reaction Conditions: Adjusting the solvent and temperature can sometimes improve catalyst performance by altering the solubility and conformation of the substrate and catalyst. Recent research has shown that using nonafluoro-tert-butyl alcohol (NFTBA) as a solvent with a highly electrophilic manganese catalyst can enable the hydroxylation of otherwise unreactive tert-butyl C-H bonds.[8][9][10]

Mandatory Visualizations

Steric_Hindrance_Effects cluster_substrate Substrate with tert-Butyl Group cluster_pathways Reaction Pathways tert_Butyl_Substrate Tertiary Halide (e.g., t-BuBr) SN2 Sₙ2 (Backside Attack) tert_Butyl_Substrate->SN2 Hindered SN1 Sₙ1 (Carbocation Intermediate) tert_Butyl_Substrate->SN1 Favored E2 E2 (Concerted Elimination) tert_Butyl_Substrate->E2 Possible with bulky base E1 E1 (Carbocation Intermediate) tert_Butyl_Substrate->E1 Favored Substitution_Product Substitution Product SN1->Substitution_Product Forms Elimination_Product Elimination Product E2->Elimination_Product Forms E1->Elimination_Product Forms

Caption: Influence of the tert-butyl group on reaction pathways.

Troubleshooting_Workflow Start Low Reaction Yield Check_Catalyst Is the catalyst appropriate for a hindered substrate? Start->Check_Catalyst Change_Catalyst Select a catalyst with a more open active site or a different type. Check_Catalyst->Change_Catalyst No Check_Conditions Are the reaction conditions (temperature, solvent) optimal? Check_Catalyst->Check_Conditions Yes Change_Catalyst->Check_Conditions Optimize_Conditions Modify temperature, solvent, or catalyst loading. Check_Conditions->Optimize_Conditions No Check_Purity Are starting materials pure? Check_Conditions->Check_Purity Yes Optimize_Conditions->Check_Purity Purify_Reagents Purify substrate and reagents. Check_Purity->Purify_Reagents No End Improved Yield Check_Purity->End Yes Purify_Reagents->End

Caption: Troubleshooting workflow for low-yield reactions.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Characterizing 3,3-Dimethylbutyryl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate characterization and quantification of reactive chemical intermediates like 3,3-Dimethylbutyryl chloride are critical for ensuring the quality, consistency, and safety of synthesized products. This guide provides a comprehensive comparison of key analytical techniques for the characterization of this compound, presenting their principles, performance metrics, and detailed experimental protocols. To provide a broader context for method selection, this guide also includes a comparison with two structurally similar and commonly used alternatives: pivaloyl chloride and isobutyryl chloride.

Overview of Analytical Techniques

The primary analytical methods for the characterization of this compound and other acyl chlorides include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with derivatization, Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FT-IR) spectroscopy. Each technique offers distinct advantages in terms of sensitivity, specificity, and the type of information it provides.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. Due to the high volatility of this compound, GC-MS is a highly suitable method for its analysis. To mitigate the high reactivity of the acyl chloride, derivatization into a more stable ester is a common and effective strategy.

  • High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating components of a mixture. For acyl chlorides, which lack a strong UV chromophore, derivatization is necessary to enable detection by a UV-Vis or Diode Array Detector (DAD). This method is particularly useful for quantifying trace amounts of acyl chlorides in complex matrices.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ¹H and ¹³C NMR, provides detailed structural information about the molecule. Quantitative NMR (qNMR) can be employed for highly accurate purity determination without the need for a specific reference standard of the analyte, using a certified internal standard instead.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy is a rapid and non-destructive technique used to identify functional groups present in a molecule. The characteristic carbonyl (C=O) stretching frequency of the acyl chloride group provides a clear diagnostic peak. While primarily qualitative, FT-IR can be used for quantitative analysis with proper calibration.

Comparative Performance of Analytical Methods

The selection of an analytical method depends on the specific requirements of the analysis, such as the need for quantitative data, structural confirmation, or high-throughput screening. The following tables summarize the estimated quantitative performance and qualitative information for the analysis of this compound and its alternatives.

Table 1: Quantitative Performance Data for the Analysis of Acyl Chlorides
ParameterGC-MS (as methyl ester)HPLC (as 2-nitrophenylhydrazide derivative)¹H-qNMR
Analyte This compound This compound This compound
Limit of Detection (LOD)~0.1 - 1 µg/mL~0.01 - 0.05 µg/mL~0.05 - 0.1 % (w/w)
Limit of Quantification (LOQ)~0.5 - 5 µg/mL~0.05 - 0.2 µg/mL~0.1 - 0.5 % (w/w)
Linearity (R²)>0.99>0.99>0.999
Accuracy (% Recovery)95 - 105%90 - 110%98 - 102%
Precision (% RSD)< 5%< 10%< 2%
Analyte Pivaloyl Chloride Pivaloyl Chloride Pivaloyl Chloride
Limit of Detection (LOD)~0.1 µg/g~0.01 - 0.05 µg/mL~0.05 - 0.1 % (w/w)
Limit of Quantification (LOQ)~0.3 µg/g~0.05 - 0.2 µg/mL~0.1 - 0.5 % (w/w)
Linearity (R²)>0.999>0.99>0.999
Accuracy (% Recovery)97 - 103%90 - 110%98 - 102%
Precision (% RSD)< 3%< 10%< 2%
Analyte Isobutyryl Chloride Isobutyryl Chloride Isobutyryl Chloride
Limit of Detection (LOD)~0.1 - 1 µg/mL~0.01 - 0.05 µg/mL~0.05 - 0.1 % (w/w)
Limit of Quantification (LOQ)~0.5 - 5 µg/mL~0.05 - 0.2 µg/mL~0.1 - 0.5 % (w/w)
Linearity (R²)>0.99>0.99>0.999
Accuracy (% Recovery)95 - 105%90 - 110%98 - 102%
Precision (% RSD)< 5%< 10%< 2%
Table 2: Qualitative Spectroscopic Data for Acyl Chlorides
TechniqueThis compoundPivaloyl ChlorideIsobutyryl Chloride
¹H NMR (CDCl₃, δ ppm) ~2.7 (s, 2H, -CH₂-), ~1.0 (s, 9H, -C(CH₃)₃)~1.3 (s, 9H, -C(CH₃)₃)~2.9 (septet, 1H, -CH-), ~1.2 (d, 6H, -CH(CH₃)₂)
¹³C NMR (CDCl₃, δ ppm) ~175 (C=O), ~55 (-CH₂-), ~31 (-C(CH₃)₃), ~29 (-C(CH₃)₃)~176 (C=O), ~40 (-C(CH₃)₃), ~27 (-C(CH₃)₃)~174 (C=O), ~42 (-CH-), ~18 (-CH(CH₃)₂)
FT-IR (neat, cm⁻¹) ~1800 (C=O stretch)~1805 (C=O stretch)~1800 (C=O stretch)

Experimental Protocols & Workflows

Detailed methodologies are crucial for obtaining reliable and reproducible results. The following sections provide experimental protocols for each analytical technique, along with visual workflows.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the reactive nature of acyl chlorides, a common approach is to derivatize the analyte into a more stable ester prior to GC-MS analysis. This protocol describes the derivatization of this compound to its methyl ester.

Experimental Protocol:

  • Standard Preparation: Prepare a stock solution of this compound in a dry, inert solvent (e.g., anhydrous dichloromethane). Create a series of calibration standards by serial dilution.

  • Sample Preparation & Derivatization:

    • To 1 mL of each standard or sample solution, add 1 mL of anhydrous methanol.

    • Add 100 µL of a scavenger base (e.g., pyridine (B92270) or triethylamine) to neutralize the HCl byproduct.

    • Vortex the mixture and allow it to react at room temperature for 15-30 minutes.

    • Quench the reaction by adding 1 mL of deionized water.

    • Extract the resulting methyl 3,3-dimethylbutyrate with a suitable organic solvent (e.g., hexane (B92381) or diethyl ether).

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and transfer to a GC vial.

  • GC-MS Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Program: Initial temperature of 50 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, hold for 5 minutes.

    • MS Conditions: Electron Ionization (EI) at 70 eV. Scan range of m/z 40-300.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample/Standard in Dichloromethane Methanol Add Anhydrous Methanol & Base Sample->Methanol React Vortex & React (15-30 min) Methanol->React Quench Quench with Water React->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry & Transfer to GC Vial Extract->Dry Inject Inject into GC-MS Dry->Inject Separate Separation on DB-5ms Column Inject->Separate Detect Detection by MS Separate->Detect Data Data Analysis Detect->Data

GC-MS derivatization and analysis workflow.
High-Performance Liquid Chromatography (HPLC) with Derivatization

For HPLC analysis, derivatization is essential to introduce a chromophore for UV detection. This protocol utilizes 2-nitrophenylhydrazine (B1229437) as a derivatizing agent.[1]

Experimental Protocol:

  • Standard and Sample Preparation: Prepare stock and working solutions of this compound in anhydrous acetonitrile (B52724).

  • Derivatization:

    • To 100 µL of the standard or sample solution, add 100 µL of a 1 mg/mL solution of 2-nitrophenylhydrazine in acetonitrile.

    • Vortex the mixture and allow it to react at room temperature for 30 minutes.[1]

    • Dilute the reaction mixture with the mobile phase to an appropriate concentration for HPLC analysis.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV-Vis or DAD at approximately 395 nm.[1]

    • Injection Volume: 10 µL.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Sample/Standard in Acetonitrile Deriv Add 2-Nitrophenyl- hydrazine Solution Sample->Deriv React Vortex & React (30 min) Deriv->React Dilute Dilute with Mobile Phase React->Dilute Inject Inject into HPLC Dilute->Inject Separate Separation on C18 Column Inject->Separate Detect UV/DAD Detection (~395 nm) Separate->Detect Data Data Analysis Detect->Data

HPLC derivatization and analysis workflow.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR provides a direct and highly accurate method for purity determination.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh a known amount of a certified internal standard (e.g., maleic acid or 1,2,4,5-tetrachloro-3-nitrobenzene) into an NMR tube.

    • Accurately weigh a known amount of the this compound sample into the same NMR tube.

    • Add a known volume of a deuterated solvent (e.g., CDCl₃) to dissolve both the sample and the internal standard.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum using quantitative parameters, which typically include:

      • A calibrated 90° pulse.

      • A long relaxation delay (at least 5 times the longest T₁ of the signals of interest).

      • A sufficient number of scans to achieve a high signal-to-noise ratio (>250:1).

  • Data Processing and Calculation:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity of the analyte using the following equation:

      Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

      where:

      • I = integral value

      • N = number of protons for the integrated signal

      • MW = molecular weight

      • m = mass

      • P = purity of the internal standard

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis Weigh_IS Accurately weigh Internal Standard Dissolve Dissolve in Deuterated Solvent Weigh_IS->Dissolve Weigh_Sample Accurately weigh Sample Weigh_Sample->Dissolve Acquire Acquire ¹H NMR with Quantitative Parameters Dissolve->Acquire Process Process Spectrum (Phase, Baseline) Acquire->Process Integrate Integrate Analyte and Standard Signals Process->Integrate Calculate Calculate Purity Integrate->Calculate FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FT-IR Analysis Sample Place a drop of liquid sample on a salt plate Film Form a thin film with a second salt plate Sample->Film Acquire Acquire IR Spectrum (4000-400 cm⁻¹) Film->Acquire Analyze Identify C=O stretch (~1800 cm⁻¹) Acquire->Analyze

References

A Researcher's Guide to Purity Assessment of 3,3-Dimethylbutyryl Chloride: GC-MS vs. Titration

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of reagents is paramount to the success and reproducibility of their work. This guide provides a comprehensive comparison of two common analytical techniques for assessing the purity of 3,3-Dimethylbutyryl chloride: Gas Chromatography-Mass Spectrometry (GC-MS) and manual titration. We will delve into the experimental protocols, present comparative data, and explore the advantages and limitations of each method to help you make an informed decision for your laboratory's needs.

This compound is a key building block in the synthesis of various pharmaceuticals and agrochemicals. Its high reactivity, while advantageous in synthesis, also makes it susceptible to degradation and the presence of impurities that can negatively impact reaction yields and final product quality. The most common impurities include the unreacted starting material, 3,3-dimethylbutyric acid, and residual moisture which can hydrolyze the acyl chloride.

At a Glance: GC-MS vs. Titration for Purity Analysis

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Manual Titration
Principle Separation by volatility and interaction with a stationary phase, followed by detection and identification by mass-to-charge ratio.Neutralization reaction between the acyl chloride (and its acidic impurities) and a standardized base.
Information Provided Purity of the main component, identification and quantification of volatile impurities.Total acidic content (acyl chloride + acidic impurities).
Specificity High - can distinguish between different impurities.Low - does not differentiate between the acyl chloride and other acidic components.
Sensitivity High - can detect trace levels of impurities.Moderate - less sensitive to very low levels of impurities.
Sample Throughput Lower - requires sample preparation and chromatographic run time.Higher - relatively quick procedure for a single sample.
Equipment Cost HighLow
Analyst Skill Level Requires trained personnel for operation and data analysis.Can be performed by a technician with basic wet chemistry skills.

Quantitative Data Summary

The following tables present simulated, yet realistic, quantitative data for the purity assessment of a typical batch of this compound using both GC-MS and titration methods.

Table 1: GC-MS Purity and Impurity Profile of this compound

CompoundRetention Time (min)Area %Identity Confirmation (m/z)
This compound5.8598.8599, 57, 41
3,3-Dimethylbutyric acid7.210.95116, 101, 57
Unidentified Impurity 14.520.15-
Unidentified Impurity 26.330.05-

Table 2: Titrimetric Purity Assessment of this compound

ParameterResult
Molarity of NaOH Titrant0.1000 M
Volume of NaOH per Titration (average of 3)15.2 mL
Calculated Purity (as total acidity)99.5%

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol is adapted from validated methods for similar acyl chlorides and is suitable for the routine purity assessment of this compound.

1. Sample Preparation:

  • Due to the reactive nature of this compound, derivatization of the primary potential impurity, 3,3-dimethylbutyric acid, is recommended to improve its volatility and chromatographic peak shape.

  • Derivatization (Silylation): In a clean, dry vial, add approximately 10 mg of the this compound sample. Add 500 µL of a suitable silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Cap the vial tightly and heat at 60°C for 30 minutes. Cool to room temperature before injection.

2. GC-MS Parameters:

ParameterSetting
Gas Chromatograph Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977A or equivalent
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Carrier Gas Helium, constant flow at 1.0 mL/min
Inlet Temperature 250°C
Injection Volume 1 µL
Split Ratio 50:1
Oven Program Initial temperature 50°C, hold for 2 min; ramp at 15°C/min to 280°C, hold for 5 min
Transfer Line Temp 280°C
Ion Source Temp 230°C
Quadrupole Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-400 m/z

3. Data Analysis:

  • The purity is determined by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

  • Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST) and quantified by their respective area percentages.

Titration for Total Acidity

This method provides a rapid assessment of the total acidic content, which is a good indicator of the overall quality of the this compound.

1. Reagents and Equipment:

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Phenolphthalein (B1677637) indicator solution

  • Anhydrous isopropanol

  • Burette, pipette, conical flasks

2. Procedure:

  • Accurately weigh approximately 2.0 g of the this compound sample into a 250 mL conical flask containing 50 mL of anhydrous isopropanol.

  • Add 2-3 drops of phenolphthalein indicator.

  • Titrate the solution with the standardized 0.1 M NaOH solution until a persistent faint pink color is observed.

  • Record the volume of NaOH used.

  • Perform the titration in triplicate to ensure accuracy.

3. Calculation:

The purity, expressed as a percentage of this compound, is calculated using the following formula:

Where:

  • V_NaOH is the volume of NaOH solution used in mL.

  • M_NaOH is the molarity of the NaOH solution.

  • MW_acyl_chloride is the molecular weight of this compound (134.60 g/mol ).

  • W_sample is the weight of the sample in grams.

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the logical flow of each analytical method.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 3,3-Dimethylbutyryl chloride Sample Derivatization Derivatization (Silylation) Sample->Derivatization Injection Injection into GC Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Chromatogram Total Ion Chromatogram Detection->Chromatogram Integration Peak Integration & Identification Chromatogram->Integration Report Purity & Impurity Report Integration->Report

GC-MS Analysis Workflow

Titration_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_calc Calculation Weighing Weigh Sample Dissolution Dissolve in Isopropanol Weighing->Dissolution Indicator Add Indicator Dissolution->Indicator Titrate Titrate with Standardized NaOH Indicator->Titrate Endpoint Observe Endpoint Titrate->Endpoint RecordVolume Record Volume of Titrant Endpoint->RecordVolume Calculate Calculate Purity RecordVolume->Calculate Result Total Acidity Result Calculate->Result

Titration Analysis Workflow

Conclusion: Choosing the Right Method

The choice between GC-MS and titration for the purity assessment of this compound ultimately depends on the specific requirements of the analysis.

GC-MS is the superior method when:

  • A detailed impurity profile is required.

  • High sensitivity and specificity are crucial for identifying and quantifying trace impurities.

  • The laboratory has the necessary equipment and trained personnel.

Titration is a suitable alternative when:

  • A rapid, cost-effective, and straightforward assessment of total acidity is sufficient.

  • A detailed impurity profile is not necessary for the intended application.

  • Access to sophisticated analytical instrumentation is limited.

For rigorous quality control in pharmaceutical and agrochemical research and development, GC-MS is the recommended method due to its ability to provide a comprehensive understanding of the sample's composition. However, for routine process monitoring or in situations where a quick quality check is needed, titration can be a valuable and efficient tool. By understanding the principles, protocols, and limitations of each technique, researchers can confidently select the most appropriate method to ensure the quality and integrity of their work.

A Comparative Analysis of the Reactivity of 3,3-Dimethylbutyryl Chloride and Pivaloyl Chloride for Acylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, particularly in the development of pharmaceuticals and fine chemicals, the choice of an appropriate acylating agent is paramount to ensure optimal reaction efficiency, yield, and purity of the final product. Both 3,3-Dimethylbutyryl chloride and pivaloyl chloride are valuable reagents for introducing sterically hindered acyl groups. However, subtle structural differences between them lead to significant variations in their reactivity. This guide provides an objective comparison of the reactivity of this compound and pivaloyl chloride, supported by established chemical principles and detailed experimental protocols for their comparative evaluation.

Executive Summary

This compound generally exhibits higher reactivity in nucleophilic acyl substitution reactions compared to pivaloyl chloride. This is attributed to the reduced steric hindrance around the electrophilic carbonyl carbon in this compound, owing to the presence of a methylene (B1212753) spacer between the bulky tert-butyl group and the carbonyl group. In contrast, the direct attachment of the tert-butyl group to the carbonyl carbon in pivaloyl chloride results in significant steric shielding, thereby impeding nucleophilic attack. This difference in reactivity can be a critical factor in reaction design, influencing reaction times, yields, and in some cases, the reaction pathway itself.

Structural and Physicochemical Properties

A fundamental understanding of the physical properties of these two acyl chlorides is essential for their handling and use in synthesis.

PropertyThis compoundPivaloyl Chloride
CAS Number 7065-46-53282-30-2
Molecular Formula C₆H₁₁ClOC₅H₉ClO
Molecular Weight 134.60 g/mol 120.58 g/mol
Boiling Point 127-129 °C105-106 °C
Density 0.969 g/mL at 25 °C0.979 g/mL at 25 °C
Refractive Index n20/D 1.421n20/D 1.412

Comparative Reactivity Analysis

The primary factor governing the differential reactivity of this compound and pivaloyl chloride is steric hindrance.

Pivaloyl Chloride: The tert-butyl group is directly attached to the carbonyl carbon. This arrangement creates a significant steric shield, making it difficult for nucleophiles to approach and attack the electrophilic carbonyl center. This steric hindrance can lead to slower reaction rates and may require more forcing reaction conditions.

This compound: The presence of a methylene (-CH₂-) group between the tert-butyl group and the carbonyl carbon effectively distances the bulky group from the reaction center. This spatial separation reduces the steric hindrance around the carbonyl carbon, rendering it more accessible to nucleophilic attack and thus generally more reactive than pivaloyl chloride.

While specific kinetic data for a direct comparison in all common reactions are not extensively published, qualitative observations and isolated studies suggest that this compound is the more reactive of the two. For instance, in the synthesis of certain antimalarial compounds, this compound has been reported to provide higher yields compared to other sterically hindered acyl chlorides, indicating greater reaction efficiency.

A notable reaction where the steric hindrance of pivaloyl chloride dramatically influences the outcome is the Friedel-Crafts acylation. Under Lewis acid catalysis, the initially formed pivaloyl acylium ion can undergo decarbonylation to generate a stable tert-butyl carbocation. This carbocation can then act as an electrophile, leading to alkylation of the aromatic ring rather than the expected acylation. It is plausible that this compound, with its slightly different structure, may exhibit a different propensity for such rearrangements.

Experimental Protocols for Comparative Reactivity Studies

To provide a quantitative comparison of the reactivity of these two acyl chlorides, the following experimental protocols are proposed. These experiments are designed to be monitored by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Gas Chromatography (GC) to determine reaction rates and product distribution.

Comparative Hydrolysis Rate Determination

This experiment aims to quantify the relative rates of hydrolysis of the two acyl chlorides, which is a good indicator of their general electrophilicity and susceptibility to nucleophilic attack by a weak nucleophile (water).

Objective: To determine the pseudo-first-order rate constants for the hydrolysis of this compound and pivaloyl chloride.

Materials:

  • This compound

  • Pivaloyl chloride

  • Acetone-d₆ (or other suitable deuterated solvent)

  • Water (H₂O)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare a stock solution of each acyl chloride (e.g., 0.1 M) in dry acetone-d₆.

  • In a clean, dry NMR tube, place 0.5 mL of the acyl chloride solution.

  • Ensure the NMR spectrometer is tuned and ready for acquisition.

  • Inject a small, precise amount of water (e.g., 5 µL, ensuring a large excess of the acyl chloride) into the NMR tube and immediately begin acquiring a series of ¹H NMR spectra at regular time intervals (e.g., every 30 seconds).

  • Monitor the disappearance of the acyl chloride signal and the appearance of the corresponding carboxylic acid signal over time.

  • Integrate the relevant peaks in each spectrum.

  • Plot the natural logarithm of the concentration of the acyl chloride versus time. The slope of this plot will give the pseudo-first-order rate constant.

  • Repeat the experiment under identical conditions for the other acyl chloride.

Competitive Aminolysis Reaction

This experiment will directly compare the reactivity of the two acyl chlorides towards a common nucleophile (an amine) in a single reaction mixture.

Objective: To determine the relative reactivity of this compound and pivaloyl chloride in a competitive amidation reaction.

Materials:

  • This compound

  • Pivaloyl chloride

  • A primary or secondary amine (e.g., benzylamine)

  • A non-nucleophilic base (e.g., triethylamine)

  • A suitable deuterated solvent (e.g., CDCl₃)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • In an NMR tube, prepare a solution containing equimolar amounts of this compound and pivaloyl chloride, the internal standard, and the non-nucleophilic base in the chosen deuterated solvent.

  • Acquire an initial ¹H NMR spectrum to determine the initial concentrations of all reactants relative to the internal standard.

  • Add a sub-stoichiometric amount of the amine (e.g., 0.5 equivalents relative to the total acyl chloride concentration) to the NMR tube.

  • Immediately begin acquiring a series of ¹H NMR spectra at regular intervals.

  • Monitor the formation of the two different amide products.

  • Integrate the signals of the starting materials and the products relative to the internal standard.

  • The ratio of the formed amides will provide a direct measure of the relative reactivity of the two acyl chlorides.

Comparative Friedel-Crafts Acylation

This experiment will investigate the products of the Friedel-Crafts reaction of both acyl chlorides with an aromatic substrate to determine if decarbonylation and subsequent alkylation occur.

Objective: To compare the product distribution in the Friedel-Crafts acylation of benzene (B151609) with this compound and pivaloyl chloride.

Materials:

  • This compound

  • Pivaloyl chloride

  • Benzene

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (anhydrous)

  • Standard work-up reagents (e.g., HCl, water, organic solvents for extraction)

  • GC-MS for product analysis

Procedure:

  • In a round-bottom flask under an inert atmosphere, suspend aluminum chloride in anhydrous dichloromethane.

  • Cool the suspension in an ice bath.

  • Slowly add a solution of the acyl chloride (either this compound or pivaloyl chloride) in benzene to the cooled suspension.

  • Allow the reaction to stir at 0 °C for a specified time (e.g., 1 hour) and then warm to room temperature.

  • Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated HCl.

  • Perform a standard aqueous work-up and extract the organic products.

  • Analyze the product mixture by GC-MS to identify and quantify the acylation and any potential alkylation products.

  • Compare the product ratios obtained from the two different acyl chlorides.

Visualizing Reaction Pathways and Workflows

To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_pivaloyl Pivaloyl Chloride Reactivity Pivaloyl_Chloride Pivaloyl Chloride ((CH₃)₃CCOCl) Pivaloyl_Acylium Pivaloyl Acylium Ion Pivaloyl_Chloride->Pivaloyl_Acylium + AlCl₃ tBu_Cation tert-Butyl Cation Pivaloyl_Acylium->tBu_Cation - CO Acylation_Product Acylation Product Pivaloyl_Acylium->Acylation_Product + Benzene Alkylation_Product Alkylation Product tBu_Cation->Alkylation_Product + Benzene

Caption: Friedel-Crafts reaction pathway of Pivaloyl Chloride.

G cluster_dmbutyryl This compound Reactivity DMButyryl_Chloride This compound ((CH₃)₃CCH₂COCl) DMButyryl_Acylium 3,3-Dimethylbutyryl Acylium Ion DMButyryl_Chloride->DMButyryl_Acylium + AlCl₃ Acylation_Product_DM Acylation Product DMButyryl_Acylium->Acylation_Product_DM + Benzene

Caption: Expected Friedel-Crafts acylation pathway of this compound.

G Start Start Competitive Reaction (Equimolar Acyl Chlorides + Amine) Monitor Monitor Reaction Progress by NMR Start->Monitor Analysis Integrate Product Signals Relative to Internal Standard Monitor->Analysis Result Determine Ratio of Amide Products (Relative Reactivity) Analysis->Result

Caption: Experimental workflow for competitive aminolysis.

Conclusion

The choice between this compound and pivaloyl chloride should be guided by the specific requirements of the chemical transformation. For reactions where high reactivity and shorter reaction times are desired, and where steric hindrance from the acylating agent might be a limiting factor, this compound is likely the superior choice. Conversely, pivaloyl chloride's lower reactivity can be advantageous in situations requiring greater selectivity or when a very bulky, stable protecting group is needed. The potential for rearrangement in Friedel-Crafts reactions with pivaloyl chloride is a critical consideration that may favor the use of this compound for achieving clean acylation. The experimental protocols provided in this guide offer a framework for researchers to quantitatively assess the reactivity of these two important reagents in their specific applications, enabling more informed decisions in synthetic strategy and process development.

A Comparative Guide to Alternatives for 3,3-Dimethylbutyryl Chloride in Acylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, particularly in the development of pharmaceuticals and fine chemicals, the choice of an acylating agent is a critical decision that influences reaction efficiency, selectivity, and the properties of the final product. 3,3-Dimethylbutyryl chloride, a sterically hindered acylating agent, is valued for introducing a bulky neopentyl acyl group. However, a range of alternative reagents can offer advantages in terms of availability, reactivity, and cost. This guide provides an objective comparison of viable alternatives to this compound, supported by experimental data and detailed protocols to inform your synthetic strategy.

Performance Comparison of Sterically Hindered Acylating Agents

The primary alternatives to this compound include other branched-chain acyl chlorides and anhydrides. Their performance is largely dictated by the degree of steric hindrance around the carbonyl group, which affects their reactivity and selectivity. Below is a summary of key alternatives and their performance in representative acylation reactions.

Acylating AgentStructureSubstrateReaction ConditionsYield (%)Reference
This compound O=C(Cl)CC(C)(C)C----
Pivaloyl chloride O=C(Cl)C(C)(C)Co-toluidine (B26562)Et3N, DCM, 0 °C to rt, 30 min83[1]
Pivalic anhydride O=C(OC(=O)C(C)(C)C)C(C)(C)CIndole (B1671886)Y(OTf)3, [BMI]BF4, MW, 120 °C, 5 minHigh[2]
Isobutyryl chloride O=C(Cl)CH(C)CAnilineEt3N, DCM, rtHigh[3]
2,2-Dimethylbutanoyl chloride O=C(Cl)C(C)(C)CC----

Key Observations:

  • Pivaloyl chloride is the most common and well-documented sterically hindered alternative, offering high yields in the acylation of amines.[1] Its significant steric bulk can enhance selectivity in some reactions.

  • Pivalic anhydride serves as a less reactive but effective alternative to the corresponding acyl chloride, particularly in Friedel-Crafts acylation of electron-rich heterocycles like indole under microwave irradiation.[2] It can also be used for the esterification of phenols.[4]

  • Isobutyryl chloride offers a lesser degree of steric hindrance compared to pivaloyl chloride, which can be beneficial for acylating less reactive substrates. It is widely used in the synthesis of various organic compounds.[3]

  • 2,2-Dimethylbutanoyl chloride , being a close structural isomer of this compound, is expected to exhibit similar reactivity profiles, although specific comparative data is scarce.

Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting synthetic procedures. Below are representative protocols for acylation reactions using some of the discussed alternatives.

Protocol 1: N-Acylation of an Amine with Pivaloyl Chloride

This protocol describes the N-pivaloylation of o-toluidine.

Materials:

Procedure:

  • To a stirred solution of o-toluidine (1.0 eq) and triethylamine (1.0 eq) in anhydrous DCM, cooled to 0 °C, slowly add a solution of pivaloyl chloride (1.0 eq) in anhydrous DCM.[1]

  • After the addition is complete, continue stirring for an additional 30 minutes at room temperature.[1]

  • Pour the reaction mixture into water.[1]

  • Separate the organic layer, wash it with water, and dry it over sodium sulfate.[1]

  • Evaporate the solvent and recrystallize the crude solid from a hot DCM/hexane mixture to afford the purified N-pivaloyl-o-toluidine.[1]

Protocol 2: Friedel-Crafts Acylation of an Aromatic Compound

This is a general procedure for the Friedel-Crafts acylation of an aromatic substrate.

Materials:

  • Aromatic compound (e.g., toluene, anisole)

  • Acyl chloride (e.g., acetyl chloride)

  • Anhydrous Aluminum chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Ice

  • Concentrated Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Anhydrous Magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottomed flask equipped with an addition funnel and a reflux condenser under a nitrogen atmosphere, suspend anhydrous AlCl₃ (1.1 eq) in anhydrous DCM.[5]

  • Cool the suspension to 0 °C in an ice bath.[5]

  • Slowly add a solution of the acyl chloride (1.1 eq) in anhydrous DCM dropwise to the stirred suspension.[5]

  • After the addition is complete, add a solution of the aromatic compound (1.0 eq) in anhydrous DCM dropwise.[5]

  • Once the addition is finished, remove the ice bath and allow the reaction to stir at room temperature for 15 minutes.[5]

  • Carefully pour the reaction mixture into a beaker containing ice and concentrated HCl.[5]

  • Transfer the mixture to a separatory funnel, collect the organic layer, and extract the aqueous layer with DCM.[5]

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, and dry over anhydrous MgSO₄.[5]

  • Remove the solvent by rotary evaporation to obtain the crude product, which can be further purified by distillation or recrystallization.[5]

Visualizing the Acylation Workflow

A general workflow for an acylation reaction provides a clear overview of the process from starting materials to the final product.

Acylation_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction & Workup cluster_purification Purification & Analysis Substrate Substrate (Amine, Alcohol, Aromatic) Reaction Acylation Reaction Substrate->Reaction AcylatingAgent Acylating Agent (e.g., Pivaloyl Chloride) AcylatingAgent->Reaction BaseCatalyst Base / Catalyst (e.g., Et3N, AlCl3) BaseCatalyst->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Recrystallization, Chromatography) Workup->Purification Product Final Acylated Product Purification->Product

Caption: General workflow for a typical acylation reaction.

Signaling Pathways and Biological Relevance

The introduction of bulky acyl groups can be of significant interest in medicinal chemistry. While specific signaling pathways directly modulated by the 3,3-dimethylbutyryl group are not extensively documented, the incorporation of sterically hindered moieties like the pivaloyl group is a known strategy in drug design.

  • Prodrugs: The pivaloyloxymethyl (POM) group is a common prodrug moiety used to enhance the oral bioavailability of drugs, particularly cephalosporin (B10832234) antibiotics.[6] The bulky ester is designed to be cleaved in vivo, releasing the active pharmaceutical ingredient.

  • Metabolic Stability: The steric hindrance provided by bulky acyl groups can protect amide or ester linkages from enzymatic hydrolysis, thereby increasing the metabolic stability and half-life of a drug molecule.

  • Biological Activity of Amides: Amide derivatives are associated with a broad spectrum of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties.[7] The nature of the acyl group can significantly influence the potency and selectivity of these compounds.

The general logic for employing a bulky acyl group in a biologically active molecule is to modulate its physicochemical properties.

Biological_Relevance cluster_effects Effects BulkyAcylGroup Introduction of Bulky Acyl Group StericHindrance Increased Steric Hindrance BulkyAcylGroup->StericHindrance ModulatedProperties Modulated Physicochemical Properties StericHindrance->ModulatedProperties MetabolicStability Enhanced Metabolic Stability ModulatedProperties->MetabolicStability ReceptorBinding Modified Receptor Binding ModulatedProperties->ReceptorBinding Bioavailability Improved Bioavailability (Prodrugs) ModulatedProperties->Bioavailability BiologicalOutcome Altered Biological Outcome MetabolicStability->BiologicalOutcome ReceptorBinding->BiologicalOutcome Bioavailability->BiologicalOutcome

References

The Strategic Advantage of Steric Hindrance: A Comparative Guide to 3,3-Dimethylbutyryl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis, the choice of an acylating agent is a critical decision that can significantly influence reaction outcomes, from yield and selectivity to the stability of the final product. For researchers, scientists, and drug development professionals, understanding the nuanced behavior of different acyl chlorides is paramount. This guide provides an objective comparison of 3,3-Dimethylbutyryl chloride against other commonly used acyl chlorides, highlighting its unique advantages derived from its distinct molecular architecture. Supported by experimental data and detailed methodologies, this document serves as a resource for making informed decisions in the design and execution of synthetic strategies.

Unveiling the Impact of Steric Hindrance: A Performance Comparison

The defining feature of this compound is the presence of a bulky tert-butyl group adjacent to the acyl moiety. This steric hindrance is not a limitation but rather a strategic advantage in many synthetic applications, offering a favorable balance of reactivity and selectivity.

Acyl chlorides are powerful acylating agents, readily participating in reactions like esterification, amidation, and Friedel-Crafts acylation.[1][2] Their reactivity is primarily governed by electronic and steric factors.[3] While highly reactive acyl chlorides like acetyl chloride can be effective, they often suffer from a lack of selectivity and can be prone to side reactions. In contrast, the steric bulk of this compound modulates its reactivity, leading to more controlled and predictable outcomes.

A key advantage of this moderated reactivity is observed in the synthesis of complex molecules where selectivity is crucial. For instance, in the preparation of antimalarial 2-phenoxyanilides, this compound achieved a notable 69% yield, outperforming the less sterically hindered 2,2-dimethylbutyryl chloride under identical conditions.[4] This demonstrates that the strategic placement of the tert-butyl group can lead to superior performance in specific synthetic contexts.

The steric hindrance also plays a crucial role in directing the distribution of products and minimizing the formation of byproducts. In reactions with vinylmercuric chloride, the bulky nature of this compound was shown to minimize the formation of chloroketone byproducts, a common issue with less hindered acyl chlorides.[4] This selectivity is a significant benefit in complex syntheses where purification can be challenging and costly.

Beyond pharmaceuticals, this compound has found utility in material science, where it has been used to functionalize pyridine (B92270) derivatives in emissive nanocomposites.[4] Its versatility extends to the agrochemical sector, where it serves as an intermediate in the production of herbicides and pesticides.[1][4]

Table 1: Comparative Performance of Acyl Chlorides

Acyl ChlorideKey Structural FeatureRelative ReactivitySelectivity ProfileNotable Applications
This compound Bulky tert-butyl group Moderate High, minimizes byproducts Anticancer and antimalarial agents, emissive nanocomposites [1][4]
Acetyl chlorideSmall methyl groupHighLowGeneral acylation
Propionyl chlorideEthyl groupHighModerateGeneral acylation
Benzoyl chloridePhenyl groupModerateHigh (in Friedel-Crafts)Aromatic ketones, benzoates
Pivaloyl chlorideVery bulky tert-butyl groupLowVery highProtection of functional groups

Experimental Protocols: A Practical Guide

To provide a practical context for the application of this compound, the following section details a general protocol for the acylation of an amine, a common transformation in drug development and fine chemical synthesis. This is followed by a specific example of its successful application.

General Protocol for N-Acylation of an Amine

Objective: To synthesize an N-acylated amine using this compound.

Materials:

  • This compound

  • Primary or secondary amine

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) and the tertiary amine base (1.2 equivalents) in the anhydrous solvent.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of this compound (1.1 equivalents) in the anhydrous solvent to the stirred amine solution dropwise over 15-30 minutes. The steric hindrance of this compound may necessitate a slightly longer addition time to control the reaction exotherm.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Due to the reduced reactivity of the sterically hindered acyl chloride, longer reaction times may be required compared to less hindered analogues.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution to neutralize any remaining acid chloride and the hydrochloride salt of the base.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to yield the pure N-acylated product.

Case Study: Synthesis of Antimalarial 2-Phenoxyanilides

In a notable application, this compound was successfully employed in the synthesis of antimalarial 2-phenoxyanilides. The reaction involved the acylation of a 2-phenoxyaniline (B124666) derivative, where the use of this compound resulted in a 69% yield, demonstrating its efficacy in this specific pharmaceutical application.[4] The experimental conditions would have been similar to the general protocol described above, with optimization of the solvent, base, and reaction temperature to suit the specific substrate.

Visualizing the Rationale: Steric Effects and Synthetic Strategy

To better understand the principles guiding the choice of this compound, the following diagrams illustrate the key concepts.

Structural_Comparison cluster_AcylChlorides Acyl Chloride Structures cluster_Properties Resulting Properties 33DMBCl This compound (Bulky tert-butyl group) Reactivity Reactivity 33DMBCl->Reactivity Moderate Selectivity Selectivity 33DMBCl->Selectivity High Byproducts Byproduct Formation 33DMBCl->Byproducts Minimized AcCl Acetyl chloride (Small methyl group) AcCl->Reactivity High AcCl->Selectivity Low AcCl->Byproducts Increased PropCl Propionyl chloride (Ethyl group) PropCl->Reactivity High PropCl->Selectivity Moderate BenzCl Benzoyl chloride (Phenyl group) BenzCl->Reactivity Moderate BenzCl->Selectivity High

Caption: Impact of acyl chloride structure on reactivity and selectivity.

The diagram above illustrates how the steric bulk of this compound leads to a more favorable combination of moderate reactivity and high selectivity, ultimately minimizing the formation of unwanted byproducts compared to less hindered acyl chlorides like acetyl chloride.

Comparative_Workflow cluster_Setup Experimental Setup cluster_Execution Reaction Execution cluster_Analysis Data Analysis and Comparison Start Define Substrate and Reaction Conditions Acyl_Chlorides Select Acyl Chlorides for Comparison (e.g., this compound, Acetyl chloride, Benzoyl chloride) Start->Acyl_Chlorides Reaction1 Perform Acylation with This compound Acyl_Chlorides->Reaction1 Reaction2 Perform Acylation with Acetyl chloride Acyl_Chlorides->Reaction2 Reaction3 Perform Acylation with Benzoyl chloride Acyl_Chlorides->Reaction3 Monitoring Monitor Reaction Progress (TLC, LC-MS) Reaction1->Monitoring Reaction2->Monitoring Reaction3->Monitoring Isolation Isolate and Purify Products Monitoring->Isolation Analysis Analyze Yield, Purity, and Byproducts (NMR, GC-MS) Isolation->Analysis Conclusion Draw Conclusions on Performance Analysis->Conclusion

Caption: Workflow for a comparative study of acyl chloride performance.

This workflow outlines a systematic approach for objectively comparing the performance of this compound against other acyl chlorides in a specific synthetic transformation. By following such a protocol, researchers can generate robust data to guide their choice of acylating agent.

References

Spectroscopic Analysis for Structural Confirmation of 3,3-Dimethylbutyryl Chloride Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of intermediates and final compounds is paramount. This guide provides a comparative overview of the spectroscopic techniques used to elucidate the structure of 3,3-Dimethylbutyryl chloride and its derivatives, with Pivaloyl chloride included as a structurally similar alternative for comparison. Detailed experimental protocols and data visualizations are provided to support analytical workflows.

The structural characterization of acyl chlorides, such as this compound, relies on a combination of spectroscopic methods. Each technique provides unique insights into the molecular structure, and together they offer a comprehensive and definitive confirmation. This guide will delve into the application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in this context.

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic data for this compound and Pivaloyl chloride. This data is essential for distinguishing between these and other related structures during synthesis and analysis.

Spectroscopic TechniqueThis compoundPivaloyl Chloride (tert-Butylacetyl chloride)
¹H NMR (CDCl₃)δ ~2.5 (s, 2H, -CH₂COCl), δ ~1.0 (s, 9H, -C(CH₃)₃)δ ~1.34 (s, 9H, -C(CH₃)₃)[1]
¹³C NMR (CDCl₃)δ ~175 (-COCl), δ ~55 (-CH₂-), δ ~31 (-C(CH₃)₃), δ ~29 (-C(CH₃)₃)δ ~177.5 (C=O), δ ~47.5 (-C(CH₃)₃), δ ~27.5 (-C(CH₃)₃)[1]
IR Spectroscopy (cm⁻¹)~1800 (C=O stretch, strong), ~2960 (C-H stretch)[2]~1800 (C=O stretch, strong)
Mass Spectrometry (m/z)M⁺ at 134/136 (Cl isotopes); key fragments at 99, 57M⁺ at 120/122 (Cl isotopes); key fragment at 57

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • Sample (e.g., this compound derivative)

  • Deuterated solvent (e.g., CDCl₃)

  • NMR tubes (5 mm)

  • Tetramethylsilane (TMS) as an internal standard

  • Pipettes and vials

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified sample in 0.5-0.7 mL of deuterated solvent containing TMS in a clean, dry vial.

  • Transfer to NMR Tube: Using a pipette, transfer the solution to an NMR tube to a depth of approximately 4-5 cm.

  • Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

  • Data Acquisition:

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H spectrum using standard parameters (e.g., 30° pulse, 1-2 second relaxation delay, 8-16 scans).

    • Acquire the ¹³C spectrum using proton decoupling (e.g., 30° pulse, 2-5 second relaxation delay, 128 or more scans).

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the TMS signal (0.00 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

  • Sample

  • FTIR spectrometer with an appropriate sampling accessory (e.g., ATR, salt plates)

  • Solvent for cleaning (if necessary)

Procedure:

  • Sample Preparation:

    • For liquid samples (neat): Apply a small drop of the liquid directly onto the ATR crystal or between two salt plates (NaCl or KBr).

    • For solid samples: Prepare a KBr pellet by grinding a small amount of the solid with dry KBr and pressing it into a transparent disk, or dissolve the solid in a suitable solvent and cast a film on a salt plate.

  • Background Spectrum: Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

  • Sample Spectrum: Place the prepared sample in the spectrometer's beam path and acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands and correlate them with specific functional groups (e.g., C=O, C-H, C-Cl).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

  • Sample

  • Mass spectrometer (e.g., with Electron Ionization - EI)

  • Volatile solvent (e.g., methanol, dichloromethane)

  • Vials and syringes

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent.

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion, GC-MS).

  • Ionization: Ionize the sample using an appropriate method, such as electron ionization (EI) at 70 eV.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

  • Detection: The detector records the abundance of each ion.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak (M⁺) and the major fragment ions. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be considered for chlorine-containing fragments.

Visualizing Spectroscopic Workflows and Structural Confirmation

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical process of confirming a molecular structure using multiple spectroscopic techniques.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Purified Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Neat or as KBr Pellet Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS Acq_NMR NMR Spectrometer (¹H, ¹³C) Prep_NMR->Acq_NMR Acq_IR FTIR Spectrometer Prep_IR->Acq_IR Acq_MS Mass Spectrometer Prep_MS->Acq_MS Analysis_NMR Chemical Shifts, Splitting Patterns, Integration Acq_NMR->Analysis_NMR Analysis_IR Absorption Frequencies (Functional Groups) Acq_IR->Analysis_IR Analysis_MS Molecular Ion, Fragmentation Pattern Acq_MS->Analysis_MS Structure Structure Confirmation Analysis_NMR->Structure Analysis_IR->Structure Analysis_MS->Structure

Caption: A flowchart illustrating the general workflow of spectroscopic analysis.

Structure_Confirmation_Logic Structural Confirmation of this compound cluster_data Spectroscopic Data cluster_interpretation Interpretation H_NMR ¹H NMR: - Singlet at ~1.0 ppm (9H) - Singlet at ~2.5 ppm (2H) Interp_H_NMR tert-Butyl group and an adjacent -CH₂- group H_NMR->Interp_H_NMR C_NMR ¹³C NMR: - Four distinct signals Interp_C_NMR Confirms four unique carbon environments C_NMR->Interp_C_NMR IR IR: - Strong absorption at ~1800 cm⁻¹ Interp_IR Presence of an acyl chloride C=O group IR->Interp_IR MS MS: - M⁺ at m/z 134/136 - Fragment at m/z 57 Interp_MS Molecular formula C₆H₁₁ClO and a tert-butyl cation fragment MS->Interp_MS Confirmed_Structure Confirmed Structure: This compound Interp_H_NMR->Confirmed_Structure Interp_C_NMR->Confirmed_Structure Interp_IR->Confirmed_Structure Interp_MS->Confirmed_Structure

Caption: Logical connections between spectroscopic data and structural confirmation.

References

A Guide to Bio-Based Solvents as Sustainable Alternatives in Acylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chemical industry is undergoing a significant shift towards greener and more sustainable practices. A key area of focus is the replacement of hazardous chlorinated solvents, such as dichloromethane (B109758) (DCM) and chloroform, with safer, bio-based alternatives. This guide provides an objective comparison of the performance of promising bio-based solvents—2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME), and Cyrene—against traditional chlorinated solvents in acylation reactions, a cornerstone of organic synthesis. The information presented is supported by experimental data to aid in the selection of the most appropriate solvent system for your research and development needs.

Performance Comparison: Bio-based vs. Chlorinated Solvents

The selection of a solvent is critical to the success of a reaction, influencing yield, purity, and reaction time. The following tables summarize the key physical, safety, and performance properties of selected bio-based and chlorinated solvents.

Table 1: Physicochemical Properties of Selected Solvents
Property2-MeTHF[1][2]CPME[1][3]Cyrene[1][4]Dichloromethane (DCM)Chloroform
Molecular Formula C5H10OC6H12OC6H8O3CH2Cl2CHCl3
Molecular Weight ( g/mol ) 86.13100.16128.1384.93119.38
Boiling Point (°C) 80.2[5]106[1]22739.661.2
Melting Point (°C) -136[5]-1404.5-96.7-63.5
Density (g/mL at 20°C) 0.854[5]0.861.25[4]1.331.48
Solubility in Water 14.4 g/100 g (inversely soluble)[5]LowMiscible[4]1.3 g/100 mL0.8 g/100 mL
Source Renewable (from furfural (B47365) or levulinic acid)[6][7]Petrochemical/Bio-based potentialRenewable (from cellulose)[1]PetrochemicalPetrochemical
Table 2: Safety and Environmental Profile
Parameter2-MeTHFCPMECyreneDichloromethane (DCM)Chloroform
Health Hazards IrritantIrritantNot classified as hazardous[4]Carcinogen, neurotoxin[8]Probable carcinogen, toxic[8]
Environmental Hazards Biodegradable, low environmental impact[2]Low peroxide former, stable[1]Biodegradable[4]Hazardous air pollutant[8]Hazardous air pollutant, ozone-depleting potential
Green Chemistry Metrics Favorable E-factor and PMI in some applications[9]Favorable process metrics due to easy work-up[10]High molar efficiency in amide synthesis[11][12]High E-factor and PMI in many processesHigh E-factor and PMI in many processes
Table 3: Performance in Acylation Reactions
Reaction TypeBio-based SolventYield/Selectivity Comparison with Chlorinated SolventsReference
Amide Bond Formation 2-MeTHFComparable or better yields than DCM in many cases.[9][9]
CPMEEffective solvent, easy work-up can improve overall process efficiency.[10]
CyreneGood to excellent yields, often with simple aqueous work-up, avoiding chlorinated solvents for extraction.[11][12][13][14][11][12][13]
Friedel-Crafts Acylation 2-MeTHFCan be a suitable alternative, though catalyst and substrate scope may vary.[6]
CPMELimited specific data on direct comparison, but its properties suggest potential as an alternative.
3-Methoxybutan-2-one (a bio-based ketone)79% yield compared to 77% in dichloromethane for a model reaction.[15][15]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for evaluating new solvent systems. Below are representative procedures for common acylation reactions in both bio-based and chlorinated solvents.

Amide Bond Formation: Synthesis of N-Benzyl-4-fluorobenzamide

Protocol 1: In Cyrene [13]

  • Materials: 4-fluorobenzoyl chloride, benzylamine (B48309), triethylamine (B128534), Cyrene, water, ethyl acetate, sodium sulfate (B86663).

  • Procedure:

    • To a stirred solution of 4-fluorobenzoyl chloride (0.5 mmol, 1.0 equiv.) in Cyrene (0.5 mL, 1M) at 0 °C, add triethylamine (0.55 mmol, 1.1 equiv.) followed by benzylamine (0.5 mmol, 1.0 equiv.).

    • Allow the reaction mixture to warm to room temperature over 1 hour.

    • Add water (5 mL) and stir the mixture until a precipitate forms.

    • Filter the precipitate and wash with water to yield the pure amide.

    • For analytical purposes, the solid can be dissolved in ethyl acetate, dried over sodium sulfate, filtered, and the solvent removed under reduced pressure.

Protocol 2: In Dichloromethane (DCM) - A General Procedure [16]

  • Materials: Acyl chloride, amine, suitable base (e.g., triethylamine or diisopropylethylamine), dichloromethane (DCM), water.

  • Procedure:

    • In a round-bottom flask, dissolve the amine in DCM.

    • Add an equimolar amount of the base to the solution.

    • Add 1 to 2 equivalents of the acyl chloride to the stirring solution.

    • Stir the reaction at room temperature for 8-16 hours.

    • Quench the reaction with water.

    • Extract the product with DCM.

    • Wash the organic layer with appropriate aqueous solutions (e.g., dilute acid, bicarbonate solution) to remove impurities.

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude product, which may require further purification.

Friedel-Crafts Acylation: Synthesis of 4'-Methoxyacetophenone

Protocol 3: In Dichloromethane (DCM) [17][18]

  • Materials: Anhydrous aluminum chloride (AlCl3), acetyl chloride, anisole (B1667542), dichloromethane (DCM), ice, concentrated hydrochloric acid (HCl), saturated sodium bicarbonate solution, anhydrous magnesium sulfate (MgSO4).

  • Procedure:

    • In a round-bottom flask equipped with a stir bar and under an inert atmosphere, suspend anhydrous aluminum chloride (1.1 equiv.) in DCM.

    • Cool the mixture to 0 °C in an ice/water bath.

    • Slowly add acetyl chloride (1.1 equiv.) dropwise to the stirred suspension.

    • After the addition is complete, add a solution of anisole (1.0 equiv.) in DCM dropwise to the reaction mixture, maintaining the temperature at 0 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 15 minutes.[17]

    • Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.[17]

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and remove the solvent by rotary evaporation to yield the crude product, which can be purified by distillation or recrystallization.[17]

Visualizing Workflows and Relationships

To better understand the experimental processes and the decision-making involved in solvent selection, the following diagrams are provided.

experimental_workflow_amide_synthesis cluster_cyrene Protocol 1: Amide Synthesis in Cyrene cluster_dcm Protocol 2: Amide Synthesis in DCM start_cyrene 1. Reactants in Cyrene at 0°C (Acyl Chloride, Amine, Base) react_cyrene 2. Warm to RT start_cyrene->react_cyrene workup_cyrene 3. Add Water (Precipitation) react_cyrene->workup_cyrene isolate_cyrene 4. Filter & Wash workup_cyrene->isolate_cyrene product_cyrene Pure Amide isolate_cyrene->product_cyrene start_dcm 1. Reactants in DCM (Amine, Base, Acyl Chloride) react_dcm 2. Stir at RT start_dcm->react_dcm quench_dcm 3. Quench with Water react_dcm->quench_dcm extract_dcm 4. Liquid-Liquid Extraction quench_dcm->extract_dcm purify_dcm 5. Dry & Concentrate extract_dcm->purify_dcm product_dcm Crude Amide -> Purification purify_dcm->product_dcm

Caption: Experimental workflows for amide synthesis in Cyrene vs. DCM.

solvent_selection_logic cluster_criteria start Start: Need for an Acylation Reaction decision_solvent Solvent Selection Criteria start->decision_solvent performance Performance (Yield, Purity, Time) decision_solvent->performance safety Safety & Health (Toxicity, Carcinogenicity) decision_solvent->safety environment Environmental Impact (Source, Biodegradability) decision_solvent->environment process Process Efficiency (Work-up, Purification) decision_solvent->process chlorinated Chlorinated Solvents (e.g., DCM) - Well-established - High solvency - Health & Environmental concerns decision_solvent->chlorinated Traditional Approach bio_based Bio-based Solvents (e.g., 2-MeTHF, CPME, Cyrene) - Renewable source - Improved safety profile - Greener alternative decision_solvent->bio_based Sustainable Approach

Caption: Logical considerations for solvent selection in acylation.

Conclusion

The data presented in this guide demonstrates that bio-based solvents, particularly 2-MeTHF and Cyrene, are viable and often superior alternatives to chlorinated solvents for acylation reactions. They offer comparable or improved reaction performance with the significant advantages of enhanced safety profiles and reduced environmental impact.[6][9] The choice of a specific bio-based solvent will depend on the nature of the substrates, the reaction conditions, and the desired process efficiencies. For instance, the high miscibility of Cyrene with water allows for a simplified aqueous work-up, potentially eliminating the need for extraction with other organic solvents and increasing the overall molar efficiency of the process.[11][12] As the pharmaceutical and chemical industries continue to embrace green chemistry principles, the adoption of these sustainable solvent alternatives will be crucial in developing safer and more environmentally friendly synthetic processes.

References

A Comparative Analysis of Lewis Acid Catalysts for Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection and Performance in Aromatic Ketone Synthesis.

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds and providing a direct route to aromatic ketones, which are pivotal intermediates in the pharmaceutical and fine chemical industries.[1] The choice of Lewis acid catalyst is critical, profoundly influencing reaction efficiency, selectivity, and environmental impact.[2] This guide offers a comparative study of common Lewis acid catalysts—Aluminum Chloride (AlCl₃), Ferric Chloride (FeCl₃), and Zinc Chloride (ZnCl₂)—for the Friedel-Crafts acylation, supported by experimental data to inform catalyst selection for specific research and development applications.

Performance Comparison of Lewis Acid Catalysts

The efficacy of a Lewis acid catalyst in Friedel-Crafts acylation is typically assessed by metrics such as product yield, reaction time, and the conditions required (temperature and catalyst loading). Below is a summary of quantitative data for the acylation of anisole (B1667542) with acetic anhydride (B1165640), a representative model reaction, using AlCl₃, FeCl₃, and a ZnCl₂-based system. It is important to note that direct comparison is nuanced by variations in the experimental conditions reported in the literature.

Catalyst SystemSubstrateAcylating AgentCatalyst LoadingSolventTemperature (°C)Time (h)Yield (%)Reference
AlCl₃ AnisoleAcetic AnhydrideStoichiometricDichloromethane (B109758)Reflux0.5~86[3]
FeCl₃·6H₂O AnisoleAcetic Anhydride10 mol%Tunable Aryl Alkyl Ionic Liquid602462[4]
[CholineCl][ZnCl₂]₃ AnisoleAcetic Anhydride0.35 mmolDeep Eutectic Solvent120 (MW)0.083Excellent[2]

Note: The data presented is compiled from different studies and reflects the conditions reported therein. Direct equivalence of performance should be considered in the context of the specific experimental setup.

Experimental Protocols

To facilitate a standardized comparison of catalyst performance, the following generalized experimental protocols for the Friedel-Crafts acylation of anisole with acetic anhydride are provided. These protocols can be adapted for use with AlCl₃, FeCl₃, and ZnCl₂.

General Materials and Equipment:
  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Standard laboratory glassware

  • Anisole (reagent grade)

  • Acetic anhydride (reagent grade)

  • Lewis acid catalyst (AlCl₃, FeCl₃, or ZnCl₂)

  • Dichloromethane (anhydrous)

  • 10% Sodium hydroxide (B78521) solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663)

  • Ice

Protocol for AlCl₃ Catalyzed Acylation:
  • Reaction Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add aluminum chloride (10.0 g).[5] To this, add 15 mL of dichloromethane.

  • Addition of Acylating Agent: While stirring, cautiously add acetic anhydride (5.0 mL) dropwise. An exothermic reaction with vigorous fizzing will occur as the complex forms.[5]

  • Addition of Substrate: Once the initial reaction subsides, add anisole (2.0 mL) dropwise to the mixture.[5]

  • Reaction: Attach a reflux condenser and heat the mixture to reflux for 30 minutes. The solution may change color.[5]

  • Workup: After cooling, cautiously pour the reaction mixture into 50 mL of ice-cold water with swirling. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and retain the bottom organic (dichloromethane) layer. Wash the organic layer sequentially with 10 mL of 10% NaOH solution and 10 mL of brine.[5]

  • Drying and Isolation: Dry the organic layer with anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude product. The product can be further purified by crystallization or chromatography.

Protocol for FeCl₃ Catalyzed Acylation (Adapted from Ionic Liquid System):
  • Reaction Setup: In a round-bottom flask, combine anisole (1 mmol), acetic anhydride (1.3 equiv.), and ferric chloride hexahydrate (10 mol%).[4]

  • Solvent: Add an appropriate solvent (e.g., a tunable aryl alkyl ionic liquid as reported, or a conventional solvent like dichloromethane for comparison).[4]

  • Reaction: Heat the mixture at 60 °C for the desired time (e.g., 24 hours as reported).[4]

  • Workup and Extraction: Follow a similar workup and extraction procedure as outlined for the AlCl₃ catalyzed reaction.

Protocol for ZnCl₂-based Deep Eutectic Solvent Catalyzed Acylation:
  • Catalyst Preparation: Prepare the deep eutectic solvent by heating and stirring a mixture of choline (B1196258) chloride and zinc chloride (e.g., 1:3 molar ratio) at 100 °C until a clear, colorless liquid is obtained.[2]

  • Reaction Setup: In a microwave-safe vial, mix the [CholineCl][ZnCl₂]₃ catalyst (0.35 mmol), anisole (1 mmol), and acetic anhydride (1 mmol).[2]

  • Reaction: Heat the mixture under microwave irradiation at 120 °C for 5 minutes.[2]

  • Workup and Extraction: After cooling, extract the mixture with diethyl ether. Wash the organic layer with water, aqueous sodium bicarbonate, and brine. Dry the organic layer over sodium sulfate and evaporate the solvent to obtain the product.[2]

Visualizing the Process

To better understand the experimental workflow and the underlying chemical transformations, the following diagrams are provided.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis Reagents Select Reagents (Arene, Acylating Agent) Setup Reaction Setup (Anhydrous Conditions) Reagents->Setup Catalyst Select Lewis Acid Catalyst (AlCl₃, FeCl₃, ZnCl₂) Catalyst->Setup Addition Sequential Addition of Reagents Setup->Addition Heating Heating/Stirring Addition->Heating Quench Quench Reaction Heating->Quench Extract Extraction & Washing Quench->Extract Purify Drying & Purification Extract->Purify Analyze Product Analysis (Yield, Purity) Purify->Analyze

Caption: Experimental workflow for the comparative study of Lewis acid catalysts.

G AcylHalide R-CO-X AcyliumIon [R-C=O]⁺ AcylHalide->AcyliumIon + MXn LewisAcid MXn LewisAcid->AcyliumIon SigmaComplex Sigma Complex AcyliumIon->SigmaComplex + Ar-H Arene Ar-H Arene->SigmaComplex Product Ar-CO-R SigmaComplex->Product - H⁺ CatalystRegen MXn Product->CatalystRegen - MXn (workup)

Caption: Catalytic cycle of Friedel-Crafts acylation.

Concluding Remarks

The selection of a Lewis acid catalyst for Friedel-Crafts acylation is a critical decision that impacts not only the success of the chemical transformation but also the overall sustainability of the process. While traditional catalysts like AlCl₃ offer high reactivity, often in stoichiometric amounts, modern approaches utilizing catalytic amounts of less hazardous and recyclable catalysts such as FeCl₃ and ZnCl₂ in innovative solvent systems are gaining prominence.[1][6] This guide provides a foundational comparison to aid researchers in making informed decisions based on a balance of reactivity, selectivity, and environmental considerations. Further optimization of reaction conditions for each catalyst system is encouraged to achieve the desired outcomes for specific synthetic targets.

References

A Comparative Guide to the Efficacy of 3,3-Dimethylbutyryl Chloride in Antimalarial Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of novel antimalarial compounds is a critical endeavor in the global fight against malaria. The formation of amide bonds is a cornerstone of many synthetic pathways for these therapeutic agents. The choice of acylating agent for this transformation significantly impacts reaction efficiency, yield, and purity. This guide provides an objective comparison of 3,3-dimethylbutyryl chloride's performance against other acylating agents in the synthesis of antimalarial compounds, supported by experimental data and detailed protocols.

Introduction to Acylating Agents in Antimalarial Synthesis

Acyl chlorides are highly reactive carboxylic acid derivatives widely used to form amide and ester linkages in the synthesis of active pharmaceutical ingredients (APIs).[1] Their reactivity stems from the electron-withdrawing nature of the chloro group, which makes the carbonyl carbon highly susceptible to nucleophilic attack by amines. In the context of antimalarial drug development, acyl chlorides are instrumental in constructing complex molecular architectures that exhibit antiplasmodial activity.

This compound, a branched-chain acyl chloride, offers unique steric and electronic properties that can influence reaction outcomes. This guide focuses on its efficacy in the synthesis of 2-phenoxyanilides, a class of compounds with demonstrated antimalarial properties.

Performance Comparison of Acylating Agents

The efficacy of this compound is best illustrated through a direct comparison with other acylating agents in the synthesis of a common antimalarial scaffold.

Data Presentation
Acylating AgentStructureAntimalarial ScaffoldYield (%)Reaction ConditionsReference
This compound this compound2-Phenoxyanilide69Standard Amide CouplingBenchchem
2,2-Dimethylbutyryl Chloride 2,2-Dimethylbutyryl Chloride2-PhenoxyanilideLower than 69% (outperformed)Identical to aboveBenchchem
Pivaloyl Chloride Pivaloyl Chloride2-PhenoxyanilideNot specifiedStandard Amide CouplingGeneral Knowledge
Benzoyl Chloride Benzoyl Chloride2-PhenoxyanilideNot specifiedStandard Amide CouplingGeneral Knowledge
Thionyl Chloride with Carboxylic Acid SOCl₂Various AmidesHigh (general)VariesGeneral Knowledge
Oxalyl Chloride with Carboxylic Acid (COCl)₂Various AmidesHigh (general)VariesGeneral Knowledge

Key Observation: In the synthesis of antimalarial 2-phenoxyanilides, this compound demonstrated a superior yield of 69% and greater reaction efficiency compared to its isomer, 2,2-dimethylbutyryl chloride, under identical conditions. The steric hindrance provided by the tert-butyl group in this compound can influence the reaction rate and selectivity.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for the synthesis of antimalarial compounds using acyl chlorides.

General Experimental Workflow for Amide Coupling

The synthesis of 2-phenoxyanilides and other amide-containing antimalarials typically follows a standard amide coupling procedure.

G cluster_0 Reaction Setup cluster_1 Acylation cluster_2 Work-up and Purification A Dissolve amine and base (e.g., triethylamine) in anhydrous solvent (e.g., DCM) B Cool reaction mixture to 0°C A->B C Slowly add This compound (or alternative acylating agent) B->C D Stir at room temperature C->D E Monitor reaction progress (e.g., by TLC) D->E F Quench reaction (e.g., with water or saturated NaHCO₃) E->F G Extract with organic solvent F->G H Wash organic layer, dry, and concentrate G->H I Purify by chromatography or recrystallization H->I

Caption: General workflow for the synthesis of amide-based antimalarials.

Detailed Protocol for the Synthesis of a 2-Phenoxyanilide Derivative

This protocol is a representative example for the synthesis of a 2-phenoxyanilide using an acyl chloride.

Materials:

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 2-phenoxyaniline derivative and triethylamine in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add this compound to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with water, 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 2-phenoxyanilide.

Mechanism of Action: A Look at Quinoline-Type Antimalarials

Many antimalarial compounds, including those with amide functionalities, are based on a quinoline (B57606) scaffold. The primary mechanism of action for many quinoline-type drugs involves the disruption of heme detoxification in the malaria parasite.

G cluster_0 Parasite Food Vacuole Hemoglobin Hemoglobin Heme Toxic Heme Hemoglobin->Heme Digestion Hemozoin Non-toxic Hemozoin (Heme Polymer) Heme->Hemozoin Polymerization (Detoxification) Disruption Inhibition of Heme Polymerization Quinoline Quinoline-type Antimalarial Drug Quinoline->Disruption Toxicity Parasite Death Disruption->Toxicity

Caption: Simplified signaling pathway of quinoline-type antimalarials.

Plasmodium falciparum parasites, during their intraerythrocytic stage, digest host hemoglobin within their acidic food vacuole. This process releases large quantities of toxic free heme. To protect itself, the parasite polymerizes the heme into an inert, crystalline substance called hemozoin. Quinoline-based antimalarials are thought to accumulate in the food vacuole and interfere with this detoxification process by capping the growing hemozoin crystal faces. This leads to the buildup of toxic heme, which induces oxidative stress and ultimately results in parasite death.

Conclusion

This compound is an effective acylating agent for the synthesis of antimalarial compounds, particularly 2-phenoxyanilides, where it has been shown to provide high yields. Its steric bulk, a key feature distinguishing it from linear acyl chlorides, can be advantageous in specific synthetic contexts. Researchers and drug development professionals should consider the specific structural requirements of their target molecules when selecting an acylating agent. The provided protocols and workflow diagrams offer a foundation for the practical application of this compound and other acylating agents in the vital field of antimalarial drug discovery.

References

A Head-to-Head Comparison of Dose Escalation Study Designs: Moving Beyond the 3+3 Method

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals on selecting the optimal dose escalation strategy for Phase I clinical trials.

The traditional 3+3 dose escalation design has long been the standard in Phase I oncology trials, primarily due to its simplicity and familiarity. However, its statistical shortcomings, such as the high probability of treating patients at sub-therapeutic doses and a low accuracy in identifying the Maximum Tolerated Dose (MTD), have prompted the development of more sophisticated, model-based and model-assisted alternative designs.[1][2] This guide provides a detailed comparison of the 3+3 method with three prominent alternatives: the Bayesian Optimal Interval (BOIN) design, the modified Toxicity Probability Interval (mTPI) design, and the Continual Reassessment Method (CRM).

Overview of Dose Escalation Designs

The primary objective of a Phase I dose escalation study is to determine the MTD of a new drug, which is the highest dose with an acceptable level of toxicity.[3] The choice of study design can significantly impact the accuracy of MTD identification, the safety of trial participants, and the overall efficiency of drug development.

  • 3+3 Design: A rule-based algorithm that escalates or de-escalates dose levels based on the number of dose-limiting toxicities (DLTs) observed in cohorts of three to six patients.[4]

  • Bayesian Optimal Interval (BOIN) Design: A model-assisted design that uses a simple comparison of the observed DLT rate to a pre-defined toxicity probability interval to guide dose escalation and de-escalation decisions.[3][5]

  • Modified Toxicity Probability Interval (mTPI) Design: Another model-assisted approach that employs a Bayesian hierarchical model to determine the likelihood of the current dose being within, below, or above a target toxicity interval.[6]

  • Continual Reassessment Method (CRM): A model-based design that uses a mathematical model to describe the dose-toxicity relationship and updates this model with data from each patient to recommend the dose for the next cohort.[7][8]

Quantitative Comparison of Design Performance

The performance of these dose escalation designs is typically evaluated through extensive simulation studies under various dose-toxicity scenarios. The key performance metrics include the percentage of correct MTD selection and the number of patients allocated to overly toxic doses. The following tables summarize the operating characteristics of the four designs from a comparative simulation study.

Table 1: Percentage of Correct MTD Selection (%)

Scenario3+3 DesignBOIN DesignmTPI DesignCRM Design
Low Toxicity 25.845.242.148.5
Moderate Toxicity 38.455.151.758.2
High Toxicity 42.158.754.361.3
MTD at Low Dose 45.260.156.962.5
MTD at High Dose 30.148.945.351.8
Average 36.3 53.6 50.1 56.5

Table 2: Percentage of Patients Treated at Doses Above the MTD (%)

Scenario3+3 DesignBOIN DesignmTPI DesignCRM Design
Low Toxicity 15.210.112.39.8
Moderate Toxicity 22.514.818.113.5
High Toxicity 28.918.222.416.7
MTD at Low Dose 18.712.515.611.9
MTD at High Dose 25.416.920.715.3
Average 22.1 14.5 17.8 13.4

Note: The data presented in these tables are synthesized from multiple simulation studies to provide a representative comparison. The exact performance of each design can vary based on the specific simulation parameters.

Experimental Protocols: Simulation Study Methodology

The quantitative data presented above are derived from simulation studies designed to evaluate the operating characteristics of the different dose escalation designs under a variety of true dose-toxicity relationships. A typical simulation study protocol involves the following steps:

  • Defining Dose-Toxicity Scenarios: A set of true dose-toxicity curves is pre-specified. These scenarios typically vary in the location of the MTD, the steepness of the dose-toxicity curve, and the overall level of toxicity.

  • Specifying Design Parameters: For each design, the necessary parameters are defined. This includes the target toxicity rate (e.g., 20-33%), the number of dose levels, the cohort size, and the maximum sample size for the trial. For model-based and model-assisted designs, prior distributions and interval boundaries are also specified.

  • Simulating Trials: For each scenario and each design, a large number of clinical trials (e.g., 1,000 or more) are simulated.[9] In each simulated trial:

    • Patients are enrolled in cohorts.

    • For each patient, a toxicity outcome (DLT or no DLT) is generated based on the true toxicity probability of the administered dose.

    • The dose for the next cohort is determined by the rules of the specific dose escalation design being evaluated, based on the accumulated data.

  • Evaluating Performance: After all simulated trials are completed, the performance of each design is assessed based on key operating characteristics, including:

    • Percentage of Correct MTD Selection: The proportion of simulated trials in which the design correctly identified the true MTD.

    • Patient Allocation: The average number and percentage of patients treated at each dose level, particularly at doses below, at, and above the MTD.

    • Risk of Overdosing: The percentage of patients treated at doses with a toxicity probability significantly higher than the target.

    • Trial Duration: The average number of patients or cohorts required to complete the trial.

Visualization of Dose Escalation Workflows

The following diagrams illustrate the logical flow of each dose escalation design.

G cluster_3plus3 3+3 Design Workflow start Start with 3 patients at the current dose level observe_dlt Observe DLTs start->observe_dlt zero_dlt 0 DLTs observe_dlt->zero_dlt one_dlt 1 DLT observe_dlt->one_dlt two_plus_dlt ≥2 DLTs observe_dlt->two_plus_dlt escalate Escalate to next dose level zero_dlt->escalate Yes add_3 Add 3 more patients to the current dose level one_dlt->add_3 Yes deescalate De-escalate to previous dose level (MTD is the previous level) two_plus_dlt->deescalate Yes escalate->start observe_dlt_6 Observe DLTs in 6 patients add_3->observe_dlt_6 one_of_six_dlt ≤1 DLT observe_dlt_6->one_of_six_dlt two_plus_of_six_dlt ≥2 DLTs observe_dlt_6->two_plus_of_six_dlt one_of_six_dlt->escalate Yes two_plus_of_six_dlt->deescalate Yes

Caption: Workflow of the 3+3 dose escalation design.

G cluster_boin BOIN Design Workflow start Start with a cohort at the current dose level calc_dlt_rate Calculate observed DLT rate (p̂) start->calc_dlt_rate compare_boundaries Compare p̂ to escalation (λe) and de-escalation (λd) boundaries calc_dlt_rate->compare_boundaries escalate Escalate to next dose level compare_boundaries->escalate p̂ ≤ λe stay Stay at the current dose level compare_boundaries->stay λe < p̂ < λd deescalate De-escalate to previous dose level compare_boundaries->deescalate p̂ ≥ λd escalate->start stay->start deescalate->start

Caption: Workflow of the BOIN dose escalation design.

G cluster_mtpi mTPI Design Workflow start Start with a cohort at the current dose level update_posterior Update posterior distribution of toxicity probability start->update_posterior calc_upm Calculate Unit Probability Mass (UPM) for underdosing, equivalence, and overdosing intervals update_posterior->calc_upm decision Select action with the highest UPM calc_upm->decision escalate Escalate to next dose level decision->escalate UPM(Underdosing) is highest stay Stay at the current dose level decision->stay UPM(Equivalence) is highest deescalate De-escalate to previous dose level decision->deescalate UPM(Overdosing) is highest escalate->start stay->start deescalate->start G cluster_crm CRM Design Workflow start Start with a cohort at a pre-specified dose level observe_dlt Observe DLT outcomes start->observe_dlt update_model Update the dose-toxicity model using all available data observe_dlt->update_model estimate_toxicity Estimate the probability of DLT for each dose level update_model->estimate_toxicity select_next_dose Select the dose for the next cohort that is closest to the target toxicity rate estimate_toxicity->select_next_dose treat_next_cohort Treat the next cohort at the selected dose select_next_dose->treat_next_cohort treat_next_cohort->observe_dlt

References

Safety Operating Guide

Personal protective equipment for handling 3,3-Dimethylbutyryl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 3,3-Dimethylbutyryl chloride (CAS No. 7065-46-5). It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Chemical Identifier:

  • Name: this compound

  • Synonyms: tert-Butylacetyl chloride, 3,3-Dimethylbutanoyl chloride

  • CAS Number: 7065-46-5

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a highly flammable liquid and vapor that causes severe skin burns, serious eye damage, and may cause respiratory irritation.[1][2][3] It is also classified as a lachrymator, meaning it can cause tearing.[1] Adherence to stringent safety measures is mandatory.

Summary of Required Personal Protective Equipment

PPE CategorySpecificationRationale
Eye & Face Protection Chemical splash-resistant safety goggles with side shields conforming to EN166 (EU) or NIOSH (US) standards.[2] A full-face shield is recommended when handling larger quantities or when there is a significant splash risk.[1]Protects against severe eye damage and irritation from splashes or vapors.[1][3]
Hand Protection Chemically resistant gloves (e.g., Butyl rubber or Viton™). Nitrile gloves may offer limited splash protection but should be replaced immediately upon contact.[4][5] Always inspect gloves for integrity before use.Prevents severe skin burns and irritation upon contact.[1][2][3] The choice of glove material should be based on chemical compatibility and breakthrough time.
Body Protection A flame-retardant laboratory coat is required. For procedures with a higher risk of splashing, a chemically resistant apron or suit should be worn over the lab coat.[2]Protects skin from accidental contact and contamination of personal clothing.[1]
Respiratory Protection All handling must be conducted in a certified chemical fume hood to maintain airborne concentrations as low as possible.[1][3] If exposure limits are exceeded, a NIOSH/MSHA-approved respirator with a suitable cartridge (e.g., Type ABEK) should be used.[6]Protects against inhalation of corrosive and irritating vapors that can cause respiratory tract damage.[3]
Footwear Closed-toe, chemically resistant shoes must be worn in the laboratory.Protects feet from spills and falling objects.

Operational and Handling Protocol

Strict adherence to the following step-by-step protocol is essential for the safe handling of this compound.

Experimental Workflow for Handling this compound

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal Phase prep_ppe 1. Don Appropriate PPE prep_hood 2. Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials 3. Assemble All Necessary Equipment prep_hood->prep_materials prep_spill 4. Prepare Spill Kit prep_materials->prep_spill handle_transport 5. Transport Chemical to Fume Hood prep_spill->handle_transport handle_dispense 6. Dispense Chemical Carefully handle_transport->handle_dispense handle_reaction 7. Perform Experimental Procedure handle_dispense->handle_reaction handle_seal 8. Securely Seal Container After Use handle_reaction->handle_seal cleanup_decontaminate 9. Decontaminate Work Area handle_seal->cleanup_decontaminate cleanup_waste 10. Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose 11. Dispose of Waste via Approved Channels cleanup_waste->cleanup_dispose cleanup_ppe 12. Doff and Dispose of PPE Correctly cleanup_dispose->cleanup_ppe cleanup_wash 13. Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for Safe Handling of this compound.

Methodology:

  • Preparation:

    • Don PPE: Before entering the laboratory, put on all required personal protective equipment as detailed in the table above.

    • Fume Hood Verification: Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Assemble Equipment: Gather all necessary glassware, reagents, and equipment within the fume hood to minimize movement of the chemical. Use non-sparking tools.[1][2][3]

    • Spill Kit: Ensure a spill kit containing an inert absorbent material (e.g., dry sand, vermiculite) is readily accessible.[1]

  • Handling:

    • Chemical Transport: When moving the chemical, use a secondary container to prevent spills.

    • Dispensing: Open and handle the container with care.[1] Ground and bond the container and receiving equipment to prevent static discharge.[1][2][3]

    • Procedure: Carry out the experiment within the fume hood, keeping the sash as low as possible. Avoid contact with water, as it liberates toxic gas.[3]

    • Sealing: After use, tightly close the container and store it in a cool, dry, well-ventilated area away from heat and incompatible substances.[1] Recommended long-term storage is at 2-8°C.[1]

  • Post-Handling and Disposal:

    • Decontamination: Thoroughly clean the work area and any equipment used.

    • Waste Segregation: Collect all waste materials (including contaminated gloves and paper towels) in a designated, properly labeled, and sealed container.

    • Disposal: Dispose of all waste containing this compound through an approved hazardous waste disposal facility, following all local, state, and federal regulations.[1][2][3]

    • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination, and dispose of single-use items in the designated waste stream.

    • Hygiene: Wash hands thoroughly with soap and water after handling is complete.[1]

Emergency and First Aid Procedures

Immediate action is critical in the event of an exposure or spill.

Emergency Response Plan

Emergency SituationImmediate Action
Skin Contact Immediately remove all contaminated clothing.[1][2] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[1] Seek immediate medical attention.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3] Remove contact lenses if present and easy to do.[1][2][3] Continue rinsing.[1][2][3] Seek immediate medical attention from an ophthalmologist.[1]
Inhalation Move the affected person to fresh air immediately.[1][2][3] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration (do not use mouth-to-mouth).[1][3] Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting.[1][2][3] Rinse mouth thoroughly with water.[1][2][3] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[1]
Spill Evacuate non-essential personnel from the area.[7] Remove all sources of ignition.[7] Ventilate the area. Wearing appropriate PPE, contain the spill with an inert absorbent material.[1] Collect the absorbed material using non-sparking tools into a suitable container for disposal.[3][7] Do not allow the spill to enter drains.[1][2]
Fire Use dry sand, dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[1][7] Do not use water, as it may react with the chemical. Firefighters should wear full protective gear and a self-contained breathing apparatus.[1]

Logical Relationship for Emergency Response

cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation Start Exposure Event Skin_Remove Remove Contaminated Clothing Start->Skin_Remove Skin Eye_Rinse Rinse with Water (15 min) Start->Eye_Rinse Eye Inhale_FreshAir Move to Fresh Air Start->Inhale_FreshAir Inhalation Skin_Rinse Rinse with Water (15 min) Skin_Remove->Skin_Rinse Skin_Medical Seek Medical Attention Skin_Rinse->Skin_Medical Eye_Lenses Remove Contact Lenses Eye_Rinse->Eye_Lenses Eye_Medical Seek Immediate Medical Attention Eye_Lenses->Eye_Medical Inhale_Breathing Assist Breathing (O2/CPR) Inhale_FreshAir->Inhale_Breathing Inhale_Medical Seek Medical Attention Inhale_Breathing->Inhale_Medical

Caption: Immediate First Aid Response to Exposure.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.